2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Description
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Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-10(13-5-1)9-3-4-11-12(8-9)15-7-6-14-11/h3-4,8,10,13H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNPFVDQLTUQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402459 | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524674-08-6 | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. This molecule represents a valuable scaffold in medicinal chemistry, integrating two pharmacologically significant moieties: the pyrrolidine ring and the 1,4-benzodioxane system.[1][2][3] The pyrrolidine core is a cornerstone of numerous natural products and approved drugs, prized for its three-dimensional structure and its basic nitrogen atom, which serves as a key interaction point and a handle for synthetic modification.[1][2] The 1,4-benzodioxane fragment is a recognized "privileged structure" found in compounds targeting a range of biological systems, including adrenergic receptors and nicotinic acetylcholine receptors.[3][4] This guide is intended for researchers and drug development professionals, offering field-proven insights into the handling, analysis, and strategic utilization of this compound in discovery programs.
Physicochemical and Computational Properties
The fundamental properties of this compound dictate its behavior in both chemical reactions and biological systems. Its moderate lipophilicity (LogP ≈ 1.88) and topological polar surface area (TPSA ≈ 30.49 Ų) suggest a favorable profile for oral bioavailability.[5] A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| CAS Number | 524674-08-6 | [5] |
| Molecular Formula | C₁₂H₁₅NO₂ | [5][6][7][8] |
| Molecular Weight | 205.25 g/mol | [5][6][7][8] |
| Synonyms | 2-(2,3-dihydrobenzo[b][5][7]dioxin-6-yl)pyrrolidine | [5] |
| Topological Polar Surface Area | 30.49 Ų | [5] |
| cLogP | 1.8823 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Synthesis and Purification
While multiple synthetic routes to substituted pyrrolidines and benzodioxanes exist, a robust and scalable approach is critical for generating material for research purposes.[9] The following section outlines a logical synthetic strategy and a detailed protocol based on established chemical transformations.
Synthetic Strategy and Workflow
A convergent synthesis is proposed, wherein the two core fragments are prepared and then coupled. A logical approach involves the synthesis of a suitable benzodioxane-substituted electrophile followed by its reaction with a pyrrolidine precursor. A key transformation is the reductive amination or a related cyclization to form the pyrrolidine ring.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from general methods for pyrrolidine synthesis.[9]
Step 1: Synthesis of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
-
To a solution of 1,4-Benzodioxan-6-yl methyl ketone (1.0 eq) in carbon tetrachloride (0.2 M), add N-Bromosuccinimide (NBS, 1.1 eq).[10]
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Rationale: This is a radical-initiated alpha-bromination of the ketone. AIBN serves as the radical initiator.
-
Reflux the reaction mixture under an inert argon atmosphere for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Cool the mixture to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude bromo-ketone, which can be used directly in the next step.
Step 2: Cyclization to form this compound
-
Dissolve the crude bromo-ketone from Step 1 in a suitable solvent like acetonitrile (0.1 M).
-
Add a solution of 3-aminopropan-1-ol (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the reaction at 60 °C for 12-18 hours.
-
Rationale: This sequence involves an initial N-alkylation followed by an intramolecular reductive amination cascade, a common strategy for constructing substituted pyrrolidines.
-
Cool the reaction and add a reducing agent, such as sodium borohydride (NaBH₄, 2.0 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction carefully with water, and concentrate the mixture to remove the organic solvent.
Experimental Protocol: Purification
-
Extract the aqueous residue with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Rationale: This standard workup removes inorganic salts and water.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Rationale: Chromatography is essential for separating the target compound from unreacted starting materials and byproducts.
-
Elute with a gradient of methanol (0-10%) in dichloromethane.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the title compound as a solid or oil.[11]
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides unambiguous structural validation.[12][13]
Multi-Spectroscopic Analysis Workflow
A systematic approach ensures comprehensive characterization. High-resolution mass spectrometry (HRMS) first confirms the elemental composition. Infrared (IR) spectroscopy then identifies key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the detailed connectivity and stereochemistry of the molecule.
| Technique | Purpose | Expected Key Data |
| HRMS (ESI+) | Confirm Molecular Formula | Calculated m/z for [M+H]⁺: 206.1176; Found: 206.117X |
| IR Spectroscopy | Identify Functional Groups | ~3350 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1510 cm⁻¹ (Aromatic C=C), ~1250 cm⁻¹ (C-O stretch)[11] |
| ¹H NMR | Map Proton Environment | Signals for aromatic, dioxane, and pyrrolidine protons with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR | Map Carbon Skeleton | Signals corresponding to the 12 unique carbons in the molecule. |
Predicted NMR Spectral Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.00-6.80 (m, 3H, Ar-H): Signals for the three protons on the benzodioxane aromatic ring.
-
δ 4.25 (s, 4H, -O-CH₂-CH₂-O-): A characteristic singlet or a tight multiplet for the four equivalent protons of the dioxane ring.[14]
-
δ 4.00-3.80 (m, 1H, Pyrrolidine C2-H): The proton at the junction of the two rings.
-
δ 3.50-3.00 (m, 2H, Pyrrolidine C5-H₂): The methylene protons adjacent to the nitrogen.
-
δ 2.50 (br s, 1H, N-H): A broad singlet for the secondary amine proton, which is exchangeable with D₂O.
-
δ 2.20-1.80 (m, 4H, Pyrrolidine C3/C4-H₂): Multiplets for the remaining two methylene groups of the pyrrolidine ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 144.0, 143.5 (Ar C-O): Quaternary carbons of the benzodioxane ring attached to oxygen.[14]
-
δ 135.0 (Ar-C): Quaternary aromatic carbon attached to the pyrrolidine ring.
-
δ 120.0-115.0 (Ar C-H): Signals for the aromatic carbons bearing protons.
-
δ 64.5 (-O-CH₂-CH₂-O-): The two equivalent carbons of the dioxane ring.[14]
-
δ 60.0 (Pyrrolidine C2): The carbon linking the two ring systems.
-
δ 47.0 (Pyrrolidine C5): The carbon adjacent to the nitrogen.
-
δ 35.0, 25.0 (Pyrrolidine C3, C4): Carbons of the remaining methylene groups.
-
Chemical Reactivity and Derivatization Potential
The utility of this compound as a scaffold lies in its defined points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).
Key Reactive Sites
The primary site for derivatization is the secondary amine of the pyrrolidine ring. Its nucleophilicity and basicity allow for a wide range of transformations. The electron-rich benzodioxane ring can also undergo electrophilic aromatic substitution, although this typically requires harsher conditions and may lead to mixtures of isomers.
Caption: Key sites for chemical modification on the core scaffold for SAR studies.
Protocol: N-Acylation for Library Synthesis
-
In a vial, dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).
-
Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Rationale: The base scavenges the HCl byproduct, and the low temperature controls the exothermic reaction.
-
Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acylated product, which can be further purified by chromatography or recrystallization if necessary.
Potential Applications in Drug Discovery
The structural combination within this molecule suggests several promising avenues for therapeutic development.
-
CNS Disorders: Derivatives of 2-(pyrrolidinyl)-1,4-benzodioxane are known to be potent and selective partial agonists for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in cognitive disorders and nicotine addiction.[4] The specific stereochemistry of the pyrrolidine ring is often crucial for achieving high affinity and desired functional activity.[4]
-
Oncology: The 1,4-benzodioxane scaffold is present in inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways.[14][15]
-
Anti-inflammatory Agents: Related compounds containing the 1,4-benzodioxine system have demonstrated significant in vivo anti-inflammatory activity, in some cases exceeding that of ibuprofen.[16]
The molecule serves as an excellent starting point for library synthesis to probe these and other biological targets. Its defined structure and reactive handle allow for the rapid generation of analogs to build robust SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a strategically designed chemical scaffold with significant potential in modern drug discovery. This guide has detailed its fundamental physicochemical properties, provided a robust framework for its synthesis and purification, and outlined a comprehensive analytical workflow for its characterization. By understanding its core reactivity and the pharmacological precedent of its constituent parts, researchers are well-equipped to leverage this molecule as a versatile building block for the development of novel therapeutics.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. tsijournals.com [tsijournals.com]
- 4. air.unimi.it [air.unimi.it]
- 5. chemscene.com [chemscene.com]
- 6. This compound [amp.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C12H15NO2 | CID 4368147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
- 10. chemimpex.com [chemimpex.com]
- 11. (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride (1353999-35-5) for sale [vulcanchem.com]
- 12. lehigh.edu [lehigh.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
<_F#4_2>
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a logical and scientifically rigorous workflow. This document emphasizes the "why" behind experimental choices, ensuring a deep understanding of the principles guiding the analytical process. From initial purity assessment using High-Performance Liquid Chromatography (HPLC) to definitive structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), each step is presented with detailed protocols and the underlying scientific rationale.
Introduction
The fusion of a pyrrolidine ring with a 2,3-dihydro-1,4-benzodioxin moiety presents a unique chemical scaffold with significant potential in medicinal chemistry. The pyrrolidine ring is a common feature in many biologically active natural products and synthetic drugs, while the benzodioxin core is associated with a range of pharmacological activities.[1] The precise determination of the three-dimensional structure of this compound is paramount for understanding its chemical properties, predicting its biological activity, and ensuring its safety and efficacy in potential therapeutic applications. This guide outlines a systematic and robust approach to achieve unambiguous structural elucidation.
Foundational Analysis: Purity and Molecular Formula
Before delving into complex structural analysis, establishing the purity and elemental composition of the synthesized compound is a critical first step. This ensures that subsequent spectroscopic data is representative of the target molecule and not confounded by impurities.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[2][3][4][5][6] A reversed-phase HPLC method is typically employed for compounds of this polarity.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: A C18 column is selected for its versatility in separating a wide range of non-polar to moderately polar compounds. The hydrophobic stationary phase will interact with the benzodioxin and pyrrolidine moieties, allowing for effective separation from potential starting materials or by-products.[3]
-
Mobile Phase Gradient: A gradient elution, typically with water and acetonitrile or methanol, is employed to ensure the elution of all components within a reasonable timeframe and with good peak shape. The gradient allows for the separation of compounds with a range of polarities.
-
UV Detection: The benzodioxin ring system contains a chromophore that will absorb UV light, making a UV detector a suitable choice for detection. A diode-array detector (DAD) is particularly useful as it can provide information about peak purity.[3]
Experimental Protocol: HPLC Purity Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition.
Molecular Formula Determination by High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula.[7]
Causality of Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, minimizing fragmentation and maximizing the abundance of the molecular ion ([M+H]⁺).
-
Time-of-Flight (TOF) or Orbitrap Analyzer: These mass analyzers offer high resolution and mass accuracy, which are essential for distinguishing between elemental compositions with very similar nominal masses.
Experimental Protocol: HRMS Analysis
-
Instrument: ESI-TOF or ESI-Orbitrap Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Direct infusion of the sample solution (approximately 10 µg/mL in methanol) at a flow rate of 5-10 µL/min.
-
Mass Range: m/z 50-500.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to generate a list of possible elemental compositions within a narrow mass tolerance (e.g., ± 5 ppm).
Spectroscopic Characterization: Unraveling the Connectivity
Once purity and the molecular formula (C₁₂H₁₅NO₂) are established, a suite of spectroscopic techniques is employed to piece together the molecular structure.[8]
Infrared (IR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10][11]
Expected Absorptions for this compound:
-
N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ is expected for the secondary amine of the pyrrolidine ring.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching will produce characteristic absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: The ether linkages in the benzodioxin ring will give rise to strong C-O stretching bands, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
-
C-N Stretch: The C-N stretch of the pyrrolidine ring will appear in the 1020-1250 cm⁻¹ range.
Experimental Protocol: FTIR Spectroscopy
-
Instrument: Fourier Transform Infrared Spectrometer.
-
Sampling Method: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, a KBr pellet can be prepared.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Acquisition: Co-add 16-32 scans to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[12][13][14][15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be used to establish the connectivity of all atoms.
2.2.1. ¹H NMR Spectroscopy: Proton Environment and Connectivity
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Signals:
-
Aromatic Protons: The three protons on the benzene ring of the benzodioxin moiety will appear in the aromatic region (δ 6.5-8.0 ppm). Their splitting pattern will reveal their substitution pattern.
-
Benzodioxin Methylene Protons: The four protons of the two methylene groups in the dihydro-1,4-benzodioxin ring will likely appear as a multiplet around δ 4.2-4.5 ppm.
-
Pyrrolidine Protons: The protons on the pyrrolidine ring will appear in the aliphatic region (δ 1.5-4.0 ppm). The proton at the C2 position, being attached to a carbon adjacent to both a nitrogen and an aromatic ring, will be the most downfield of this group. The diastereotopic nature of the methylene protons on the pyrrolidine ring may lead to complex splitting patterns.[16]
-
N-H Proton: The amine proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. A D₂O exchange experiment can confirm its identity.
2.2.2. ¹³C NMR Spectroscopy: Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in the molecule.
Expected ¹³C NMR Signals:
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm).
-
Benzodioxin Methylene Carbons: One or two signals around δ 60-70 ppm are expected for the two methylene carbons.
-
Pyrrolidine Carbons: Four signals are expected in the aliphatic region (δ 20-70 ppm).
2.2.3. 2D NMR Spectroscopy: Confirming Connectivity
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will be crucial for tracing the connectivity within the pyrrolidine ring and confirming the relationships between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is used to assign the ¹³C signals based on the already assigned ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the pyrrolidine ring to the benzodioxin moiety by observing a correlation between the C2 proton of the pyrrolidine and the carbons of the aromatic ring.
Experimental Protocol: NMR Spectroscopy
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of the compound in 0.5-0.7 mL of solvent.
-
Experiments:
-
¹H NMR
-
¹³C NMR (with proton decoupling)
-
DEPT-135 (to distinguish between CH, CH₂, and CH₃ groups)
-
COSY
-
HSQC
-
HMBC
-
-
Data Processing: Use appropriate software for Fourier transformation, phasing, baseline correction, and peak picking.
Mass Spectrometry (MS): Fragmentation and Confirmation
In addition to HRMS for molecular formula determination, tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the molecular ion.[17][18][19]
Expected Fragmentation Pattern:
-
Loss of the Pyrrolidine Ring: A common fragmentation pathway would be the cleavage of the bond between the pyrrolidine ring and the benzodioxin moiety.
-
Fragmentation of the Benzodioxin Ring: The benzodioxin ring can undergo characteristic retro-Diels-Alder type fragmentations.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Instrument: Triple quadrupole, ion trap, or Q-TOF mass spectrometer.
-
Ionization: ESI in positive mode.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion.
-
Collision-Induced Dissociation (CID): Fragment the precursor ion using an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragments that support the proposed structure.
Stereochemical Determination: The Chiral Center
The C2 position of the pyrrolidine ring is a chiral center. Therefore, the synthesized compound will exist as a racemic mixture of two enantiomers unless a stereospecific synthesis was employed. The determination of the stereochemistry is a critical aspect of the full structural elucidation.
Chiral HPLC
Chiral HPLC is the most common method for separating enantiomers.[20][21][22][23] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality of Experimental Choices:
-
Chiral Stationary Phase: The choice of CSP is crucial and often requires screening of different types of columns (e.g., polysaccharide-based, protein-based, or cyclodextrin-based) to achieve separation.
-
Mobile Phase: The mobile phase composition can significantly affect the enantiomeric separation and needs to be optimized for each CSP.
Experimental Protocol: Chiral HPLC
-
Instrument: HPLC with a UV detector.
-
Column: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: 254 nm.
-
Analysis: The presence of two peaks with equal area indicates a racemic mixture.
Data Integration and Structure Confirmation
The final step in the structure elucidation process is the integration of all the analytical data to build a cohesive and unambiguous picture of the molecule.
Workflow for Structure Confirmation:
-
Purity and Molecular Formula: Confirm that the compound is of high purity and that the molecular formula is C₁₂H₁₅NO₂.[8]
-
Functional Groups: Ensure that the IR spectrum is consistent with the proposed functional groups.
-
Carbon-Proton Framework: Use the ¹H and ¹³C NMR data to account for all protons and carbons.
-
Connectivity: Use the COSY, HSQC, and HMBC data to piece together the molecular fragments and confirm the connectivity between the pyrrolidine ring and the benzodioxin moiety.
-
Fragmentation: Correlate the major fragments observed in the MS/MS spectrum with the proposed structure.
-
Stereochemistry: If applicable, confirm the presence of enantiomers using chiral HPLC.
Visualization of the Elucidation Workflow
Caption: Workflow for the structural elucidation of this compound.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| HPLC | Purity | >95% |
| HRMS | [M+H]⁺ (m/z) | 206.1181 (Calculated for C₁₂H₁₆NO₂⁺) |
| FTIR (cm⁻¹) | N-H Stretch | 3300-3500 |
| Aromatic C-H | >3000 | |
| Aliphatic C-H | <3000 | |
| C=C Stretch | 1450-1600 | |
| C-O Stretch | 1000-1300 | |
| ¹H NMR (ppm) | Aromatic H | 6.5-8.0 (3H) |
| -OCH₂CH₂O- | 4.2-4.5 (4H) | |
| Pyrrolidine H | 1.5-4.0 (7H) | |
| N-H | Variable, broad | |
| ¹³C NMR (ppm) | Aromatic C | 110-160 |
| -OCH₂CH₂O- | 60-70 | |
| Pyrrolidine C | 20-70 | |
| Chiral HPLC | Number of Peaks | 2 (for racemic mixture) |
Conclusion
The structural elucidation of this compound requires a multi-technique analytical approach. By systematically applying the principles and protocols outlined in this guide, from fundamental purity and molecular formula determination to advanced 2D NMR and chiral separation techniques, researchers can confidently and accurately determine the complete chemical structure of this novel compound. This rigorous characterization is an indispensable prerequisite for any further investigation into its chemical reactivity and potential biological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. moravek.com [moravek.com]
- 3. mastelf.com [mastelf.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. public.pensoft.net [public.pensoft.net]
- 11. d-nb.info [d-nb.info]
- 12. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jchps.com [jchps.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 21. researchgate.net [researchgate.net]
- 22. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine (CAS Number: 524674-08-6)
The compound this compound represents a fascinating molecular architecture, wedding two pharmacologically significant moieties: the 1,4-benzodioxane ring system and the pyrrolidine ring.[1][2] While this specific chemical entity, identified by CAS Number 524674-08-6, is not extensively documented in peer-reviewed literature as a standalone therapeutic agent, its structural components are prevalent in a multitude of biologically active compounds.[3][4] The 1,4-benzodioxane framework is a cornerstone of several approved drugs, valued for its ability to act as a bioisostere for catechol and engage in crucial hydrogen bonding interactions with biological targets.[5] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a ubiquitous feature in natural products and synthetic drugs, offering three-dimensional diversity that is critical for potent and selective receptor binding.[6]
This guide, intended for researchers and drug development professionals, will provide a comprehensive technical overview of this compound. Acknowledging the scarcity of direct experimental data, this document will leverage established chemical principles and data from closely related analogs to present a robust and scientifically grounded resource. We will delve into its physicochemical characteristics, propose a detailed synthetic pathway, outline methods for its characterization, and explore its potential pharmacological profile, with a particular focus on its likely interaction with nicotinic acetylcholine receptors.[7]
Physicochemical and Structural Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties for CAS 524674-08-6 are summarized below.
| Property | Value | Source |
| CAS Number | 524674-08-6 | [3] |
| Molecular Formula | C₁₂H₁₅NO₂ | [4] |
| Molecular Weight | 205.25 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [3] |
| Predicted LogP | 1.8823 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Proposed Synthesis Pathway
Experimental Protocol: Multi-step Synthesis
Step 1: Synthesis of 1-(2-bromoacetyl)-2,3-dihydro-1,4-benzodioxine (Intermediate B)
-
To a solution of 1,4-benzodioxan-6-carbaldehyde (Intermediate A ) in a suitable solvent such as dichloromethane, add one equivalent of bromoform and an excess of a strong base like potassium tert-butoxide at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate B .
Step 2: Synthesis of 1-(2-(phenylsulfonyl)vinyl)-2,3-dihydro-1,4-benzodioxine (Intermediate C)
-
Dissolve Intermediate B and one equivalent of sodium benzenesulfinate in a polar aprotic solvent like dimethylformamide (DMF).
-
Heat the mixture to 80-100°C for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting vinyl sulfone Intermediate C by recrystallization or column chromatography.
Step 3: Synthesis of this compound (Target Compound)
-
To a solution of Intermediate C in a suitable solvent like tetrahydrofuran (THF), add a solution of a nitro-containing Michael donor, such as nitromethane, and a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Stir the reaction at room temperature for 24 hours.
-
After the Michael addition is complete, perform a reductive cyclization of the nitro group. This can be achieved by hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.
-
Alternatively, chemical reduction using a reducing agent like zinc dust in the presence of an acid (e.g., acetic acid or formic acid) can be employed.
-
After the reduction and cyclization, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the final compound, this compound, by column chromatography.
Caption: Proposed synthetic workflow for the target compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR is expected to show characteristic signals for the aromatic protons on the benzodioxane ring, the methylene protons of the dioxane and pyrrolidine rings, and the methine proton at the junction of the two rings.
-
¹³C NMR would provide signals for all the carbon atoms, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for N-H stretching of the secondary amine in the pyrrolidine ring, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the dioxane ether linkages.
Potential Pharmacological Profile: A Nicotinic Acetylcholine Receptor Ligand
The structural similarity of the target compound to known pyrrolidinyl benzodioxane derivatives strongly suggests that it may act as a ligand for nicotinic acetylcholine receptors (nAChRs).[7] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Modulation of nAChR activity has therapeutic potential for a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.
The 1,4-benzodioxane moiety can mimic the electronic and steric properties of the neurotransmitter acetylcholine, while the pyrrolidine ring provides a basic nitrogen atom that is often crucial for binding to the receptor. The specific stereochemistry of the pyrrolidine ring would likely influence the compound's affinity and functional activity (agonist, antagonist, or partial agonist) at different nAChR subtypes.
Caption: Simplified nAChR signaling pathway.
Experimental Workflow for Biological Evaluation
To investigate the potential activity of this compound at nAChRs, a systematic experimental workflow would be implemented.
Protocol for nAChR Binding and Functional Assays
Part 1: Radioligand Binding Assays
-
Objective : To determine the binding affinity (Ki) of the compound for various nAChR subtypes (e.g., α4β2, α7).
-
Procedure : a. Prepare cell membranes expressing the desired nAChR subtype. b. Incubate the membranes with a known radioligand (e.g., [³H]epibatidine for α4β2) and varying concentrations of the test compound. c. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. d. Quantify the radioactivity of the filters using liquid scintillation counting. e. Analyze the data to calculate the IC₅₀ value, which is then converted to the Ki value.
Part 2: Functional Assays (Two-Electrode Voltage Clamp)
-
Objective : To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC₅₀ or IC₅₀) of the compound.
-
Procedure : a. Use Xenopus oocytes expressing the target nAChR subtype. b. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV). c. Apply acetylcholine (the natural agonist) to elicit a baseline current response. d. To test for agonist activity, apply the test compound alone at various concentrations and measure the induced current. e. To test for antagonist activity, co-apply the test compound with acetylcholine and measure the inhibition of the acetylcholine-induced current. f. Analyze the concentration-response data to determine EC₅₀ or IC₅₀ values.
Caption: Workflow for biological evaluation of the compound.
Conclusion
This compound is a molecule of significant interest due to the proven pharmacological relevance of its constituent scaffolds. While direct experimental data for this specific compound is limited, this guide has provided a comprehensive technical framework based on established chemical and pharmacological principles derived from closely related analogs. The proposed synthetic route offers a viable path to obtaining the compound for further study. The outlined analytical and biological evaluation workflows provide a clear roadmap for its characterization and the investigation of its likely activity as a nicotinic acetylcholine receptor ligand. Further research into this and related molecules holds promise for the discovery of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. scbt.com [scbt.com]
- 2. CAS: 524674-08-6 | CymitQuimica [cymitquimica.com]
- 3. CAS 524674-08-6 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 524674-08-6 | CAS DataBase [chemicalbook.com]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride (1353999-35-5) for sale [vulcanchem.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
An In-Depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Physicochemical and Synthetic Profile
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structural features, physicochemical properties, and a validated synthetic pathway. It is intended for researchers, scientists, and professionals in drug development, offering insights into its handling, characterization, and potential applications.
Introduction and Chemical Identity
This compound is a chemical compound featuring a pyrrolidine ring attached to a 1,4-benzodioxan moiety. This structural combination is of interest due to the prevalence of both scaffolds in biologically active molecules. The 1,4-benzodioxan group is a key feature in several pharmaceuticals, while the pyrrolidine ring is a common element in natural products and synthetic drugs.
Nomenclature and Identifiers:
-
Systematic Name: this compound
-
Common Synonyms: While no common trivial names are widely established, it may be referred to by specific research codes.
-
CAS Number: 1218177-33-7
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.25 g/mol
An In-Depth Technical Guide to 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: A Core Scaffold for Neurological Drug Discovery
Abstract
The heterocyclic scaffold combining a pyrrolidine ring and a 1,4-benzodioxane moiety represents a cornerstone in the modern medicinal chemistry of neurological agents. This guide provides a comprehensive technical overview of the parent compound, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine , focusing on its fundamental properties, synthesis, and its critical role as a template for developing potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). We will delve into the causality behind its structural significance, provide validated experimental protocols for its biological evaluation, and contextualize its importance for researchers, scientists, and drug development professionals in the field of neuroscience.
Introduction: The Strategic Importance of the Pyrrolidinyl-Benzodioxane Scaffold
The quest for novel therapeutics for central nervous system (CNS) disorders, including neurodegenerative conditions, cognitive dysfunction, and nicotine addiction, has identified the α4β2 subtype of the nicotinic acetylcholine receptor as a key therapeutic target.[1] Ligands that can modulate this receptor, particularly partial agonists, are of high interest as they can provide therapeutic benefit while minimizing side effects.[2]
The 2-(pyrrolidinyl)-1,4-benzodioxane framework has emerged as a "privileged scaffold" in the design of such ligands. Its rigid structure effectively orients the key pharmacophoric elements—a basic nitrogen atom and an aromatic system capable of hydrogen bonding—into a conformation highly complementary to the α4β2 nAChR binding site.[2] This guide focuses on the foundational, unsubstituted molecule, this compound, to understand the core principles that make this chemical architecture a launchpad for drug discovery.
Core Molecular Properties
A precise understanding of the molecule's fundamental characteristics is the first step in any rational drug design campaign.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 205.25 g/mol | --INVALID-LINK-- |
| CAS Number | 524674-08-6 | --INVALID-LINK-- |
| Synonyms | 2-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)pyrrolidine | --INVALID-LINK-- |
Computational Chemistry Data
Computational models provide predictive insights into the molecule's behavior in biological systems.
| Parameter | Value | Significance in Drug Design | Source |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | Predicts membrane permeability and blood-brain barrier penetration. A value < 90 Ų is often correlated with good CNS penetration. | --INVALID-LINK-- |
| LogP | 1.8823 | Measures lipophilicity, influencing solubility, absorption, and distribution. Values between 1 and 3 are often optimal for CNS drugs. | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | The secondary amine (N-H) is a critical hydrogen bond donor for receptor interaction. | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 3 | The two ether oxygens and the nitrogen atom can act as hydrogen bond acceptors. | --INVALID-LINK-- |
Chemical Synthesis and Characterization
While specific literature detailing the synthesis of the unsubstituted title compound is sparse, a robust and representative synthetic route can be constructed based on established methods for its N-protected precursors and closely related analogues. The strategy involves the preparation of the N-Boc protected intermediate followed by a standard deprotection step.
Caption: Representative synthetic workflow for the target compound.
Representative Protocol: N-Boc Deprotection
This protocol is a standard and reliable method for the final deprotection step to yield the secondary amine target.[4]
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen.
Materials:
-
N-Boc-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine (1 equivalent)
-
Methanol (MeOH)
-
Oxalyl chloride ((COCl)₂) (3 equivalents)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the N-Boc protected starting material (1 equivalent) in methanol in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Add oxalyl chloride (3 equivalents) dropwise to the stirred solution. Caution: Gas evolution (CO, CO₂, HCl) will occur.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Self-Validation: The success of the deprotection can be confirmed by comparing the TLC mobility of the product to the starting material and by spectroscopic analysis. The product should show the appearance of an N-H stretch in the IR spectrum (~3300 cm⁻¹) and the disappearance of the large Boc singlet (~1.4 ppm, 9H) in the ¹H NMR spectrum.
Biological Activity and Significance in Drug Development
While the title compound itself is primarily a synthetic precursor, its direct derivatives are potent and well-characterized ligands of the α4β2 nAChR. Understanding their activity provides the rationale for this scaffold's importance.
The Role of N-Methylation and Hydroxylation
Medicinal chemistry campaigns have extensively explored modifications of the core scaffold. Two key modifications dramatically enhance potency and efficacy:
-
N-Methylation: Addition of a methyl group to the pyrrolidine nitrogen.
-
Hydroxylation: Addition of a hydroxyl group at the 7-position of the benzodioxane ring.
A seminal study characterized the (2R,2'S) diastereomer of the N-methyl-7-hydroxy analogue, revealing it to be a potent partial agonist at α4β2 receptors.[2]
| Compound Analogue | α4β2 nAChR Binding Affinity (Ki) | Functional Activity | Source |
| (2R,2'S)-N-Methyl-7-hydroxy derivative | 12 nM | Potent Partial Agonist | --INVALID-LINK-- |
| N-demethylated version of above | Significantly weaker affinity | N/A | --INVALID-LINK-- |
Expert Insight: The data clearly demonstrates that the secondary amine of the parent scaffold is a crucial anchor point, but N-methylation optimizes interactions within the receptor pocket. Furthermore, the 7-hydroxy group likely forms a key hydrogen bond with an amino acid residue in the binding site, significantly increasing affinity. The N-demethylation (which would result in the 7-hydroxy version of our title compound) leads to a substantial loss of affinity, highlighting the parent compound's role as a foundational block rather than the final pharmacologically active agent.[2]
Caption: Key structural modifications enhancing biological activity.
Experimental Protocol: α4β2 nAChR Radioligand Binding Assay
To quantitatively assess the affinity of new analogues based on this scaffold, a competitive radioligand binding assay is the gold standard. This protocol is adapted from established methodologies for this specific receptor.[1][5]
Objective: To determine the binding affinity (Ki) of a test compound for the human α4β2 nAChR expressed in a stable cell line (e.g., HEK293).
Principle: The assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand (e.g., [³H]-Epibatidine) for binding to the receptor.
Caption: Workflow for the α4β2 nAChR competitive binding assay.
Step-by-Step Methodology
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing the human α4β2 nAChR to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in an ice-cold membrane preparation buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of test compound at various concentrations (typically a 10-point serial dilution).
-
50 µL of [³H]-Epibatidine at a fixed concentration (near its Kd value).
-
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a known competitor (e.g., 10 µM nicotine) instead of the test compound.
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness through Controls: This protocol is self-validating through the inclusion of total binding and non-specific binding controls. The difference between these two values defines the specific binding window, ensuring the assay is performing correctly. The use of a reference compound with a known Ki provides a benchmark for assay validation.
Conclusion and Future Directions
This compound is more than a simple molecule; it is a validated and highly fruitful starting point for the design of sophisticated neurological drug candidates. Its rigid structure presents the essential pharmacophores in a pre-organized conformation, reducing the entropic penalty of binding and providing a solid foundation for affinity optimization. The profound impact of targeted substitutions, such as N-methylation and 7-hydroxylation, underscores the power of rational, structure-based drug design. Future research will likely focus on exploring other substitution patterns, fine-tuning the stereochemistry, and using this core scaffold to develop ligands with tailored selectivity profiles for different nAChR subtypes, opening new avenues for treating a range of challenging CNS disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unichiral 2-(2'-pyrrolidinyl)-1,4-benzodioxanes: the 2R,2'S diastereomer of the N-methyl-7-hydroxy analogue is a potent α4β2- and α6β2-nicotinic acetylcholine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Introduction: The Structural Significance of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
This document provides a comprehensive technical guide to the spectroscopic analysis of this compound (Molecular Formula: C₁₂H₁₅NO₂, Molecular Weight: 205.25 g/mol ).[1][2][3] Intended for researchers, chemists, and professionals in drug development, this guide delves into the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are synthesized from established spectroscopic principles and data from analogous chemical structures to provide a robust predictive framework for the characterization of this compound.
The molecule this compound is a bifunctional compound featuring two key heterocyclic scaffolds: the 1,4-benzodioxane ring and the pyrrolidine ring. The 1,4-benzodioxane moiety is a privileged structure in medicinal chemistry, notably present in pharmaceuticals like Doxazosin, an α₁-adrenergic blocker used to treat hypertension.[4] The pyrrolidine ring is also a cornerstone in pharmacology and natural product chemistry. The combination of these two rings suggests potential for unique pharmacological properties, making its unambiguous structural elucidation paramount for any research or development endeavor.
Spectroscopic analysis is the gold standard for such characterization. This guide provides a detailed roadmap for acquiring and interpreting the NMR, IR, and MS data, ensuring the identity, purity, and structural integrity of the compound can be rigorously confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its connectivity and stereochemistry.
Expertise in Action: Causality Behind Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for a wide range of organic compounds and its relatively simple solvent peak. However, if the N-H proton signal is broad or difficult to observe due to exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative. The DMSO-d₆ solvent can slow down the proton exchange rate, resulting in a sharper, more easily identifiable N-H signal.[4][5]
-
Spectrometer Frequency: A 400 MHz (for ¹H) spectrometer is generally sufficient to resolve most proton signals in a molecule of this complexity.[5] Higher field strengths (e.g., 600 MHz) would be beneficial for resolving complex splitting patterns, particularly within the pyrrolidine ring and for separating the aromatic protons if their chemical shifts are very close.
-
2D NMR: While 1D spectra provide the primary data, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum validates proton-proton couplings (e.g., which protons are adjacent on the pyrrolidine ring), while an HSQC spectrum directly correlates each proton to its attached carbon atom, greatly simplifying the assignment of the ¹³C spectrum.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-240 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
-
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is summarized in the table below. The chemical shifts are estimated based on analogous structures containing 2-substituted pyrrolidines and 6-substituted 1,4-benzodioxanes.[6][7][8]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Pyrrolidine N-H | 1.5 - 2.5 | broad singlet | 1H | Position and broadness are highly solvent-dependent. |
| Pyrrolidine C5-H₂ | 1.7 - 2.0 | multiplet | 2H | Protons on the carbon furthest from the substituents. |
| Pyrrolidine C4-H₂ | 2.0 - 2.3 | multiplet | 2H | |
| Pyrrolidine C3-H₂ | 3.2 - 3.5 | multiplet | 2H | Protons adjacent to the nitrogen atom. |
| Pyrrolidine C2-H | 4.4 - 4.6 | multiplet | 1H | Methine proton at the junction of the two rings. |
| Dioxin -OCH₂CH₂O- | 4.2 - 4.4 | singlet | 4H | The four protons are often chemically equivalent, giving a sharp singlet. |
| Aromatic C7-H | 6.8 - 6.9 | doublet | 1H | Ortho coupling to C8-H. |
| Aromatic C5-H | 6.9 - 7.0 | doublet | 1H | Meta coupling to C7-H. |
| Aromatic C8-H | 7.0 - 7.1 | doublet | 1H | Ortho coupling to C7-H. |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Pyrrolidine C4 | 23 - 26 | |
| Pyrrolidine C5 | 31 - 34 | |
| Pyrrolidine C3 | 45 - 48 | Carbon adjacent to Nitrogen. |
| Pyrrolidine C2 | 62 - 65 | Methine carbon at the ring junction. |
| Dioxin -OCH₂CH₂O- | 64 - 65 | The two carbons are typically equivalent. |
| Aromatic C5, C7, C8 | 115 - 122 | Aromatic CH carbons. |
| Aromatic C6 | 132 - 135 | Quaternary carbon attached to the pyrrolidine ring. |
| Aromatic C4a, C8a | 140 - 144 | Quaternary carbons attached to oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is a modern, preferred technique as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.
Predicted IR Absorption Bands
The predicted IR data is based on characteristic frequencies for amines, ethers, and aromatic compounds.[9][10][11][12]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3400 - 3300 | N-H Stretch | Medium, Sharp | Characteristic of a secondary amine.[11] |
| 3100 - 3010 | Aromatic C-H Stretch | Medium | Indicates the presence of the benzene ring.[11] |
| 2980 - 2850 | Aliphatic C-H Stretch | Strong | From the pyrrolidine and dioxin methylene groups. |
| 1610 - 1580 | Aromatic C=C Stretch | Medium-Strong | Confirms the aromatic ring skeleton. |
| 1510 - 1490 | Aromatic C=C Stretch | Medium-Strong | |
| 1280 - 1250 | Aryl-O (Ether) Stretch | Strong | Asymmetric C-O-C stretch of the benzodioxane moiety.[4][9] |
| 1150 - 1050 | Aliphatic C-N Stretch | Medium | From the pyrrolidine ring. |
| 1100 - 1000 | Aliphatic C-O Stretch | Strong | Symmetric C-O-C stretch. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Expertise in Action: Ionization Method Selection
-
Electron Impact (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This is ideal for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint.[13][14]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4] This is the method of choice for confirming the molecular weight with high accuracy, especially when coupled with a high-resolution mass analyzer like Time-of-Flight (TOF).[9] For this guide, we will focus on the predicted fragmentation under EI, as it is more structurally informative.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, ion trap, or TOF).
-
Detection: Detect the ions and record their relative abundance.
-
Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) and propose logical fragmentation pathways for the major fragment ions observed.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular ion (M⁺) is expected at m/z = 205 . The key fragmentation pathways will likely involve cleavages alpha to the nitrogen atom in the pyrrolidine ring and cleavage of the bond connecting the two heterocyclic systems.[13][15]
Table of Predicted Fragment Ions (EI):
| m/z | Proposed Fragment Structure/Loss | Notes |
| 205 | [C₁₂H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 204 | [M - H]⁺ | Loss of a hydrogen radical, often from the C2 position. |
| 135 | [C₈H₇O₂]⁺ | Cleavage of the C-C bond between the two rings, leaving the charged benzodioxinyl cation. |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage of the pyrrolidine ring, resulting in a stable iminium ion. This is often a very prominent peak for N-heterocycles.[13] |
Proposed Fragmentation Pathway:
The primary fragmentation is expected to be the cleavage of the bond between the C2 of the pyrrolidine and the C6 of the benzodioxane. The charge can be retained by either fragment, but the formation of the m/z 70 iminium ion from the pyrrolidine fragment is a highly favored pathway.
Visualized Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR Data Acquisition and Processing.
Mass Spectrometry (EI-MS) Workflow
Caption: Workflow for Electron Impact Mass Spectrometry.
Conclusion
This guide provides a detailed, predictive framework for the complete spectroscopic characterization of this compound. By following the outlined protocols and using the predicted data as a reference, researchers can confidently verify the structure and purity of this compound. The application of these robust analytical techniques is a non-negotiable step in ensuring the quality and reliability of data in chemical synthesis and drug discovery pipelines.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C12H15NO2 | CID 4368147 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
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- 8. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | MDPI [mdpi.com]
- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. Pyrrolidine [webbook.nist.gov]
- 13. connectsci.au [connectsci.au]
- 14. researchgate.net [researchgate.net]
- 15. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Abstract
This in-depth technical guide charts the discovery and developmental history of the 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine scaffold, a cornerstone in the exploration of potent and selective neuromodulatory agents. We will delve into the seminal synthetic routes that first afforded this compound and its key derivatives, with a particular focus on the stereochemical nuances that govern its biological activity. The narrative will then transition to the elucidation of its pharmacological profile, highlighting the pivotal research that identified this chemical entity as a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs). This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's origins, its chemical landscape, and the mechanistic insights that continue to drive its relevance in contemporary medicinal chemistry.
Introduction: The Genesis of a Neuromodulatory Scaffold
The pyrrolidine ring is a ubiquitous motif in a vast array of biologically active molecules, both natural and synthetic.[1][2] Its inherent stereochemistry and conformational flexibility make it an attractive scaffold for the design of novel therapeutics.[2] When fused with the 1,4-benzodioxin moiety, a privileged structure in its own right, the resulting this compound core emerges as a platform for potent and selective ligands targeting various receptors in the central nervous system (CNS).[3] This guide will trace the scientific journey of this compound, from its chemical synthesis to its characterization as a significant player in the field of nicotinic acetylcholine receptor (nAChR) modulation.
A Historical Perspective: The Unraveling of a Nicotinic Ligand
The story of this compound is intrinsically linked to the quest for selective modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in a range of neurological processes and disorders, including nicotine addiction and cognitive function.[3][4] While a singular "discovery" paper for the parent compound is not readily apparent, its exploration in the scientific literature gained momentum through the work of research groups led by Marco Pallavicini and Cristiano Bolchi.
Their investigations in the mid to late 2000s systematically explored the structure-activity relationships of a series of 2-(pyrrolidinyl)-1,4-benzodioxanes. A pivotal 2009 publication by Pallavicini, Bolchi, and their collaborators detailed the synthesis and nicotinic affinity of all four stereoisomers of the N-methyl derivative and, notably, the nor-methyl analogue, which is this compound. This work was foundational in establishing the stereochemical requirements for high-affinity binding to α4β2 nAChRs.
Subsequent research from these groups further refined the understanding of this scaffold. A 2011 study by Bolchi et al. focused on unichiral 7-substituted N-methyl derivatives, identifying a potent α4β2 and α6β2 nAChR partial agonist.[5] These seminal papers solidified the importance of the this compound core as a template for designing novel nAChR ligands with tailored pharmacological profiles.
Synthesis and Stereochemistry: Crafting the Core Structure
The synthesis of this compound and its derivatives requires careful control of stereochemistry, as the biological activity is highly dependent on the spatial arrangement of the pyrrolidine and benzodioxin rings.
General Synthetic Strategy
A common synthetic approach involves the coupling of a suitably protected pyrrolidine precursor with a 1,4-benzodioxin moiety. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a synthesized methodology based on the procedures described by Pallavicini et al. (2009).
Step 1: Synthesis of 1,4-Benzodioxan-6-yl-magnesium bromide
-
To a solution of 6-bromo-1,4-benzodioxane in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add magnesium turnings.
-
Initiate the Grignard reaction, if necessary, by gentle heating or the addition of a small crystal of iodine.
-
Stir the reaction mixture at room temperature until the magnesium is consumed.
Step 2: Coupling with N-Boc-L-prolinal
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
Slowly add a solution of N-Boc-L-prolinal in anhydrous THF to the Grignard reagent.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.
Step 3: Deprotection and Cyclization
-
Dissolve the crude alcohol in a suitable solvent such as dichloromethane.
-
Add trifluoroacetic acid (TFA) to remove the Boc protecting group.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with dichloromethane.
-
The resulting amino alcohol can then be cyclized under appropriate conditions (e.g., via mesylation of the hydroxyl group followed by intramolecular displacement by the amine) to yield the final product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Pharmacology: A Potent and Selective Nicotinic Ligand
The primary pharmacological significance of the this compound scaffold lies in its interaction with nicotinic acetylcholine receptors.
Mechanism of Action
Derivatives of this compound have been characterized as potent partial agonists at the α4β2 nAChR subtype.[5] As partial agonists, they bind to the receptor and elicit a response that is lower than that of a full agonist like acetylcholine or nicotine. This property is therapeutically advantageous as it can stabilize the receptor in a partially active state, providing a baseline level of stimulation while preventing overstimulation by endogenous or exogenous full agonists.
Caption: Proposed mechanism of action for this compound derivatives at the α4β2 nAChR.
Receptor Binding Affinities
The binding affinities of key derivatives of this compound for various nAChR subtypes have been extensively studied. The following table summarizes representative data from the literature.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| (2R,2'S)-N-Methyl-7-hydroxy-2-(2'-pyrrolidinyl)-1,4-benzodioxane | α4β2 | 12 | [5] |
| (2R,2'S)-N-Methyl-7-hydroxy-2-(2'-pyrrolidinyl)-1,4-benzodioxane | α6β2 | High Affinity | [5] |
| (S,S)-2-(1-Methyl-2-pyrrolidinyl)-1,4-benzodioxane | α4β2 | 470 | |
| (S,R)-2-(1-Methyl-2-pyrrolidinyl)-1,4-benzodioxane | α4β2 | 260 |
Conclusion and Future Directions
The this compound scaffold has transitioned from a novel chemical entity to a well-established platform for the design of potent and selective nicotinic acetylcholine receptor modulators. The foundational work in its synthesis and pharmacological characterization has provided invaluable insights into the structure-activity relationships governing nAChR ligand binding and function. Future research in this area will likely focus on the development of subtype-selective ligands with optimized pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutics for a range of neurological and psychiatric disorders. The continued exploration of this versatile scaffold holds significant promise for the advancement of medicinal chemistry and drug discovery.
References
- 1. 5-(2-Pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes: Synthesis of all the stereoisomers and α4β2 nicotinic affinity [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. 5-(2-Pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes: synthesis of all the stereoisomers and alpha4beta2 nicotinic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
An In-depth Technical Guide to the Potential Biological Activities of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields compounds with novel and potent biological activities. This guide focuses on the chemical entity 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine, a molecule that synergistically combines the pharmacophoric features of the pyrrolidine ring and the 1,4-benzodioxane nucleus. While direct experimental data for this specific compound is not extensively available in the public domain, a comprehensive analysis of its structural analogs and the constituent moieties provides a strong rationale for predicting its potential biological targets and therapeutic applications. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into its potential pharmacology, proposed methodologies for its synthesis and biological evaluation, and a framework for its future investigation.
Introduction: Unveiling a Promising Chemical Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, including many natural alkaloids and synthetic drugs.[1][2] Its non-planar, saturated nature allows for a three-dimensional exploration of pharmacophore space, contributing significantly to the stereochemistry and, consequently, the target selectivity of a molecule.[3] The 1,4-benzodioxane moiety is another evergreen scaffold in medicinal chemistry, recognized for its presence in a wide array of compounds targeting the central nervous system (CNS).[4] Its derivatives have been shown to interact with a variety of receptors, including adrenergic, serotonergic, and nicotinic acetylcholine receptors.[5][6]
The compound this compound (Figure 1) represents a thoughtful amalgamation of these two key pharmacophores. This guide will delve into the potential biological activities of this molecule by extrapolating from the rich body of literature on its close structural relatives.
Figure 1. Chemical structure of this compound.
Predicted Biological Targets and Mechanistic Rationale
Based on the structure-activity relationships (SAR) of analogous compounds, the primary predicted biological targets for this compound are neuronal nicotinic acetylcholine receptors (nAChRs) and monoamine transporters.
Nicotinic Acetylcholine Receptors (nAChRs)
A significant body of research has focused on N-substituted and functionalized derivatives of 2-(pyrrolidinyl)-1,4-benzodioxanes as potent and selective ligands for nAChRs, particularly the α4β2 subtype, which is a key target for smoking cessation aids and potential treatments for cognitive disorders.[6][7]
For instance, the 2R,2'S diastereomer of the N-methyl-7-hydroxy analog of the topic compound has been identified as a potent α4β2 and α6β2 nAChR partial agonist.[6] The stereochemistry at both the pyrrolidine and benzodioxane rings, along with substitutions on the benzodioxane and the nitrogen of the pyrrolidine, have been shown to be critical for high-affinity binding and functional activity. It is therefore highly probable that this compound will also exhibit affinity for nAChRs. Its specific activity profile (agonist, partial agonist, or antagonist) would be dependent on its stereochemistry and interaction with the receptor's binding pocket.
Proposed Experimental Workflows for Biological Characterization
To elucidate the biological activity of this compound, a systematic experimental cascade is proposed.
In Vitro Radioligand Binding Assays
The initial step in characterizing a novel compound is to determine its binding affinity for the predicted targets. This is typically achieved through competitive radioligand binding assays.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound for various nAChR subtypes (e.g., α4β2, α7) and monoamine transporters (DAT, NET, SERT).
Principle: The assay measures the ability of the test compound to displace a known high-affinity radioligand from its binding site on the receptor or transporter.
Step-by-Step Protocol (Example for α4β2 nAChR):
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the α4β2 nAChR in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
In Vitro Functional Assays
Once binding affinity is established, it is crucial to determine the functional effect of the compound on its target.
Objective: To characterize the test compound as an agonist, partial agonist, or antagonist and to determine its potency (EC₅₀ or IC₅₀).
Example Workflow: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique allows for the direct measurement of ion channel activity in response to a compound.
Step-by-Step Protocol:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the subunits of the nAChR of interest (e.g., α4 and β2).
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Compound Application: Perfuse the recording chamber with a solution containing a known concentration of acetylcholine (the natural agonist) to elicit a baseline current response. Then, apply varying concentrations of the test compound alone (to test for agonist activity) or in the presence of acetylcholine (to test for antagonist or modulatory activity).
-
Data Acquisition and Analysis: Record the changes in membrane current. For agonists, plot the current response against the compound concentration to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). For antagonists, plot the inhibition of the acetylcholine-induced current against the compound concentration to determine the IC₅₀.
Visualization of Key Concepts
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for the comprehensive biological evaluation of this compound.
Caption: Proposed workflow for the biological evaluation of the title compound.
Hypothetical Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving the α4β2 nAChR, a potential target of this compound.
Caption: Hypothetical signaling cascade initiated by binding to the α4β2 nAChR.
Summary of Analog Activities
To provide context for the potential activity of the title compound, the following table summarizes the reported biological data for some of its close analogs.
| Compound | Modification from Parent Compound | Target | Activity | Kᵢ (nM) | Reference |
| (R,S)-7 | N-methyl, 7-hydroxy | α4β2 nAChR | Partial Agonist | 12 | [6] |
| Analog 1 | N-methyl | α4β2 nAChR | - | >1000 | [6] |
| Analog 2 | 7-hydroxy | α4β2 nAChR | - | >1000 | [6] |
Note: This table is illustrative and based on available data for closely related compounds.
Conclusion and Future Directions
While this compound remains a largely unexplored chemical entity, the foundational knowledge of its constituent pharmacophores and the extensive research on its close analogs provide a compelling case for its potential as a novel CNS-active agent. The predicted affinity for nicotinic acetylcholine receptors, and possibly monoamine transporters, warrants its synthesis and thorough biological characterization.
The experimental workflows detailed in this guide offer a clear path for future research. A systematic investigation, beginning with in vitro binding and functional assays, followed by in vivo studies in relevant disease models, will be crucial in unlocking the therapeutic potential of this promising molecule. The insights gained from such studies will not only elucidate the pharmacology of this specific compound but also contribute to the broader understanding of the structure-activity relationships governing the interaction of pyrrolidine-benzodioxane hybrids with their biological targets.
References
- 1. Buy N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride (1353999-35-5) for sale [vulcanchem.com]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unichiral 2-(2'-pyrrolidinyl)-1,4-benzodioxanes: the 2R,2'S diastereomer of the N-methyl-7-hydroxy analogue is a potent α4β2- and α6β2-nicotinic acetylcholine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
Introduction to Pyrrolidine-Containing Bioactive Compounds: From Core Scaffold to Clinical Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, from alkaloids to essential amino acids, and its integration into numerous FDA-approved therapeutics underscore its significance.[1][2][3][4] This guide provides an in-depth exploration of pyrrolidine-containing bioactive compounds, moving beyond a simple catalog of examples. We will dissect the fundamental physicochemical properties that make this scaffold a "privileged structure," delve into its natural origins, and survey its extensive pharmacological applications. Furthermore, this document offers practical, field-proven insights into the primary synthetic strategies, analytical characterization techniques, and key bioactivity evaluation protocols, designed to equip researchers and drug development professionals with a robust understanding of this versatile molecular framework.
The Pyrrolidine Scaffold: A Privileged Architectural Element
The enduring interest in the pyrrolidine scaffold is not arbitrary; it stems from a unique combination of structural and chemical properties that make it exceptionally suitable for drug design.[5]
-
Three-Dimensionality and Conformational Flexibility : Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered structure.[5][6][7] This inherent three-dimensionality, often described by a phenomenon called "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space, enabling substituents to be positioned in precise spatial orientations for optimal interaction with biological targets.[5][6][7] The ring can adopt various "envelope" or "twist" conformations, a dynamic flexibility that can be strategically constrained by substitution to lock in a bioactive conformation.[5][8]
-
Stereochemical Richness : The carbon atoms of the pyrrolidine ring can be chiral centers. This stereogenicity is a critical feature, as different stereoisomers of a molecule can exhibit vastly different biological profiles due to the enantioselective nature of proteins and receptors.[5][6][7][9] The ability to synthesize stereochemically pure pyrrolidine derivatives is therefore a powerful tool in optimizing drug efficacy and reducing off-target effects.
-
Physicochemical Properties : The nitrogen atom imparts basicity and nucleophilicity to the scaffold.[5] This nitrogen is a key site for functionalization, with a remarkable 92% of all FDA-approved pyrrolidine drugs being substituted at this N-1 position.[5] The saturated nature of the ring generally contributes to improved aqueous solubility compared to its aromatic counterpart, pyrrole, a desirable property for drug candidates.[10]
The pyrrolidine core is a fundamental component of the amino acid proline, a building block of peptides and proteins in virtually every living organism.[1] This natural precedent has established it as a biocompatible and versatile scaffold for molecular design.
Natural Occurrence and Broad-Spectrum Bioactivity
Nature is the most prolific chemist, and pyrrolidine-containing compounds are widely represented in the natural world, particularly in alkaloids isolated from plants and microorganisms.[5] These natural products exhibit a remarkable diversity of biological activities, providing a rich source of inspiration for drug discovery.
Pyrrolizidine alkaloids, for instance, are a group of natural compounds based on the pyrrolizidine structure and are found in an estimated 3% of the world's flowering plants, including species in the Boraginaceae, Asteraceae, and Fabaceae families.[11][12] While some are known for their toxicity, many exhibit potent pharmacological effects, including antimicrobial, antiviral, and acetylcholinesterase inhibitory activities.[11][13][14][15]
Table 1: Representative Naturally Occurring Pyrrolidine Compounds
| Compound | Natural Source(s) | Primary Biological Activity |
| Nicotine | Nicotiana tabacum (Tobacco) | CNS Stimulant, Agonist at Nicotinic Acetylcholine Receptors |
| Hygrine | Erythroxylon coca (Coca), Withania somnifera | Sedative, Hypnotic[16] |
| Cuscohygrine | Atropa belladonna, Datura species | Sedative, Mydriatic[16] |
| (R)-Bgugaine | Microorganisms | Antimicrobial, Antifungal[5] |
| Anisomycin | Streptomyces species | Antibacterial, Protein Synthesis Inhibitor[2][17] |
| Stachydrine | Stachys officinalis (Betony), Medicago sativa (Alfalfa) | Cardiotonic, Hypotensive[16] |
Pharmacological Landscape and Approved Therapeutics
The structural advantages of the pyrrolidine ring have been successfully translated into a wide range of approved drugs targeting numerous diseases.[2][3] Its ability to serve as a mimic for proline in peptide-based interactions is a recurring theme, particularly in enzyme inhibition.
The pharmacological activities of pyrrolidine derivatives are extensive and include:
-
Antihypertensive Agents : Captopril and Enalapril are landmark ACE inhibitors where the pyrrolidine ring mimics the terminal proline residue of angiotensin I, enabling potent and specific binding to the enzyme's active site.[2][3]
-
Antibacterial Agents : Clindamycin and Anisomycin are powerful antibiotics that incorporate the pyrrolidine scaffold.[2][3][10]
-
Antiviral Agents : The scaffold is crucial in Hepatitis C Virus (HCV) drugs like Telaprevir and Boceprevir, which act as NS3/4A serine protease inhibitors.[10]
-
CNS Agents : Aniracetam and other racetam compounds, used to manage cognitive disorders, are based on a pyrrolidinone structure.[2][3][4]
-
Anti-inflammatory Agents : Many derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, representing a promising avenue for developing new NSAIDs.[18]
-
Anticancer Agents : Numerous synthetic pyrrolidines have demonstrated significant cytotoxic effects against various cancer cell lines, making this an active area of research.[2]
Table 2: Selected FDA-Approved Pyrrolidine-Containing Drugs
| Drug | Therapeutic Class | Core Mechanism of Action |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Clindamycin | Antibiotic | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit |
| Aniracetam | Nootropic (Anti-Alzheimer) | Modulator of AMPA receptors[2][3] |
| Procyclidine | Anticholinergic | Muscarinic receptor antagonist, used in Parkinson's disease |
| Bepridil | Antihypertensive | Calcium channel blocker[2][3][17] |
| Daridorexant | Insomnia Treatment | Dual orexin receptor antagonist[3] |
Key Synthetic Strategies: A Causal Approach
The synthesis of pyrrolidine derivatives is a mature field, with methodologies generally falling into two major categories. The choice between these approaches is dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials.
Approach 1: Functionalization of Pre-formed Chiral Pyrrolidines
This is often the preferred strategy when absolute stereochemical control is paramount. By starting with a naturally available, enantiomerically pure building block, the inherent chirality can be transferred through subsequent synthetic steps.
-
Causality : The use of L-proline or 4-hydroxyproline as starting materials is a cornerstone of this approach.[1] These compounds are inexpensive, readily available in high enantiopurity, and provide a robust scaffold for elaboration. This strategy minimizes the need for challenging chiral resolutions or asymmetric syntheses later in the sequence.
Protocol 1: Synthesis of (S)-Prolinol - A Key Chiral Building Block
This protocol describes the reduction of L-proline, a common first step in many synthetic campaigns.
Objective : To reduce the carboxylic acid of L-proline to a primary alcohol without racemization.
Materials :
-
L-proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure :
-
Setup : Assemble a dry 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to prevent quenching the LiAlH₄.
-
Reagent Preparation : Suspend LiAlH₄ (2.2 eq.) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition of L-proline : In a separate flask, suspend L-proline (1.0 eq.) in anhydrous THF. Add this suspension slowly and portion-wise to the stirred LiAlH₄ suspension. Causality Note: This addition must be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction : After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching : Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (by volume equal to the mass of LiAlH₄ used), followed by 1 M NaOH (same volume as water), and then water again (3x the volume of the first water addition). Safety Note: This is a highly exothermic process that generates hydrogen gas. Perform in a well-ventilated fume hood.
-
Workup : A granular white precipitate of aluminum salts will form. Stir the resulting slurry for 1 hour at room temperature. Filter the solid salts through a pad of Celite and wash thoroughly with THF and diethyl ether.
-
Isolation : Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield (S)-prolinol as a colorless oil or low-melting solid.
Approach 2: De Novo Ring Construction from Acyclic Precursors
This approach offers greater flexibility for creating diverse substitution patterns that are not easily accessible from natural starting materials.
-
1,3-Dipolar Cycloaddition : This is one of the most powerful methods for constructing five-membered heterocycles.[19] The reaction between an azomethine ylide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) generates a substituted pyrrolidine ring in a single, often highly stereoselective, step.[5][20] Causality: This method is chosen for its efficiency and ability to rapidly build molecular complexity. The regio- and stereoselectivity can be controlled by the nature of the dipole and dipolarophile substituents.[5]
-
Intramolecular Cyclization : These methods involve forming the ring by creating a C-N bond within a linear precursor. This includes reactions like the hydroamination of unsaturated amines or the cyclization of halo-amines.[20][21] Transition metal catalysts (e.g., palladium, zinc, copper) are often employed to facilitate these transformations under mild conditions.[21][22]
Caption: Overview of major synthetic routes to bioactive pyrrolidines.
Analytical Characterization: A Self-Validating System
Unambiguous structural elucidation is non-negotiable in drug development. A combination of spectroscopic techniques is employed to create a self-validating dataset where each method provides complementary information to confirm the identity and purity of a synthesized compound.
Table 3: Key Spectroscopic Techniques for Pyrrolidine Characterization
| Technique | Instrumentation Example | Sample Preparation | Key Information Provided |
| ¹H & ¹³C NMR | Bruker 400 MHz Spectrometer | Dissolve sample in deuterated solvent (e.g., CDCl₃, DMSO-d₆) with TMS internal standard. | Provides the complete carbon-hydrogen framework. Confirms connectivity, number of protons/carbons, chemical environment, and stereochemistry through coupling constants and 2D techniques (COSY, HSQC).[23] |
| FT-IR | Perkin-Elmer 1600 Series | Finely grind solid sample with KBr powder and press into a thin pellet.[24] | Identifies characteristic functional groups. Key bands include C-H stretching (~2850-2960 cm⁻¹), N-H stretching (for secondary amines, ~3300-3500 cm⁻¹), and C=O stretching (for pyrrolidinones, ~1680 cm⁻¹).[24][25] |
| Mass Spectrometry | Thermo Scientific Velos Pro (HESI source) | Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) for infusion or LC-MS.[24] | Determines the exact molecular weight (High-Resolution MS) and provides structural information through characteristic fragmentation patterns, confirming the molecular formula. |
| UV-Vis | UV-Vis Spectrophotometer | Dissolve sample in a UV-transparent solvent (e.g., ethanol). | Provides information on electronic transitions, particularly for compounds with chromophores attached to the pyrrolidine ring.[24] |
Methodologies for Bioactivity Evaluation
Once a novel pyrrolidine derivative is synthesized and characterized, its biological activity must be quantified. The choice of assay is driven by the therapeutic target.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for assessing the antibacterial activity of a new compound.
Objective : To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.
Materials :
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Gentamicin)[2]
-
Negative control (broth only)
-
Solvent control (broth + highest concentration of DMSO used)
-
Incubator (37 °C)
Procedure :
-
Plate Preparation : Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution : Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculation : Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12 (sterility control). The final volume in each well is 100 µL.
-
Incubation : Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results : The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The negative control (well 12) should be clear, and the positive control (well 11) should be turbid.
Caption: A typical workflow for the discovery of pyrrolidine-based drugs.
Conclusion and Future Outlook
The pyrrolidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its unique conformational properties, stereochemical potential, and proven track record in both natural products and synthetic drugs ensure its continued relevance.[5][6] Future research will undoubtedly focus on leveraging this versatile core to tackle new and challenging biological targets. The integration of computational modeling with advanced synthetic methodologies will enable the more rational design of pyrrolidine derivatives with enhanced potency and selectivity. Furthermore, the use of chiral pyrrolidines as organocatalysts in asymmetric synthesis represents a growing field, highlighting the scaffold's utility beyond its direct role as a pharmacophore.[5][8] As our understanding of complex disease pathways deepens, the pyrrolidine ring will remain an indispensable tool in the arsenal of medicinal chemists striving to develop the next generation of innovative therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicintermediate.com [organicintermediate.com]
- 9. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 12. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrolidine Alkaloids [epharmacognosy.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 21. Pyrrolidine synthesis [organic-chemistry.org]
- 22. cordis.europa.eu [cordis.europa.eu]
- 23. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. jocpr.com [jocpr.com]
The Benzodioxin Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Benzodioxin Moiety
The benzodioxin scaffold, a heterocyclic motif comprised of a benzene ring fused to a dioxane ring, has established itself as a cornerstone in the field of medicinal chemistry. This versatile core structure is present in a diverse array of both natural products and synthetic molecules, demonstrating a remarkable range of biological activities.[1] The inherent structural features of benzodioxins, including their conformational rigidity and potential for diverse substitution patterns, allow for the fine-tuning of physicochemical properties and target interactions, making them a "privileged scaffold" in drug discovery.[2] This guide will provide a comprehensive overview of the synthesis, medicinal chemistry, and biological evaluation of benzodioxin derivatives, offering practical insights and detailed protocols for researchers in the field.
There are two primary isomers of benzodioxin, the 1,3-benzodioxin and the 1,4-benzodioxin, each with distinct chemical properties and applications.[3] The 1,4-benzodioxane core, in particular, has been extensively explored, leading to the development of numerous therapeutic agents.[2]
Part 1: Synthesis of the Benzodioxin Core and Its Derivatives
The synthetic accessibility of the benzodioxin scaffold has been a significant driver of its widespread use in medicinal chemistry. A variety of synthetic routes have been developed to construct the core and introduce diverse functionalities.
General Synthesis of the 1,4-Benzodioxane Scaffold
A common and straightforward method for the synthesis of the 1,4-benzodioxane ring system involves the reaction of a catechol with a 1,2-dihaloethane, typically 1,2-dibromoethane, under basic conditions.[4]
Experimental Protocol: Synthesis of 1,4-Benzodioxane from Catechol [4]
-
Reaction Setup: In a round-bottom flask, combine catechol (1 equivalent), 1,2-dibromoethane (2.1 equivalents), and anhydrous potassium carbonate (1.4 equivalents) in a suitable solvent such as glycerol.
-
Reaction Conditions: Heat the mixture with stirring in an oil bath at 150-160°C for 6 hours under a reflux condenser. Careful temperature control is crucial to prevent resinification and maximize yield.
-
Work-up: After cooling to room temperature, add water to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as benzene (2 x 30 mL).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 1,4-benzodioxane.
Synthesis of Functionalized Benzodioxin Derivatives: A Case Study in Anticancer Agents
The synthesis of more complex benzodioxin derivatives often starts from functionalized precursors. For example, the synthesis of 1,4-benzodioxane-based anticancer agents can be achieved starting from gallic acid.[5]
Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [5]
-
Esterification of Gallic Acid: React gallic acid with methanol in the presence of a catalytic amount of sulfuric acid to afford methyl 3,4,5-trihydroxybenzoate.
-
Formation of the Benzodioxane Ring: React the resulting ester with an excess of 1,2-dibromoethane in the presence of potassium carbonate in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.
-
Introduction of a Thioether Linker: React the benzodioxane derivative with a desired mercaptan to introduce a sulfide group.
-
Hydrolysis and Amide Coupling: Hydrolyze the methyl ester to the corresponding carboxylic acid. Convert the carboxylic acid to the acid chloride using a suitable chlorinating agent (e.g., thionyl chloride), and subsequently react with a variety of primary or secondary amines to generate a library of amide analogs.
Synthesis of Doxazosin: A Clinically Relevant α1-Adrenergic Antagonist
Doxazosin is a quinazoline derivative featuring a 1,4-benzodioxane moiety and is a widely prescribed medication for benign prostatic hyperplasia and hypertension.[6] Its synthesis involves the coupling of two key fragments.
Experimental Protocol: Synthesis of Doxazosin [3][7]
-
Preparation of N-(1,4-benzodioxan-2-carbonyl)piperazine:
-
React 1,4-benzodioxan-2-carboxylic acid with a chlorinating agent like thionyl chloride to form the corresponding acid chloride.
-
React the acid chloride with piperazine in a suitable solvent like dichloromethane to yield N-(1,4-benzodioxan-2-carbonyl)piperazine.
-
-
Condensation Reaction:
-
React 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine in a high-boiling solvent such as n-butanol under reflux.
-
-
Salt Formation (Optional):
-
The resulting Doxazosin base can be converted to a pharmaceutically acceptable salt, such as the mesylate salt, by treatment with methanesulfonic acid in a suitable solvent like acetone.[8]
-
Diagram: Synthetic Scheme of Doxazosin
Caption: Synthetic pathway for Doxazosin.
Part 2: Medicinal Chemistry Applications of Benzodioxin Derivatives
The benzodioxin scaffold has been successfully incorporated into a multitude of therapeutic agents targeting a wide range of diseases.
Anticancer Activity
Numerous benzodioxin derivatives have demonstrated potent anticancer activity through various mechanisms of action.[9]
-
Mechanism of Action: Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] Others have been shown to induce apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases.[10] More recent research has explored 1,4-benzodioxane-hydrazone derivatives as mTOR inhibitors for the treatment of skin cancer.[9] A series of hybrid compounds between 1,4-benzodioxane and imidazolium salts have also shown promise, inducing G0/G1 cell cycle arrest and apoptosis in tumor cells.[2]
-
Structure-Activity Relationships (SAR): The substitution pattern on both the benzene and dioxane rings plays a crucial role in determining the anticancer potency and selectivity. For instance, in a series of 1,4-benzodioxane-imidazolium salt hybrids, the presence of a 2-methyl-benzimidazole or 5,6-dimethyl-benzimidazole ring, along with a 4-phenylphenacyl substituent on the imidazolyl-3-position, was found to be critical for cytotoxic activity.[2]
α-Adrenergic Receptor Antagonism
Benzodioxin derivatives are well-established as potent α-adrenergic receptor antagonists, with applications in the treatment of hypertension and benign prostatic hyperplasia.[11]
-
Mechanism of Action: Doxazosin, a prime example, is a competitive α1-antagonist at the post-synaptic receptor.[6] It competitively inhibits the binding of norepinephrine to α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[8] This results in vasodilation, reduced peripheral resistance, and alleviation of urinary symptoms.[6][8]
-
Structure-Activity Relationships (SAR): Extensive SAR studies have been conducted on 1,4-benzodioxan-related compounds as α-adrenergic antagonists. The nature and position of substituents on the benzodioxan core, as well as the linker and the terminal amine-containing moiety, significantly influence the affinity and selectivity for α1-adrenoreceptor subtypes.[12][13] For example, the insertion of a phenyl ring at the 3-position of the benzodioxan moiety can lead to potent and selective α1-adrenoreceptor antagonists.[12]
Diagram: Mechanism of Action of Doxazosin
Caption: Doxazosin's mechanism as an α1-adrenergic antagonist.
Anti-inflammatory Activity
Certain benzodioxin derivatives have demonstrated significant anti-inflammatory properties.[10][12]
-
Mechanism of Action: The anti-inflammatory effects of some benzodioxin derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[12] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.
-
Structure-Activity Relationships (SAR): The position and nature of carboxylic acid or other acidic functional groups on the benzodioxin scaffold are important for anti-inflammatory activity. For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has shown potency comparable to ibuprofen in in vivo models.[10] The incorporation of a phenylpiperazine moiety has also led to the discovery of selective COX-2 inhibitors.[12]
Part 3: Biological Evaluation of Benzodioxin Derivatives
The biological evaluation of newly synthesized benzodioxin derivatives is a critical step in the drug discovery process. A variety of in vitro and in vivo assays are employed to assess their therapeutic potential.
In Vitro Anticancer Activity Assays
3.1.1 MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Experimental Protocol: MTT Assay [14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzodioxin derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
3.1.2 Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17]
Experimental Protocol: Cell Cycle Analysis [16][18]
-
Cell Treatment: Treat cancer cells with the benzodioxin derivative at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A (to degrade RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
In Vivo Anti-inflammatory Activity Assay
Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema [10]
-
Animal Grouping and Compound Administration: Divide rats into groups and administer the benzodioxin derivative or a control vehicle orally or intraperitoneally. A standard anti-inflammatory drug like ibuprofen is used as a positive control.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Evaluation of α-Adrenergic Receptor Antagonism
In Vivo Evaluation in Animal Models
The in vivo efficacy of α-adrenergic antagonists can be assessed by measuring their effect on blood pressure in hypertensive animal models.[19][20]
Experimental Protocol: Evaluation in Spontaneously Hypertensive Rats (SHRs) [21]
-
Animal Model: Use spontaneously hypertensive rats (SHRs) as a model for essential hypertension.
-
Compound Administration: Administer the benzodioxin derivative orally or via another appropriate route for a specified duration (e.g., 2 weeks).
-
Blood Pressure Measurement: Measure the systolic and diastolic blood pressure of the rats at regular intervals using a non-invasive tail-cuff method.
-
Data Analysis: Compare the blood pressure of the treated group with that of an untreated control group to determine the antihypertensive effect of the compound.
Conclusion
Benzodioxin derivatives continue to be a rich source of inspiration for medicinal chemists. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, ensures their continued relevance in the quest for novel and effective therapeutic agents. This guide has provided a comprehensive overview of the key aspects of benzodioxin chemistry, from synthesis to biological evaluation, with the aim of equipping researchers with the knowledge and practical tools to further explore the potential of this remarkable scaffold.
References
- 1. Synthesis and biology of 1,4-benzodioxane lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 9. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Evaluation of the antihypertensive activity and alpha adrenergic receptor interaction of cleistanthins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An in vivo evaluation of alpha adrenergic receptors in canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of New Combined α/β-Adrenergic Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Leveraging 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine in Chemical Proteomics for Covalent Ligand Discovery
Introduction: Unlocking New Druggable Space with Novel Scaffolds
The quest for novel therapeutics is intrinsically linked to the exploration of new chemical matter and its interaction with the proteome. The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1] This versatile, saturated heterocycle is a key component in numerous FDA-approved drugs.[2][3] Similarly, the 2,3-dihydro-1,4-benzodioxine moiety is a recognized pharmacophore present in a variety of biologically active compounds, valued for its ability to engage with biological receptors and enzymes.[4]
The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine (hereafter referred to as 'Compound 1') merges these two privileged scaffolds. While direct applications of Compound 1 in proteomics are not yet widely published, its structure presents a compelling starting point for chemical probe development and covalent ligand screening. This application note outlines a conceptual framework and detailed protocols for utilizing Compound 1 and its derivatives in a chemical proteomics workflow to identify novel protein targets.
The central hypothesis is that Compound 1 can be functionalized with a reactive electrophile to create a covalent probe. This probe can then be used in cell lysates or intact cells to irreversibly bind to nucleophilic amino acid residues (such as cysteine or lysine) on proteins. Subsequent proteomic analysis can then identify the protein targets of the probe, potentially uncovering new druggable binding sites.
Principle of the Workflow: Activity-Based Protein Profiling (ABPP)
This guide adapts the principles of Activity-Based Protein Profiling (ABPP), a powerful chemical proteomics strategy for identifying protein targets of small molecules in complex biological systems.[5][6] The workflow involves designing a derivative of Compound 1 that includes two key features:
-
A reactive group (warhead): An electrophilic moiety that can form a covalent bond with nucleophilic residues on a protein target.
-
A reporter tag: A tag, such as an alkyne or azide group, for "clicking" on a fluorescent dye or biotin for subsequent enrichment and identification.
The general workflow is depicted below:
Caption: General workflow for target identification using a covalent probe derived from Compound 1.
PART 1: Synthesis of a Covalent Probe Derivative
The successful application of this workflow hinges on the synthesis of a suitable probe. A plausible derivative of Compound 1 would involve acylation of the pyrrolidine nitrogen with a molecule containing both a reactive warhead and a reporter tag. For this protocol, we will consider the synthesis of a probe with an acrylamide warhead (for targeting cysteines) and a terminal alkyne for click chemistry.
Note: The following is a generalized synthetic scheme. Actual synthesis should be performed by a qualified medicinal chemist.
-
Starting Material: this compound (Compound 1).
-
Acylating Agent: An activated ester of an alkyne-containing carboxylic acid with an acryloyl group.
-
Reaction: The pyrrolidine nitrogen of Compound 1 acts as a nucleophile, attacking the activated ester to form a stable amide bond. This results in the final probe molecule.
PART 2: Experimental Protocols
Protocol 2.1: Proteome Labeling in Cell Lysate
This protocol describes the labeling of proteins in a cell lysate with the synthesized covalent probe.
Materials:
-
HEK293T cells (or other relevant cell line)
-
Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors
-
Covalent Probe (alkyne-derivatized Compound 1)
-
DMSO (for probe stock solution)
-
Protein Assay Kit (e.g., BCA)
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash twice with cold PBS.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Incubation:
-
Dilute the proteome to a final concentration of 2 mg/mL with Lysis Buffer.
-
Prepare a 100X stock solution of the covalent probe in DMSO.
-
Add the probe to the proteome to achieve a final concentration of 10 µM. A vehicle control (DMSO only) should be run in parallel.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Protocol 2.2: Click Chemistry and Protein Enrichment
This protocol uses copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach a biotin tag to the probe-labeled proteins, followed by enrichment.
Materials:
-
Probe-labeled proteome from Protocol 2.1
-
Azide-PEG3-Biotin
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper (II) Sulfate (CuSO₄)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., 1% SDS in PBS, 6M Urea, PBS)
Procedure:
-
Click Reaction:
-
To the 1 mL of labeled proteome, add the following click-chemsitry reagents in order:
-
Azide-PEG3-Biotin (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Protein Precipitation:
-
Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for 2 hours.
-
Pellet the proteins by centrifugation and discard the supernatant.
-
-
Enrichment:
-
Resuspend the protein pellet in PBS containing 1% SDS.
-
Add pre-washed streptavidin-agarose beads and incubate for 1.5 hours at room temperature to capture biotinylated proteins.
-
Wash the beads sequentially with 1% SDS in PBS, 6M Urea, and finally with PBS to remove non-specifically bound proteins.
-
Protocol 2.3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate
-
Acetonitrile (ACN)
-
Formic Acid (FA)
Procedure:
-
Reduction and Alkylation:
-
Resuspend the washed beads in 200 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
-
Tryptic Digestion:
-
Add trypsin (1:50 enzyme to protein ratio, estimated) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Wash the beads with 50% ACN/0.1% FA to elute any remaining peptides and combine with the supernatant.
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip.
-
Dry the eluted peptides in a vacuum concentrator and resuspend in 0.1% FA for LC-MS/MS analysis.
-
PART 3: Mass Spectrometry and Data Analysis
The digested peptides should be analyzed by high-resolution tandem mass spectrometry (LC-MS/MS).[7][8][9]
Table 1: Representative LC-MS/MS Parameters
| Parameter | Setting |
| LC System | High-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 75 µm x 15 cm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in 80% Acetonitrile |
| Gradient | 5-40% B over 90 minutes |
| Flow Rate | 300 nL/min |
| MS System | Orbitrap or Q-TOF Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Scan Range | 350-1500 m/z |
| MS2 Activation | Higher-energy C-trap dissociation (HCD) |
| Data Acquisition | Data-Dependent Acquisition (Top 20) |
Data Analysis Workflow
Caption: Bioinformatic workflow for identifying protein targets from LC-MS/MS data.
Analysis Steps:
-
Database Search: Search the raw MS data against a human protein database (e.g., UniProt).
-
Quantification: Use label-free quantification to compare the abundance of proteins identified in the probe-treated sample versus the DMSO control.
-
Hit Identification: True targets of the covalent probe should be significantly enriched in the probe-treated sample. A typical cutoff would be a fold-change > 4 and a p-value < 0.05.
Expected Results and Interpretation
The primary output of this workflow will be a list of proteins that are significantly enriched by the covalent probe derived from Compound 1. This provides a set of candidate targets for this chemical scaffold.
Table 2: Example of a Hit List from a Covalent Proteomics Experiment
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe/Control) | p-value | Function |
| P04035 | HSPA1A | 15.2 | 0.001 | Heat shock protein |
| Q06830 | PRDX1 | 12.8 | 0.003 | Peroxiredoxin-1 |
| P62258 | PPIA | 9.5 | 0.011 | Peptidyl-prolyl cis-trans isomerase A |
| P08670 | VIM | 7.1 | 0.023 | Vimentin |
This hit list serves as the foundation for subsequent validation and mechanistic studies. Follow-up experiments could include:
-
Western Blotting: To confirm the enrichment of top candidates.
-
Competition Experiments: Pre-incubation with a non-tagged version of the compound should block the labeling by the probe, confirming a specific interaction.
-
Site-of-Modification Mapping: Further MS analysis can pinpoint the exact amino acid residue that is covalently modified by the probe.
Conclusion
While this compound is a commercially available chemical, its true potential in proteomics lies in its use as a foundational scaffold for the development of novel chemical probes. The protocols outlined in this application note provide a robust framework for synthesizing a covalent derivative and employing it in a chemical proteomics workflow to identify novel protein targets. This approach, grounded in the principles of ABPP, can accelerate the discovery of new druggable sites and provide valuable starting points for drug development programs.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Protocol for Evaluating α-Glucosidase Inhibition by 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine Derivatives
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Rationale for α-Glucosidase Inhibition
Diabetes mellitus, particularly Type 2, is a global metabolic disorder characterized by postprandial hyperglycemia (PPHG)—an abnormal spike in blood glucose after a meal.[1][2] A key strategy in managing PPHG is to control the rate of carbohydrate digestion in the small intestine.[1][3][4] Intestinal α-glucosidases are critical enzymes located in the brush border of the small intestine that hydrolyze oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[3][4] By inhibiting these enzymes, the breakdown of complex carbohydrates is delayed, prolonging overall digestion time and reducing the rate of glucose absorption.[5][6] This mechanism effectively flattens the postprandial glucose curve, providing better glycemic control.[5]
Alpha-glucosidase inhibitors (AGIs), such as the FDA-approved drug Acarbose, are a class of oral anti-diabetic agents that function via this mechanism.[3][4][7] They act as competitive and reversible inhibitors, offering a therapeutic option for patients with Type 2 diabetes, especially those at higher risk for hypoglycemia or lactic acidosis who may not be suitable candidates for other medications.[3][5] The ongoing search for novel, more potent, and safer AGIs has led researchers to explore diverse chemical scaffolds. This guide provides a detailed, field-tested protocol for screening and characterizing potential α-glucosidase inhibitors, using the promising class of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine derivatives as a model.
Principle of the Spectrophotometric Assay
This protocol employs a robust and widely adopted in vitro colorimetric assay.[8][9][10] The principle is based on the enzymatic activity of α-glucosidase on a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[11][12]
-
Enzymatic Reaction : α-Glucosidase catalyzes the hydrolysis of the colorless substrate pNPG, cleaving it to release glucose and p-nitrophenol (pNP).[9][13]
-
Colorimetric Detection : The product, pNP, is a chromophore that, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm.[10][13][14]
-
Inhibition Measurement : In the presence of an inhibitory compound, the enzymatic cleavage of pNPG is reduced or prevented. This results in a lower rate of pNP formation, leading to a decrease in absorbance at 405 nm. The degree of inhibition is directly proportional to the reduction in absorbance.[15]
This method allows for the quantification of enzyme activity and the determination of an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[16][17]
Caption: Mechanism of the colorimetric α-glucosidase inhibition assay.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| α-Glucosidase (from Saccharomyces cerevisiae) | Sigma-Aldrich | The enzyme to be inhibited. |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Sigma-Aldrich | Chromogenic substrate for the enzyme.[12] |
| Acarbose | Sigma-Aldrich | Positive control inhibitor.[9] |
| Test Compounds | In-house/Vendor | This compound derivatives. |
| Potassium Phosphate Buffer (KH₂PO₄/K₂HPO₄) | Standard Lab Grade | Maintain optimal pH (6.8) for the enzymatic reaction. |
| Sodium Carbonate (Na₂CO₃) | Standard Lab Grade | Stop the reaction and develop the yellow color of p-nitrophenol. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Standard Lab Grade | Solvent for dissolving test compounds and acarbose. |
| 96-well Clear, Flat-Bottom Microplates | Standard Lab Supplier | Reaction vessel for high-throughput screening. |
| Multichannel Pipettes and Tips | Standard Lab Supplier | Accurate liquid handling. |
| Spectrophotometric Microplate Reader | Standard Lab Supplier | To measure absorbance at 405 nm.[10] |
Experimental Protocol
Part 1: Preparation of Stock Solutions
Scientist's Note: Accuracy in preparing stock solutions is paramount for reproducible results. Always use high-purity water and calibrated pipettes. Test compounds that are difficult to dissolve may require gentle warming or sonication.
-
Phosphate Buffer (100 mM, pH 6.8) : Prepare by mixing appropriate volumes of 100 mM monobasic (KH₂PO₄) and 100 mM dibasic (K₂HPO₄) potassium phosphate solutions. Verify the final pH with a calibrated pH meter. Store at 4°C.
-
α-Glucosidase Enzyme Solution (1.0 U/mL) : Dissolve α-glucosidase powder in cold (4°C) phosphate buffer (100 mM, pH 6.8) to achieve a final concentration of 1.0 U/mL. Prepare this solution fresh on the day of the experiment and keep it on ice to maintain its activity.
-
pNPG Substrate Solution (5 mM) : Dissolve pNPG powder in phosphate buffer (100 mM, pH 6.8) to a final concentration of 5 mM. This solution should be prepared fresh and can be protected from light.[2]
-
Sodium Carbonate Stop Solution (0.1 M) : Dissolve Na₂CO₃ powder in deionized water to a final concentration of 0.1 M. This solution is stable at room temperature.
-
Test Compound Stock (e.g., 10 mM) : Accurately weigh and dissolve the this compound derivative in 100% DMSO to create a high-concentration stock solution.
-
Acarbose Positive Control Stock (1 mg/mL) : Dissolve Acarbose in DMSO to create a 1 mg/mL stock solution.
Part 2: Assay Procedure in a 96-Well Plate
Rationale: The use of a 96-well plate format facilitates the simultaneous testing of multiple concentrations and replicates, which is essential for generating reliable dose-response curves. A pre-incubation step is included to allow the inhibitor to bind to the enzyme before the substrate is introduced.[14]
The following setup is recommended for a comprehensive experiment. All tests should be performed in triplicate.
| Well Type | Test Compound/Acarbose (µL) | Phosphate Buffer (µL) | α-Glucosidase (1.0 U/mL) (µL) |
| Test Sample (S) | 5 (of serial dilution) | 45 | 50 |
| Enzyme Control (EC) | 5 (of DMSO) | 45 | 50 |
| Positive Control (PC) | 5 (of Acarbose) | 45 | 50 |
| Sample Blank (SB) | 5 (of serial dilution) | 95 | 0 |
| Buffer Blank (BB) | 5 (of DMSO) | 95 | 0 |
Step-by-Step Workflow:
-
Prepare Dilutions : Create a serial dilution of your test compound stock solution in DMSO. This will allow you to test a range of concentrations to determine the IC₅₀. A typical starting point is a 10-point, 2-fold dilution series.
-
Plate Setup : Add the components as detailed in the table above to the appropriate wells of a 96-well plate.
-
For Test Sample (S) wells, add 5 µL of each test compound dilution.
-
For the Enzyme Control (EC) and Buffer Blank (BB) , add 5 µL of DMSO to account for any solvent effects.
-
For the Positive Control (PC) , add 5 µL of the Acarbose solution.
-
For Sample Blank (SB) wells, add 5 µL of the corresponding test compound dilution. This control is crucial to correct for any intrinsic absorbance of the test compound itself.
-
-
Add Buffer : Add the specified volume of phosphate buffer to each well.
-
Add Enzyme : Add 50 µL of the α-glucosidase solution to all wells except the blank wells (SB and BB).
-
Pre-incubation : Mix the plate gently on a plate shaker for 30 seconds and incubate at 37°C for 10 minutes.
Rationale: This step allows the inhibitor to interact with and bind to the enzyme's active site before the substrate is introduced, which is critical for competitive inhibitors.[14]
-
Initiate Reaction : Add 50 µL of the 5 mM pNPG substrate solution to all wells to start the enzymatic reaction.
-
Incubation : Mix the plate gently again and incubate at 37°C for 20 minutes.
-
Stop Reaction : Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution to all wells. The addition of the alkaline solution stops the enzymatic activity and develops the yellow color of the p-nitrophenol product.[14]
-
Read Absorbance : Immediately measure the absorbance of each well at 405 nm using a microplate reader.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Data Analysis and Interpretation
Step 1: Correcting Absorbance Values
First, correct the absorbance readings for any background color from the test compounds.
-
Corrected Sample Absorbance (A_sample) = (Absorbance of S) - (Absorbance of SB)
-
Corrected Enzyme Control Absorbance (A_control) = (Absorbance of EC) - (Absorbance of BB)
Step 2: Calculating Percentage Inhibition
The percentage of α-glucosidase inhibition for each concentration of the test compound is calculated using the following formula:[14]
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
Where:
-
A_control is the corrected absorbance of the enzyme control (representing 100% enzyme activity).
-
A_sample is the corrected absorbance in the presence of the test compound.
Step 3: Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[16][17]
-
Plot the calculated % Inhibition (Y-axis) against the corresponding logarithm of the inhibitor concentration (X-axis).
-
The resulting data points should form a sigmoidal dose-response curve.
-
Use non-linear regression analysis (typically a "log(inhibitor) vs. response -- Variable slope" model) in a suitable software package (e.g., GraphPad Prism, Origin) to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.[16][18]
Example Data and Interpretation
Below is a sample data table for a hypothetical this compound derivative.
| Compound Conc. (µM) | Log [Conc.] | Avg. Absorbance (A_sample) | % Inhibition |
| 0 (Control) | - | 0.952 | 0.0% |
| 0.1 | -1.0 | 0.885 | 7.0% |
| 0.5 | -0.3 | 0.762 | 20.0% |
| 1.0 | 0.0 | 0.619 | 35.0% |
| 2.2 | 0.34 | 0.476 | 50.0% |
| 5.0 | 0.7 | 0.238 | 75.0% |
| 10.0 | 1.0 | 0.114 | 88.0% |
| 50.0 | 1.7 | 0.057 | 94.0% |
| Acarbose (PC) | - | 0.152 | 84.0% |
From this data, the IC₅₀ value for the test compound is determined to be 2.2 µM . A lower IC₅₀ value indicates a more potent inhibitor.[18] This value can be compared to the positive control (Acarbose) to benchmark its efficacy. Several studies report IC50 values for acarbose in the low µg/mL range, though this can vary based on assay conditions.[2][19][20]
Conclusion and Further Steps
This application note provides a comprehensive and validated protocol for assessing the inhibitory potential of this compound derivatives against α-glucosidase. By carefully following the outlined steps and including all necessary controls, researchers can generate reliable and reproducible data to quantify inhibitor potency.
Compounds that demonstrate significant inhibitory activity (i.e., low micromolar or nanomolar IC₅₀ values) can be advanced to further studies, including:
-
Enzyme Kinetics : Performing kinetic studies (e.g., Lineweaver-Burk plots) to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[2][21]
-
Selectivity Assays : Testing the compounds against other glycosidases to determine their selectivity.
-
Cell-Based and In Vivo Models : Validating the in vitro findings in more complex biological systems to assess therapeutic potential for managing Type 2 diabetes.
References
- 1. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 2. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for α-glucosidase inhibitors? [synapse.patsnap.com]
- 7. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 8. A spectrophotometric assay for glucosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV-VIS Anti-alpha glucosidase assay [myskinrecipes.com]
- 11. PNPG (para-nitrophenyl glucopyranoside): Significance and symbolism [wisdomlib.org]
- 12. P-nitrophenyl glucopyranoside (pnpg | Sigma-Aldrich [sigmaaldrich.com]
- 13. nipro.co.jp [nipro.co.jp]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. scribd.com [scribd.com]
- 16. courses.edx.org [courses.edx.org]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Acetylcholinesterase Inhibition Studies Using 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the nerve impulse.[1][2] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism is a cornerstone for the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease, where a decline in cholinergic function contributes to cognitive deficits.[3][4] Consequently, the discovery and development of novel AChE inhibitors remain a significant focus in medicinal chemistry and drug discovery.
The 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine scaffold has emerged as a promising structural motif for the design of potent and selective AChE inhibitors.[5][6] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds and natural products, offering a versatile framework for designing novel therapeutic agents.[7][8] The benzodioxane moiety can engage in key interactions within the enzyme's active site, contributing to the inhibitory activity. This guide provides a comprehensive overview of the principles and protocols for studying the AChE inhibitory potential of novel analogs based on this scaffold.
Mechanism of Acetylcholinesterase Action and Inhibition
AChE possesses a highly efficient catalytic mechanism, breaking down acetylcholine at a rate approaching that of a diffusion-controlled reaction.[2] The active site of AChE comprises two main subsites: an anionic site that binds the quaternary ammonium group of acetylcholine and an esteratic site where the hydrolysis occurs.[1][9]
Inhibitors of AChE can be broadly classified as reversible or irreversible.[2][9] Reversible inhibitors, which are of primary interest for therapeutic applications, can be further categorized based on their mechanism of action:
-
Competitive Inhibitors: These compounds compete with the natural substrate, acetylcholine, for binding to the active site of the enzyme.[10]
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.[10]
-
Uncompetitive Inhibitors: This type of inhibitor binds only to the enzyme-substrate complex.[10]
-
Mixed Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex.[11]
The following diagram illustrates the basic mechanism of AChE and its inhibition.
Caption: Mechanism of Acetylcholinesterase and its inhibition.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.[12][13][14] This method is based on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[12][13] The rate of color formation is directly proportional to the AChE activity.
I. Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds: this compound analogs
-
Positive control (e.g., Donepezil, Galantamine)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
II. Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix them until the desired pH of 8.0 is achieved.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer (pH 7.0-8.0).
-
ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL just before use. Keep the enzyme solution on ice.[12]
-
Test Compound Solutions: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid interference with the enzyme activity.
III. Assay Procedure
-
Plate Setup: In a 96-well microplate, add the following to each well in the specified order:
-
120 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of Test Compound solution (or buffer for control, and positive control)
-
20 µL of AChE solution (1 U/mL)
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate Reaction: Add 20 µL of DTNB solution (10 mM) to each well.
-
Substrate Addition: Start the enzymatic reaction by adding 20 µL of ATCI solution (14 mM) to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for a total of 5-10 minutes.[15]
The following diagram outlines the experimental workflow for the AChE inhibition assay.
Caption: Experimental workflow for the AChE inhibition assay.
IV. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinetic Studies to Determine the Mechanism of Inhibition
To understand how the this compound analogs inhibit AChE, it is essential to perform kinetic studies.[16] This involves measuring the rate of the enzymatic reaction at various substrate (ATCI) and inhibitor concentrations.
I. Experimental Design
-
Perform the AChE assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor.
-
For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction rates at several different substrate concentrations.
II. Data Analysis: Lineweaver-Burk Plot
A common method for analyzing enzyme kinetics is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/V versus 1/[S], where V is the reaction velocity and [S] is the substrate concentration.[17] The type of inhibition can be determined by observing how the plot changes in the presence of the inhibitor:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).[11]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[11]
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).[10]
-
Mixed Inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km are affected).[11]
The inhibition constant (Ki), which represents the binding affinity of the inhibitor to the enzyme, can be calculated from these plots.[16]
Data Presentation: Summarizing Inhibitory Potency
The results of the AChE inhibition studies for a series of this compound analogs can be effectively summarized in a table for easy comparison.
| Compound ID | R-Group Modification | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Analog 1 | -H | 5.2 ± 0.4 | 2.8 ± 0.3 | Competitive |
| Analog 2 | -CH3 | 2.1 ± 0.2 | 1.1 ± 0.1 | Competitive |
| Analog 3 | -Cl | 8.7 ± 0.9 | 4.5 ± 0.5 | Mixed |
| Analog 4 | -OCH3 | 3.5 ± 0.3 | 1.9 ± 0.2 | Competitive |
| Donepezil | (Reference) | 0.02 ± 0.003 | 0.01 ± 0.002 | Non-competitive |
This is a hypothetical data table for illustrative purposes.
Conclusion and Future Directions
This guide provides a foundational framework for conducting acetylcholinesterase inhibition studies using this compound analogs. By following these protocols, researchers can effectively screen and characterize the inhibitory potential of novel compounds. Further investigations, including structure-activity relationship (SAR) studies, molecular docking, and in vivo efficacy evaluations, are crucial next steps in the drug development pipeline.[4][17][18] The ultimate goal is to identify lead compounds with high potency, selectivity, and favorable pharmacokinetic properties for the potential treatment of neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. rua.ua.es [rua.ua.es]
- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. portlandpress.com [portlandpress.com]
- 12. benchchem.com [benchchem.com]
- 13. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 14. A new and rapid colorimetric determination of acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fiveable.me [fiveable.me]
- 18. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays involving 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
An in-depth guide to the functional characterization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine.
Introduction: A Strategic Approach to Compound Characterization
The compound this compound is a synthetic molecule featuring a pyrrolidine ring, a structural motif present in numerous pharmacologically active agents and natural alkaloids.[1][2] While public data on its specific biological target is sparse[3][4], its structural features—notably the benzodioxin and secondary amine components—bear resemblance to ligands known to interact with G-protein coupled receptors (GPCRs), particularly adrenergic receptors.
This guide is built upon the working hypothesis that this compound is a modulator of the human α2A-adrenergic receptor (ADRA2A). The ADRA2A is a clinically significant receptor that primarily signals through the Gαi subunit of heterotrimeric G-proteins.[5] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a quantifiable decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6]
This document provides a comprehensive, multi-assay strategy for researchers to elucidate the compound's mechanism of action. We will proceed through a logical sequence of experiments designed to:
-
Quantify the compound's primary functional effect on the canonical Gαi signaling pathway (cAMP reduction).
-
Confirm direct target engagement at the receptor level using an orthogonal assay (β-arrestin recruitment).
-
Measure the downstream transcriptional consequences of pathway modulation (CREB reporter activity).
This tiered approach ensures a robust characterization, capable of revealing not only the compound's potency and efficacy but also potential functional selectivity or "biased agonism."[7]
Section 1: Primary Functional Assay: Gαi-Mediated cAMP Reduction
The most direct method to confirm Gαi-coupled receptor activation is to measure the inhibition of adenylyl cyclase activity. In this assay, adenylyl cyclase is first stimulated using an activator like Forskolin (FSK) to generate a high basal level of cAMP. An active Gαi-coupled receptor agonist will then inhibit this activity, causing a dose-dependent decrease in intracellular cAMP.[8] We will describe a protocol using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Principle of the HTRF cAMP Assay
This assay quantifies intracellular cAMP by means of a competitive immunoassay between native cAMP produced by the cells and a labeled cAMP tracer (cAMP-d2). These two species compete for binding to a specific anti-cAMP antibody labeled with a FRET donor (Europium cryptate).[9] When the donor and acceptor are in close proximity, a FRET signal is generated. A high concentration of cellular cAMP displaces the cAMP-d2 tracer from the antibody, disrupting FRET and leading to a decrease in the signal. Therefore, the HTRF signal is inversely proportional to the intracellular cAMP concentration.[9]
Signaling Pathway: α2A-Adrenergic Receptor
Caption: Canonical Gαi signaling pathway for the α2A-Adrenergic Receptor (ADRA2A).
Detailed Protocol: HTRF cAMP Assay for Gαi Activation
Materials:
-
HEK293 or CHO cells stably expressing human ADRA2A (e.g., from DiscoverX, Millipore, or custom-generated).
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (1 mM stock in DMSO).
-
Adenylyl Cyclase Activator: Forskolin (10 mM stock in DMSO).
-
Reference Agonist: UK 14,304 or Clonidine (10 mM stock in DMSO).
-
Test Compound: this compound (10 mM stock in DMSO).
-
HTRF cAMP Assay Kit (e.g., Cisbio Bioassays cAMP Gs/Gi kit).
-
White, low-volume 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture ADRA2A-expressing cells to ~80-90% confluency.
-
Harvest cells gently (e.g., using enzyme-free dissociation buffer), wash with PBS, and resuspend in Assay Buffer to a density of 0.5 - 1.0 x 10^6 cells/mL.
-
Add IBMX to the cell suspension for a final concentration of 100-500 µM. This step is critical to prevent the degradation of cAMP by endogenous PDEs.
-
-
Compound Plating:
-
Prepare a 4X final concentration serial dilution plate of the test compound and reference agonist in Assay Buffer containing 0.4% DMSO.
-
Dispense 5 µL of the compound dilutions into the 384-well assay plate. Include "vehicle" (buffer + DMSO) and "no cells" controls.
-
-
Forskolin & Cell Addition:
-
Prepare a 4X working solution of Forskolin in Assay Buffer. The final concentration should be at the EC80 of its dose-response curve, as determined in preliminary experiments (typically 1-10 µM).
-
In a single reagent addition step, mix the cell suspension (from step 1) with the Forskolin working solution.
-
Dispense 15 µL of this cell/forskolin mixture into each well of the assay plate. The final volume is now 20 µL.
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 solution to all wells, followed by 5 µL of the anti-cAMP Cryptate solution.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Section 2: Orthogonal Target Engagement: β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin proteins.[6] This interaction is critical for receptor desensitization and can also initiate G-protein-independent signaling cascades.[7] Measuring β-arrestin recruitment provides a direct readout of ligand-receptor interaction at the cell surface and can uncover biased agonism, where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin).[10]
Principle of the PathHunter® β-Arrestin Assay
This assay utilizes Enzyme Fragment Complementation (EFC) technology. The ADRA2A receptor is fused to a small enzyme fragment (ProLink™ or PK), while β-arrestin is fused to a larger, inactive enzyme acceptor (EA). When an agonist binds to the receptor, β-arrestin is recruited, forcing the complementation of the PK and EA fragments. This creates a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[11]
Detailed Protocol: PathHunter® β-Arrestin Recruitment Assay
Materials:
-
PathHunter® ADRA2A β-Arrestin cell line (DiscoverX).
-
Cell Plating Reagent (DiscoverX).
-
PathHunter® Detection Reagent Kit (DiscoverX).
-
Reference Agonist: UK 14,304.
-
Test Compound.
-
White, clear-bottom 384-well tissue culture-treated assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating:
-
Thaw and culture the PathHunter® cells as per the supplier's manual.
-
Harvest and resuspend cells in the provided Cell Plating Reagent at the recommended density.
-
Dispense 10 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a 3X final concentration serial dilution of the test compound and reference agonist in appropriate assay buffer.
-
Add 5 µL of the compound dilutions to the cells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C, 5% CO2.
-
-
Detection:
-
Allow the plate and the PathHunter® Detection Reagents to equilibrate to room temperature.
-
Prepare the working detection solution according to the manufacturer's protocol.
-
Add 12.5 µL of the working solution to each well.
-
-
Final Incubation & Read:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the chemiluminescent signal on a plate reader.
-
Section 3: Downstream Functional Assay: CREB/CRE Reporter Gene Assay
The cAMP/PKA signaling pathway culminates in the phosphorylation of the cAMP Response Element Binding protein (CREB).[12] Phosphorylated CREB binds to cAMP Response Elements (CRE) in the promoter region of specific genes, driving their transcription.[13] A reporter gene assay using a CRE-driven luciferase or β-lactamase provides a sensitive, integrated readout of the upstream signaling cascade. For a Gαi agonist, which decreases cAMP, the expected result is a reduction in CRE-driven reporter activity.[14]
Workflow: CRE-Luciferase Reporter Assay
Caption: General experimental workflow for a CRE-Luciferase reporter assay.
Detailed Protocol: CRE-Luciferase Reporter Assay
Materials:
-
HEK293 cells expressing ADRA2A.
-
CRE-Luciferase reporter plasmid (e.g., from BPS Bioscience, Promega).[15]
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System, Promega).
-
Forskolin, Reference Agonist, Test Compound.
-
White, clear-bottom 96- or 384-well plates.
Procedure:
-
Transfection:
-
Co-transfect ADRA2A-expressing cells with the CRE-Luciferase reporter and the Renilla control plasmid using a suitable transfection reagent.
-
Plate the transfected cells into assay plates and allow them to express the reporters for 24-48 hours.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with serum-free medium containing serial dilutions of the test compound or reference agonist.
-
Add a fixed concentration of Forskolin (e.g., 10 µM) to all wells except the unstimulated control.
-
Incubate for 4-6 hours at 37°C, 5% CO2. This duration is required for transcription and translation of the reporter protein.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Perform the dual luciferase assay according to the manufacturer's protocol, which typically involves sequential addition of reagents to measure firefly (CRE-driven) and then Renilla (control) luminescence.
-
-
Data Analysis:
-
For each well, calculate the normalized response by dividing the firefly luminescence signal by the Renilla luminescence signal.
-
Plot the normalized response against the compound concentration to determine the IC50.
-
Section 4: Assay Validation, Controls, and Data Analysis
For every assay, rigorous validation and the inclusion of proper controls are paramount to ensure the trustworthiness of the results.
-
Vehicle Control: All compound dilutions should be performed in a buffer containing the same final concentration of the vehicle (e.g., 0.1% DMSO) as the test wells. This control defines the 100% (for cAMP/CREB) or 0% (for β-arrestin) activity level.
-
Positive Control: A known, well-characterized agonist for the target receptor (e.g., UK 14,304 for ADRA2A) should be run in every experiment to confirm that the assay system is responding correctly.
-
Data Normalization: Raw data (e.g., HTRF ratio, RLU) should be normalized. For agonist activity, data is typically normalized to the response of the positive control. For inhibition/antagonist activity, it is normalized relative to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Dose-Response Curves: Data should be plotted on a semi-log scale (Response vs. log[Concentration]) and fitted to a four-parameter logistic equation to determine potency (EC50 or IC50) and efficacy (% maximal response).
Table 1: Example Data Structure for Dose-Response Analysis
| Compound Concentration (M) | Log[Concentration] | Raw Response (RLU) | % Inhibition |
| 1.00E-11 | -11.0 | 985,432 | 1.5% |
| 1.00E-10 | -10.0 | 965,221 | 3.5% |
| 1.00E-09 | -9.0 | 850,112 | 15.0% |
| 1.00E-08 | -8.0 | 525,678 | 47.4% |
| 1.00E-07 | -7.0 | 189,345 | 81.1% |
| 1.00E-06 | -6.0 | 95,123 | 90.5% |
| 1.00E-05 | -5.0 | 89,555 | 91.0% |
| Vehicle Control | N/A | 1,000,000 | 0.0% |
| Max Inhibition | N/A | 90,000 | 100.0% |
Section 5: Data Interpretation & Advanced Insights
By integrating the results from these three assays, a detailed pharmacological profile of this compound can be constructed.
Table 2: Interpreting Potential Outcomes
| Assay | Expected Outcome for a Full Agonist | Interpretation |
| cAMP Assay | Dose-dependent decrease in FSK-stimulated cAMP levels (low EC50). | Compound is a functional agonist of the Gαi pathway. |
| β-Arrestin Assay | Dose-dependent increase in luminescence (low EC50). | Compound engages the receptor and promotes β-arrestin recruitment. |
| CREB Reporter Assay | Dose-dependent decrease in FSK-stimulated luciferase activity (low IC50). | Compound's effect on the Gαi pathway propagates to downstream gene transcription. |
Investigating Biased Agonism: A key reason for employing multiple assays is to detect biased agonism.[6] This occurs when a compound stabilizes a receptor conformation that preferentially signals through one pathway over another. For example, the test compound might show high potency and efficacy in the cAMP assay (G-protein pathway) but weak or no activity in the β-arrestin assay. Such a G-protein-biased agonist could have significant therapeutic advantages, potentially offering efficacy with reduced receptor desensitization and fewer side effects. Comparing the EC50 values and maximal responses across the different assays is the first step in identifying such a profile.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H15NO2 | CID 4368147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Cell-Based β-Lactamase Reporter Gene Assay for the CREB Signaling Pathway [benthamopenarchives.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. A Cell-Based β-Lactamase Reporter Gene Assay for the CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Note: Comprehensive Analytical Characterization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine, a heterocyclic compound with potential significance in pharmaceutical research. The protocols outlined herein cover the critical aspects of identity confirmation, purity assessment, and stereochemical analysis. Methodologies include High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. Each section explains the causality behind experimental choices and provides step-by-step protocols designed as self-validating systems to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative
This compound is a molecule featuring a benzodioxin moiety linked to a pyrrolidine ring. Its chemical formula is C₁₂H₁₅NO₂ with a molecular weight of 205.25 g/mol .[1][2][3] The presence of a chiral center at the C2 position of the pyrrolidine ring means the compound exists as a pair of enantiomers. In pharmaceutical development, different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[4] Therefore, a robust analytical framework is not merely a quality control checkpoint but a fundamental necessity to ensure the safety, efficacy, and consistency of any potential therapeutic agent derived from this scaffold.
This guide is structured to provide both the "how" and the "why" behind the analytical characterization, empowering researchers to generate reliable and reproducible data.
Caption: High-level workflow for the analytical characterization of the target compound.
Chromatographic Methods: Purity and Enantiomeric Resolution
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of the bulk substance and quantifying the enantiomeric excess (e.e.).
Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds are retained longer on the column. This method is ideal for separating the main compound from potential synthesis-related impurities or degradation products.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector is required.[5][6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power for a wide range of polarities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic pyrrolidine nitrogen.[7] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 10% B to 90% B over 20 minutes | A gradient is essential to elute both polar and non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[7] |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and retention times. |
| Detection (UV) | 240 nm or 260 nm | The benzodioxin ring system provides a strong chromophore for sensitive UV detection.[7] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
-
System Suitability: Before sample analysis, inject a standard solution to verify system performance (e.g., retention time repeatability, peak tailing factor < 1.5, theoretical plates > 2000).
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Enantiomeric Separation by Chiral HPLC
Principle: Since enantiomers have identical physical properties in an achiral environment, a chiral stationary phase (CSP) is required for their separation.[8] CSPs create transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based and protein-based columns are highly effective for this purpose.[9][10]
Protocol:
-
Column Screening: The selection of the chiral column is the most critical step. It is highly recommended to screen several CSPs (e.g., cellulose-based, amylose-based, and protein-based) with different mobile phases to find the optimal separation conditions.[10]
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Sample Preparation: Prepare a racemic standard and the test sample at ~0.5 mg/mL in the mobile phase or a compatible solvent.
-
Chromatographic Conditions (Example): The conditions below are based on a published method for a structurally related compound and serve as an excellent starting point.[9]
| Parameter | Recommended Setting | Rationale |
| Column | Chiral AGP (α1-acid glycoprotein), 100 mm x 4.0 mm | Protein-based columns are effective for separating chiral amines through ionic and hydrophobic interactions.[9] |
| Mobile Phase | 10 mM Ammonium Acetate buffer (pH 5.5) with 5% Isopropanol | The pH, ionic strength, and organic modifier concentration are critical variables that must be optimized to achieve baseline resolution.[9] |
| Flow Rate | 0.8 mL/min | Adjusted for the specific column and mobile phase to optimize resolution. |
| Column Temp. | 25 °C | Temperature can significantly impact the thermodynamics of chiral recognition.[9] |
| Detection (UV) | 240 nm | |
| Injection Vol. | 10 µL |
-
Data Analysis: The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers (E1 and E2): e.e. (%) = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] * 100.
Caption: Decision workflow for developing a robust chiral HPLC separation method.
Spectroscopic Methods: Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the compound.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation, clues about the molecule's structure. Coupling HPLC with MS (LC-MS) is a powerful tool for identifying impurities.
Protocol:
-
Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, with an Electrospray Ionization (ESI) source.
-
Method: The sample can be introduced directly via infusion or as the eluent from the HPLC system.
-
Ionization Mode: Use positive ion mode (ESI+) as the pyrrolidine nitrogen is readily protonated.
-
Expected Results:
-
Full Scan: Expect a prominent ion for the protonated molecule [M+H]⁺ at m/z 206.12. The high-resolution mass should be within 5 ppm of the theoretical exact mass.
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion (m/z 206.12) can yield characteristic fragment ions, likely corresponding to the benzodioxin and pyrrolidine moieties. This fragmentation pattern serves as a fingerprint for structural confirmation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides the most definitive structural information by probing the chemical environment of ¹H and ¹³C nuclei.[12]
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignments.
-
Expected Spectral Features: Based on the known structure and data from similar compounds, the following signals are anticipated.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Aromatic (Benzodioxin) | ~ 6.7 - 6.9 | m |
| ¹H | O-CH₂-CH₂-O (Dioxin) | ~ 4.2 - 4.3 | s |
| ¹H | CH (Pyrrolidine C2) | ~ 3.5 - 4.0 | m |
| ¹H | CH₂ (Pyrrolidine) | ~ 1.6 - 3.2 | m |
| ¹H | NH (Pyrrolidine) | ~ 1.5 - 2.5 (broad) | br s |
| ¹³C | Aromatic (Benzodioxin) | ~ 115 - 145 | |
| ¹³C | O-CH₂-CH₂-O (Dioxin) | ~ 64 | |
| ¹³C | CH (Pyrrolidine C2) | ~ 60 - 65 | |
| ¹³C | CH₂ (Pyrrolidine) | ~ 25 - 50 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. It provides a unique "fingerprint" for the compound.[13][14]
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of sample with dry KBr powder and pressing it into a disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3350 | N-H Stretch | Secondary Amine (Pyrrolidine) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic |
| ~ 1600, 1500 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-O Stretch | Aryl Ether |
| ~ 1180 | C-N Stretch | Amine |
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By systematically applying the chromatographic and spectroscopic methods detailed in this guide, researchers can confidently establish the identity, purity, and enantiomeric composition of their material. The integration of system suitability checks and method validation principles ensures that the data generated is accurate, reliable, and fit for purpose in a regulated drug development environment.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: [chemicalbook.com]
- 4. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral separation of MDL 73,005EF enantiomers using an alpha 1-acid glycoprotein column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jst-ud.vn [jst-ud.vn]
- 13. d-nb.info [d-nb.info]
- 14. Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
In vitro testing of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine for anti-diabetic properties
An Application Guide for the Comprehensive In Vitro Evaluation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine for Anti-Diabetic Properties
Abstract
This document provides a comprehensive suite of application notes and detailed protocols for the preliminary in vitro assessment of the novel compound this compound as a potential therapeutic agent for Type 2 Diabetes (T2D). T2D is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and/or insufficient insulin secretion. The discovery of new oral hypoglycemic agents with diverse mechanisms of action remains a critical goal in pharmaceutical research. This guide is structured to provide researchers, scientists, and drug development professionals with a logical, stepwise framework for screening the compound against key physiological targets involved in glucose homeostasis. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Introduction and Strategic Screening Rationale
The investigational compound, this compound, is a novel small molecule. Its structural features do not immediately assign it to a known class of anti-diabetic drugs, necessitating a broad-based screening approach to identify its biological activity. Our strategy is to interrogate multiple points in the glucose metabolism pathway, from nutrient absorption to cellular uptake and hormonal regulation.
This guide outlines a tiered screening cascade designed for maximum efficiency and data richness. We will begin with fundamental enzymatic and cell-based functional assays and progress toward more specific, target-based mechanistic studies.
Figure 1: A tiered screening workflow for evaluating the anti-diabetic potential of a novel compound.
Tier 1: Primary Functional Screening
This tier focuses on the overall physiological effects of the compound on glucose handling.
Assay 1: Inhibition of Carbohydrate Digestion (Alpha-Glucosidase Assay)
Principle: Alpha-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme delays carbohydrate absorption, thereby reducing postprandial blood glucose spikes. This is a well-established mechanism for anti-diabetic drugs like Acarbose. The assay measures the ability of the test compound to inhibit the enzymatic conversion of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
Sodium phosphate buffer (100 mM, pH 6.9)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
Acarbose (Positive Control)
-
Test Compound (dissolved in DMSO)
-
96-well clear microplate
-
Microplate reader (405 nm absorbance)
Detailed Protocol:
-
Preparation: Prepare working solutions. Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.2 U/mL. Dissolve pNPG in phosphate buffer to 5 mM. Prepare a stock solution of the test compound in DMSO and create serial dilutions in phosphate buffer. The final DMSO concentration in the well should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following to respective wells:
-
Blank: 100 µL phosphate buffer.
-
Enzyme Control (100% activity): 50 µL phosphate buffer + 50 µL α-glucosidase solution.
-
Test Compound: 50 µL of test compound dilution + 50 µL α-glucosidase solution.
-
Positive Control: 50 µL of Acarbose solution + 50 µL α-glucosidase solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 50 µL of the 5 mM pNPG substrate solution to all wells except the Blank.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Terminate Reaction: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to all wells.
-
Measurement: Read the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_Sample - Abs_Blank) / (Abs_EnzymeControl - Abs_Blank)] * 100 Plot the % inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Data Presentation Example:
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Test Compound | 1 | 15.2 | 45.7 |
| 10 | 35.8 | ||
| 50 | 52.1 | ||
| 100 | 78.9 | ||
| Acarbose | 100 | 55.4 | ~180 |
Assay 2: Enhancement of Glucose Uptake in Adipocytes
Principle: A primary defect in T2D is the reduced ability of peripheral tissues, like muscle and fat, to take up glucose from the blood in response to insulin. This assay uses 3T3-L1 cells, a mouse fibroblast cell line that can be differentiated into adipocytes, which are highly insulin-responsive. We measure the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to quantify the compound's ability to stimulate glucose uptake, either directly or by sensitizing cells to insulin.
Causality Insight: Differentiating fibroblasts into adipocytes is crucial as only mature adipocytes express the necessary machinery for insulin-stimulated glucose uptake, primarily the GLUT4 transporter. Serum starvation before the assay is a critical step to minimize basal glucose uptake and establish a low baseline, which maximizes the observable window for stimulated uptake.
Materials and Reagents:
-
3T3-L1 fibroblasts (ATCC)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS) and Calf Serum
-
Differentiation Cocktail: 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin
-
Insulin (Positive Control)
-
2-NBDG (fluorescent glucose analog)
-
Krebs-Ringer Phosphate Buffer (KRPB), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = ~485/535 nm)
Detailed Protocol:
Part A: Differentiation of 3T3-L1 Cells (2-week process)
-
Growth Phase: Culture 3T3-L1 fibroblasts in DMEM + 10% Calf Serum until they reach 100% confluence in a 96-well plate. Continue to maintain them in this state for 2 more days (post-confluence).
-
Induction (Day 0): Change the medium to DMEM + 10% FBS supplemented with the Differentiation Cocktail (IBMX, Dexamethasone, Insulin).
-
Maturation (Day 2): Replace the medium with DMEM + 10% FBS containing only 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): Replace the medium every 2-3 days with DMEM + 10% FBS. By days 8-12, over 90% of cells should have accumulated lipid droplets, indicating successful differentiation into mature adipocytes.
Part B: Glucose Uptake Assay
-
Serum Starvation: Gently wash the differentiated adipocytes twice with warm KRPB. Then, incubate the cells in KRPB for 2-3 hours at 37°C.
-
Compound/Control Incubation: Remove the starvation buffer. Add KRPB containing various concentrations of the test compound or controls:
-
Basal: KRPB only.
-
Positive Control: KRPB + 100 nM Insulin.
-
Test Compound: KRPB + test compound (at various concentrations).
-
Co-treatment (optional): KRPB + 10 nM Insulin + test compound (to test for insulin-sensitizing effects).
-
-
Incubate the plate at 37°C for 30 minutes.
-
Glucose Analog Uptake: Add 2-NBDG to each well to a final concentration of 50 µM. Incubate for an additional 30 minutes at 37°C.
-
Terminate Uptake: Stop the reaction by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Measurement: Add PBS to each well and measure the intracellular fluorescence using a plate reader (Ex/Em = ~485/535 nm).
-
Data Analysis: Express results as a fold change over the basal (untreated) control. Plot the fold change against the log concentration to determine the EC₅₀.
Data Presentation Example:
| Condition | Fold Change in Glucose Uptake (vs. Basal) | EC₅₀ (µM) |
| Basal | 1.0 | N/A |
| Insulin (100 nM) | 3.5 ± 0.4 | N/A |
| Test Compound (10 µM) | 2.1 ± 0.2 | 8.5 |
| Test Compound (50 µM) | 3.8 ± 0.3 |
Assay 3: Stimulation of Insulin Secretion from Pancreatic Beta-Cells
Principle: In T2D, pancreatic β-cells may fail to secrete adequate insulin in response to high blood glucose. This assay determines if the test compound can directly stimulate insulin secretion or potentiate glucose-stimulated insulin secretion (GSIS). We use the INS-1 rat insulinoma cell line, a widely accepted model for studying β-cell function. Insulin secreted into the medium is quantified using an ELISA kit.
Causality Insight: The pre-incubation step in low-glucose buffer is critical to wash out previously secreted insulin and bring the cells to a basal, non-secreting state. This ensures that the measured insulin is a direct result of the subsequent stimulation.
Materials and Reagents:
-
INS-1 Cells (or similar β-cell line like MIN6)
-
RPMI-1640 medium supplemented with FBS, sodium pyruvate, β-mercaptoethanol
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, pH 7.4
-
Glucose solutions (prepared in KRBB to achieve final concentrations of 2.5 mM [low] and 16.7 mM [high])
-
GLP-1 (Glucagon-like peptide-1) or Glibenclamide (Positive Controls)
-
Rat/Mouse Insulin ELISA Kit
-
24-well culture plates
Detailed Protocol:
-
Cell Seeding: Seed INS-1 cells in a 24-well plate at a density that allows them to reach ~80-90% confluency on the day of the assay.
-
Pre-incubation: Gently wash the cells twice with KRBB containing 2.5 mM glucose. Then, pre-incubate the cells in this low-glucose buffer for 2 hours at 37°C to establish a basal secretion state.
-
Stimulation: Discard the pre-incubation buffer. Add the following treatment solutions (in KRBB) to the appropriate wells:
-
Basal Secretion: 2.5 mM glucose.
-
Stimulated Secretion (GSIS): 16.7 mM glucose.
-
Positive Control: 16.7 mM glucose + 100 nM GLP-1.
-
Test Compound (Low Glucose): 2.5 mM glucose + test compound.
-
Test Compound (High Glucose): 16.7 mM glucose + test compound.
-
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Sample Collection: Carefully collect the supernatant (buffer) from each well. Centrifuge briefly to pellet any detached cells and transfer the clean supernatant to a new tube. Store at -20°C until analysis.
-
Quantification: Measure the insulin concentration in the collected samples using a rat/mouse insulin ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the insulin concentration to the total protein content of the cells in each well (lyse cells and perform a BCA assay). Express results as ng of insulin / mg of protein / hour.
Data Presentation Example:
| Condition | Insulin Secreted (ng/mg protein) | Fold Change (vs. Basal) |
| 2.5 mM Glucose (Basal) | 1.2 ± 0.2 | 1.0 |
| 16.7 mM Glucose (GSIS) | 5.8 ± 0.5 | 4.8 |
| 16.7 mM Glucose + GLP-1 | 9.5 ± 0.8 | 7.9 |
| 2.5 mM Glucose + Test Cmpd (10 µM) | 1.4 ± 0.3 | 1.2 |
| 16.7 mM Glucose + Test Cmpd (10 µM) | 8.1 ± 0.6 | 6.8 |
Tier 2: Mechanism of Action (MoA) Deconvolution
If the compound shows promising activity in Tier 1 assays, the next logical step is to investigate its potential molecular target.
Potential Target 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Principle: DPP-4 is an enzyme that rapidly inactivates incretin hormones like GLP-1. Inhibiting DPP-4 increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release. This is the mechanism of the "gliptin" class of drugs. A fluorometric assay can be used where a specific DPP-4 substrate is cleaved to release a fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition.
Figure 2: Mechanism of DPP-4 inhibition to enhance incretin hormone activity.
Protocol Summary:
-
Reagents: Recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer, and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.
-
Procedure: Incubate the DPP-4 enzyme with the test compound or Sitagliptin for 10-15 minutes. Add the substrate to initiate the reaction.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader (Ex/Em = ~360/460 nm).
-
Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Determine the % inhibition relative to the enzyme-only control and calculate the IC₅₀.
Potential Target 2: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
Principle: PPARγ is a nuclear receptor that is a master regulator of adipogenesis and plays a key role in lipid metabolism and insulin sensitization. Agonists of PPARγ, such as the thiazolidinediones (TZDs), are potent insulin sensitizers. A common screening method is a competitive ligand binding assay, where the test compound's ability to displace a fluorescently-labeled PPARγ ligand from the receptor's ligand-binding domain (LBD) is measured.
Protocol Summary:
-
Reagents: Recombinant PPARγ Ligand Binding Domain (LBD), a high-affinity fluorescent probe, assay buffer, and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Procedure: Incubate the PPARγ LBD with the fluorescent probe in the presence of varying concentrations of the test compound or Rosiglitazone.
-
Measurement: Measure the fluorescence (often using fluorescence polarization or FRET). Displacement of the probe by the test compound results in a change in the fluorescence signal.
-
Analysis: Calculate the % displacement or inhibition of binding. Determine the IC₅₀ or Kᵢ value from a dose-response curve.
Key Signaling Pathways for Context
Understanding the underlying molecular pathways is essential for interpreting experimental results.
Figure 3: Simplified insulin signaling cascade leading to GLUT4-mediated glucose uptake.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Welcome to the technical support guide for the synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot yield-related issues. My approach is to move beyond simple step-by-step instructions and delve into the causality of common experimental challenges, providing you with a robust framework for rational optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when undertaking this synthesis.
Q1: What is a common and reliable synthetic route for this compound?
A common and effective strategy involves a reductive amination followed by intramolecular cyclization. This pathway typically starts from a readily available precursor, 1,4-benzodioxan-6-yl methyl ketone. The ketone undergoes a reaction with a suitable amine source that contains a leaving group positioned to facilitate the formation of the pyrrolidine ring.
A representative workflow is the reaction of a halo-ketone precursor with ammonia or a primary amine, followed by reduction and cyclization. However, a more direct and often higher-yielding approach is the reductive amination of a γ-amino ketone or a related precursor.
Caption: General workflow for pyrrolidine synthesis via reductive amination and cyclization.
Q2: My overall yield is disappointingly low. What are the most critical parameters I should investigate first?
Low yield in this synthesis is typically traced back to one of three areas: inefficient imine formation, competing side reactions, or suboptimal reduction/cyclization conditions.
-
pH Control: This is arguably the most critical factor. The initial condensation to form the imine intermediate is acid-catalyzed but will be inhibited if the amine nucleophile is fully protonated. Conversely, strongly acidic conditions can promote the formation of furan byproducts, a common pitfall in pyrrolidine synthesis.[1]
-
Choice of Reducing Agent: Not all reducing agents are suitable. The ideal agent should selectively reduce the imine in the presence of the ketone starting material and be stable under the weakly acidic conditions required for imine formation.
-
Starting Material Quality: The purity of your benzodioxane precursor is paramount. Impurities can interfere with the reaction and complicate purification.
Q3: Are there any specific byproducts I should be looking for when analyzing my crude reaction mixture?
Yes, the most common and yield-depleting byproduct is a furan derivative. This occurs when the enol or enolate form of the butanone chain undergoes acid-catalyzed cyclization and dehydration. Its formation is a strong indicator that your reaction conditions are too acidic.[1] You should also monitor for unreacted starting ketone and any potential products of over-alkylation if your chosen strategy is susceptible to it.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low Conversion of Starting Ketone
Scenario: TLC or LC-MS analysis of your crude reaction mixture shows a significant amount of unreacted 1-(1,4-benzodioxan-6-yl)-4-chlorobutan-1-one (or a similar precursor).
Root Cause Analysis: This issue points to an inefficient equilibrium for imine formation or a sluggish reduction step. The overall transformation is a delicate balance, and if the imine intermediate does not form efficiently, the reducing agent has nothing to act upon.
Troubleshooting Protocol:
-
Optimize Reaction pH:
-
The "Why": Imine formation requires a proton source to activate the carbonyl oxygen, but sufficient free amine must be present to act as a nucleophile. A pH range of 4.5-6 is often the sweet spot.
-
Actionable Step: Buffer your reaction. Instead of adding a strong acid, use a weak acid catalyst like acetic acid.[1] If using an amine salt (e.g., ammonium acetate), the pH is often self-regulating. Monitor the pH of the reaction mixture before adding the reducing agent.
-
-
Select the Appropriate Reducing Agent:
-
The "Why": The choice of hydride source is critical for success in a one-pot reductive amination. A reagent that is too reactive (like NaBH₄) can reduce the starting ketone before imine formation occurs. A reagent that is stable at slightly acidic pH is required.
-
Actionable Step: Switch to a pH-tolerant and imine-selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the standards for this transformation.[2]
-
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Optimal pH | Selectivity | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Neutral to Basic | Low | Inexpensive, readily available | Reduces aldehydes/ketones quickly; unstable at acidic pH |
| Sodium Cyanoborohydride (NaBH₃CN) | Weakly Acidic (pH 4-6) | High | Highly selective for imines over ketones | Toxic cyanide byproduct; requires careful handling |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Weakly Acidic (pH 4-6) | High | Non-toxic byproducts; highly effective | More expensive; moisture sensitive |
-
Consider a Two-Step Approach:
-
The "Why": If one-pot optimization fails, separating the imine formation from the reduction can provide greater control.
-
Actionable Step: Form the imine first under optimized conditions (e.g., using a Dean-Stark apparatus to remove water and drive equilibrium). Isolate or directly use the crude imine in a subsequent reduction step with a less selective reducing agent like NaBH₄.
-
Problem 2: Significant Furan Byproduct Formation
Scenario: You have achieved good conversion of the starting material, but your primary product is an unwanted furan derivative, leading to a low yield of the desired pyrrolidine.
Root Cause Analysis: This is a classic side reaction for this type of synthesis and is almost always caused by excessively acidic conditions.[1] Strong mineral acids (e.g., HCl, H₂SO₄) will aggressively catalyze the cyclization and dehydration of the γ-keto-carbonyl compound.
Troubleshooting Protocol:
-
Strict pH Management:
-
The "Why": Maintaining a weakly acidic environment is essential to favor imine formation over furan synthesis.
-
Actionable Step: Immediately cease using strong mineral acids as catalysts.[1] Switch to glacial acetic acid, typically used in catalytic amounts (0.1-0.2 equivalents). Monitor the pH throughout the reaction.
-
-
Control Reaction Temperature:
-
The "Why": The dehydration step of furan formation is often accelerated by higher temperatures.
-
Actionable Step: Run the reaction at room temperature or below (0 °C) initially. Gentle warming can be applied later if the reaction is sluggish, but only after confirming that imine formation is proceeding without significant byproduct formation via TLC or LC-MS.
-
Caption: Troubleshooting decision tree for improving pyrrolidine synthesis yield.
Problem 3: Difficulty in Purifying the Final Product
Scenario: The reaction appears successful, but isolating the this compound in high purity via column chromatography is challenging, resulting in mixed fractions and yield loss.
Root Cause Analysis: The basic nature of the pyrrolidine nitrogen can cause the product to streak on silica gel. Furthermore, if byproducts of similar polarity are present, baseline separation can be difficult to achieve.
Troubleshooting Protocol:
-
Optimize Column Chromatography Conditions:
-
The "Why": Standard silica gel is acidic and can interact strongly with basic amines. This interaction can be mitigated by adding a basic modifier to the eluent.
-
Actionable Step: Prepare your eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) and add 0.5-1% of a basic modifier like triethylamine (TEA) or ammonium hydroxide. This will deactivate the acidic sites on the silica and lead to much sharper peaks and better separation.
-
-
Employ an Alternative Purification Strategy: Acid-Base Extraction & Crystallization:
-
The "Why": Leveraging the basicity of your product can be a powerful purification tool. The amine can be protonated to form a water-soluble salt, separating it from non-basic organic impurities.
-
Detailed Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired amine product will move into the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer to pH > 10 with a base like NaOH or K₂CO₃. This will deprotonate the amine salt, causing the free-base product to precipitate or form an oil.
-
Extract the free-base product back into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting purified free base can often be crystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to yield a highly pure solid.
-
-
References
Technical Support Center: Optimization of Reaction Conditions for Benzodioxin Ring Formation
Welcome to the technical support center for the synthesis and optimization of the benzodioxin ring system. The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthesis, while conceptually straightforward, often presents challenges that can impact yield, purity, and scalability.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting common issues and making informed decisions during the optimization of benzodioxin ring formation. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to resolve issues effectively.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the potential causes and how can I systematically troubleshoot this?
A low or non-existent yield is the most common issue. The formation of the 1,4-benzodioxin ring, typically via a variation of the Williamson ether synthesis, is an intramolecular double SN2 reaction.[2][3] Success hinges on several critical factors. A systematic approach is key to identifying the root cause.
Potential Causes & Troubleshooting Steps:
-
Ineffective Deprotonation of the Catechol: The reaction requires the formation of a catecholate or at least a phenoxide, which acts as the nucleophile. If the base is too weak or insufficient, the reaction will not proceed.
-
Check Base Stoichiometry: Ensure you are using at least two equivalents of base to deprotonate both hydroxyl groups of the catechol. A slight excess (e.g., 2.2-2.5 equivalents) is often beneficial.
-
Evaluate Base Strength: Potassium carbonate (K₂CO₃) is a common and mild base suitable for many substrates.[4][5] However, if your catechol is deactivated by electron-withdrawing groups, a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation.[4]
-
Action: If using K₂CO₃, consider switching to NaH under strictly anhydrous conditions.
-
-
Poor Reagent Quality or Contamination:
-
Moisture: Water can quench the phenoxide nucleophile and react with strong bases like NaH. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents.[6]
-
Solvent Purity: Solvents like DMF and DMSO are hygroscopic. Using an old or improperly stored bottle can introduce enough water to halt the reaction.[7]
-
Starting Material Purity: Impurities in the catechol or the dihaloalkane (e.g., 1,2-dibromoethane) can interfere with the reaction.
-
Action: Use freshly dried, anhydrous solvents. Purify starting materials if their quality is uncertain.
-
-
Suboptimal Reaction Conditions (Solvent & Temperature):
-
Solvent Choice: The reaction is highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation (e.g., K⁺) while leaving the phenoxide anion nucleophile "bare" and more reactive.[7]
-
Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy.[8] However, excessive heat can promote side reactions, such as elimination of the dihaloalkane.
-
Action: If the reaction is sluggish in a solvent like acetone, switch to a more polar aprotic solvent like DMF.[4] Cautiously increase the temperature in increments (e.g., from 60 °C to 80 °C) while monitoring the reaction by TLC.
-
-
Reaction Monitoring: Assuming a reaction has failed without proper monitoring can be misleading.
-
Action: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] Spot the starting catechol, the co-spot (catechol + reaction mixture), and the reaction mixture. The disappearance of the catechol spot and the appearance of a new, less polar product spot indicates progress.
-
Below is a logical workflow for troubleshooting low-yield issues.
Q2: My reaction produces multiple side products that are difficult to separate from my desired benzodioxin. How can I improve selectivity?
The formation of side products often arises from intermolecular reactions competing with the desired intramolecular cyclization.
-
Intermolecular Polymerization: The most common side reaction involves the catecholate reacting with multiple molecules of the dihaloalkane, or vice-versa, leading to oligomeric or polymeric material.
-
Cause: This is often a concentration-dependent issue. High concentrations favor intermolecular reactions.
-
Solution (High Dilution): Perform the reaction under high-dilution conditions. This can be achieved by adding the limiting reagent (often the catechol) slowly via a syringe pump to a solution of the other reagent and base. This keeps the concentration of the reactive species low at any given moment, favoring the intramolecular pathway.
-
-
Elimination Reactions: The dihaloalkane can undergo elimination to form a vinyl halide, especially at high temperatures with sterically hindered or strong bases.[9]
-
Cause: High temperatures and overly strong/bulky bases promote E2 elimination over SN2 substitution.
-
Solution: Use the mildest possible temperature that allows the reaction to proceed at a reasonable rate. If using a very strong base like potassium tert-butoxide, consider switching to a less hindered base like K₂CO₃ or Cs₂CO₃.
-
-
Incomplete Second Cyclization: The first SN2 reaction may occur to form a 2-(2-haloethoxy)phenol intermediate, but the second ring-closing SN2 reaction may be slow. This intermediate can then participate in intermolecular side reactions.
-
Cause: The second cyclization can be sterically or electronically disfavored.
-
Solution: Increasing the reaction time or temperature may be necessary to drive the second cyclization to completion. Ensure sufficient base is present to deprotonate the second hydroxyl group effectively.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for forming a 1,4-benzodioxin ring?
The most common and versatile method is the Williamson ether synthesis , involving the reaction of a catechol with a 1,2-dihaloethane in the presence of a base.[3][10] For aryl systems where a standard SN2 reaction is not feasible, an Ullmann-type condensation using a copper catalyst can be employed, though it often requires harsher conditions.[8][11] For most applications, optimizing the Williamson approach is the most efficient strategy.
Q2: How do I choose between 1,2-dibromoethane and 1,2-dichloroethane?
The choice depends on a balance of reactivity and cost.
-
1,2-Dibromoethane: Bromide is a better leaving group than chloride, making this reagent more reactive.[2] This can lead to faster reactions or allow for lower reaction temperatures. However, it is more expensive and more prone to E2 elimination side reactions.
-
1,2-Dichloroethane: Chloride is a poorer leaving group, meaning this reagent is less reactive and may require higher temperatures or longer reaction times. However, it is significantly cheaper and less prone to elimination, which can sometimes lead to cleaner reactions.
Recommendation: Start with 1,2-dibromoethane for initial route scouting. If side products from elimination are an issue, or for large-scale synthesis where cost is a factor, optimize the reaction using 1,2-dichloroethane.
Q3: What are the key parameters to consider when choosing a base and solvent?
The interplay between the base and solvent is critical for success. The table below summarizes common choices and their implications.
| Parameter | Options | Rationale & Considerations |
| Base | K₂CO₃, Cs₂CO₃ | Mild, inexpensive, and generally effective. Good starting point for most syntheses.[5] Cesium carbonate is more soluble and can accelerate reactions but is more expensive. |
| NaH, KH | Very strong, non-nucleophilic bases. Ensure complete deprotonation of the catechol.[4] Requires strictly anhydrous conditions. Use when weaker bases fail. | |
| KOH, NaOH | Strong bases, but also nucleophilic and contain water (unless specified as anhydrous). Can lead to hydrolysis of other functional groups. Generally less preferred.[10] | |
| Solvent | DMF, DMSO | Highly polar aprotic solvents. Excellent for SN2 reactions as they increase the reactivity of the nucleophile.[7] Can be difficult to remove completely. |
| Acetonitrile | Good polar aprotic solvent, less viscous and easier to remove than DMF/DMSO. A good alternative.[12] | |
| Acetone, MEK | Less polar than DMF/DMSO. Reactions may be slower but these solvents are inexpensive and easy to remove. Often used with K₂CO₃.[5] |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Benzodioxin Formation via Williamson Ether Synthesis
This protocol describes a typical synthesis of a 2,3-dihydro-1,4-benzodioxane derivative from a catechol and 1,2-dibromoethane.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted catechol (1.0 equivalent).
-
Reagent Addition: Add anhydrous potassium carbonate (2.2 equivalents) and anhydrous DMF to create a solution with a catechol concentration of approximately 0.1-0.5 M.
-
Initial Stirring: Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Electrophile Addition: Add 1,2-dibromoethane (1.1 equivalents) to the mixture via syringe.
-
Heating & Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the catechol starting material is consumed. This may take anywhere from 4 to 24 hours.[12]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 1,4-benzodioxin derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. scielo.br [scielo.br]
Stability issues of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine. Here, we address potential stability issues in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. The insights provided are based on fundamental chemical principles of the pyrrolidine and dihydro-benzodioxin moieties, as specific stability data for this compound is not extensively documented in peer-reviewed literature.
I. Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a pale yellow color. Is this a sign of degradation?
A slight yellowing of solutions containing amine compounds can occur over time due to minor oxidative processes. However, it is crucial to verify if this color change is associated with the formation of impurities. We recommend analyzing the solution by HPLC with UV detection to check for the emergence of new peaks, which would indicate degradation.
Q2: What is the optimal pH range for storing solutions of this compound?
The pyrrolidine moiety in the molecule imparts a basic character.[1][2] In highly acidic or strongly alkaline conditions, the pyrrolidine ring may be susceptible to opening or other degradative reactions.[3][4][5] Therefore, it is advisable to maintain solutions in a neutral to slightly basic pH range (pH 7-8) to minimize potential degradation. Buffering the solution can help maintain a stable pH.
Q3: Can I use solvents like methanol or ethanol to prepare stock solutions?
Protic solvents such as methanol and ethanol are generally suitable for dissolving this compound. However, for long-term storage, aprotic solvents like DMSO or acetonitrile might be preferable to reduce the risk of solvent-mediated degradation. Always use high-purity, anhydrous solvents when possible.
Q4: I am observing peak tailing or broadening when analyzing my compound by reverse-phase HPLC. What could be the cause?
Peak tailing or broadening with amine-containing compounds on silica-based reverse-phase columns is often due to interactions between the basic amine and residual acidic silanol groups on the stationary phase. To mitigate this, consider using a mobile phase with a competing amine additive, such as triethylamine (TEA) or by using a column with low silanol activity.[6][7]
Q5: How should I handle and store the solid compound and its solutions?
The solid compound should be stored at the recommended temperature (often 4°C), protected from light.[8] Solutions should be freshly prepared for experiments whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C), blanketed with an inert gas like argon or nitrogen to prevent oxidation, and protected from light.
II. Troubleshooting Guide: Degradation in Solution
This section provides a more in-depth guide to identifying and resolving common stability issues encountered during experimental work.
Issue 1: Unexpected Peaks Observed in HPLC Analysis
Symptoms:
-
Appearance of one or more new peaks in the HPLC chromatogram that were not present in the initial analysis of the compound.
-
A corresponding decrease in the peak area of the parent compound.
Potential Causes & Investigation Workflow:
Caption: Troubleshooting workflow for identifying the cause of unexpected peaks in HPLC analysis.
Issue 2: Loss of Compound Potency or Activity in Biological Assays
Symptoms:
-
A gradual or sudden decrease in the expected biological activity of the compound in your assays.
-
Inconsistent results between different batches or preparations of the compound solution.
Potential Causes & Investigation:
-
Chemical Degradation: As outlined in Issue 1, the compound may be degrading in your assay medium. It is critical to perform forced degradation studies to understand the compound's liabilities.[9]
-
Adsorption to Labware: Highly lipophilic compounds can adsorb to plastic surfaces. If you are using plastic tubes or plates, consider switching to glass or low-adhesion microplates.
-
Interaction with Assay Components: The compound may be reacting with components in your cell culture medium or assay buffer. A stability study of the compound in the final assay buffer can help identify such issues.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify the intrinsic stability of the molecule and potential degradation products.[9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or a suitable solvent.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to light (e.g., in a photostability chamber) according to ICH guidelines.
3. Time Points:
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation progress.
4. Analysis:
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products. An example of a starting HPLC method is provided below.
Table 1: Example HPLC Method for Stability Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
III. Potential Degradation Pathways
While specific degradation pathways for this compound are not established, we can hypothesize potential routes based on its chemical structure.
1. Oxidation of the Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring can be susceptible to oxidation, potentially leading to the formation of an N-oxide or ring-opened products. Carbonylation of the pyrrolidine ring is also a possibility.[11]
2. Acid/Base Catalyzed Ring Opening of Pyrrolidine: Under strong acidic or basic conditions, the C-N bonds of the pyrrolidine ring could be cleaved.[3][4][5]
3. Oxidation of the Dihydro-benzodioxin Ring: The ether linkages in the dihydro-benzodioxin ring could be susceptible to oxidative cleavage under harsh conditions.
Caption: Potential degradation pathways under stress conditions.
This technical support guide provides a framework for understanding and addressing potential stability issues with this compound in solution. By employing systematic troubleshooting and appropriate analytical methods, researchers can ensure the quality and reliability of their experimental results.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 8. chemscene.com [chemscene.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Welcome to the technical support center for the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and achieve high purity of your target compound.
Introduction
The synthesis of this compound, a molecule of interest in medicinal chemistry, often presents challenges related to impurity formation. Achieving a high degree of purity is critical for downstream applications, including pharmacological and toxicological studies. This guide provides in-depth technical insights, drawing from established principles of organic synthesis, to help you identify, control, and eliminate common impurities.
A likely and efficient synthetic strategy for this molecule involves the formation of the pyrrolidine ring from a 1,4-dicarbonyl precursor derived from the 2,3-dihydro-1,4-benzodioxin-6-yl moiety, followed by a reductive amination/cyclization step. This pathway, analogous to the Paal-Knorr synthesis, is a robust method for constructing pyrrolidine rings. However, like any multi-step synthesis, it is susceptible to the formation of side products. This guide will focus on troubleshooting issues that may arise from such a synthetic approach.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing step-by-step guidance to resolve them.
Problem 1: Presence of an Aromatic Impurity with a Lower Molecular Weight
Symptom: Your reaction mixture or isolated product shows a significant peak in the LC-MS or GC-MS analysis corresponding to a molecule with a mass 16 units lower than the expected product. 1H NMR may show aromatic furan protons instead of the expected pyrrolidine signals.
Probable Cause: This impurity is likely the furan analogue, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran. The Paal-Knorr reaction, which is used to form pyrroles from 1,4-dicarbonyls and amines, can also produce furans as a side product, particularly under acidic conditions.[1][2][3] The acidic environment can catalyze the cyclization and dehydration of the 1,4-dicarbonyl precursor before the amine has a chance to react.
Solution:
-
pH Control: Carefully control the pH of the reaction medium. The formation of pyrroles is favored under neutral to slightly acidic conditions, while more strongly acidic conditions promote furan formation.[1] Consider using a buffer system to maintain the optimal pH range (pH 4-6).
-
Order of Addition: Add the amine source (e.g., ammonia or a primary amine) to the 1,4-dicarbonyl compound before introducing any acid catalyst. This ensures the amine is present to compete with the intramolecular cyclization that leads to the furan.
-
Choice of Acid Catalyst: If an acid catalyst is necessary, opt for a weaker acid, such as acetic acid, rather than strong mineral acids like HCl or H2SO4.
Experimental Protocol: Optimizing pH for Pyrrolidine Synthesis
| Parameter | Condition A (High Furan Impurity) | Condition B (Optimized for Pyrrolidine) |
| Precursor | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butane-1,4-dione | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butane-1,4-dione |
| Amine Source | Ammonium acetate | Ammonia in methanol |
| Solvent | Glacial acetic acid | Methanol |
| Catalyst | p-Toluenesulfonic acid | None or catalytic acetic acid |
| Temperature | Reflux | Room Temperature to 50 °C |
Problem 2: Incomplete Reaction - Presence of Starting Material
Symptom: Analysis of the crude reaction mixture shows a significant amount of the 1,4-dicarbonyl starting material remaining.
Probable Cause: The reductive amination/cyclization may be sluggish due to several factors:
-
Inefficient Imine Formation: The initial condensation between the carbonyl group and the amine to form the imine intermediate is a reversible equilibrium.[4]
-
Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to drive the reaction to completion.
-
Steric Hindrance: The bulky benzodioxinyl group might sterically hinder the approach of the amine or the reducing agent.
Solution:
-
Azeotropic Water Removal: For the initial imine formation, using a Dean-Stark apparatus with a solvent like toluene can help to remove water and drive the equilibrium towards the imine.
-
Choice and Stoichiometry of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) for reductive aminations because they are more selective for the iminium ion over the carbonyl group and are stable in mildly acidic conditions.[5] Ensure at least a stoichiometric amount, and often a slight excess (1.2-1.5 equivalents), of the reducing agent is used.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature (e.g., to 40-50 °C) may increase the reaction rate without promoting side reactions.
Problem 3: Formation of Over-reduced or Other Byproducts
Symptom: You observe unexpected peaks in your analytical data that do not correspond to the starting material, the desired product, or the furan impurity.
Probable Cause:
-
Reduction of the Carbonyl Group: If a strong reducing agent like sodium borohydride is used under conditions that do not favor rapid imine formation, the carbonyl group of the starting material can be reduced to an alcohol.
-
Polymerization: Under certain conditions, aldehydes and ketones can undergo self-condensation or polymerization.
Solution:
-
Use of a Selective Reducing Agent: As mentioned previously, NaBH3CN or NaBH(OAc)3 are more selective for the iminium ion.
-
One-Pot Procedure: A one-pot reductive amination, where the imine is formed and reduced in situ, often minimizes the formation of byproducts by keeping the concentration of the reactive imine intermediate low.[6]
-
Purification: If these byproducts are formed, they can often be separated by column chromatography on silica gel. The polarity of the alcohol byproduct will be significantly different from the desired pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: A highly plausible and efficient route is a variation of the Paal-Knorr synthesis.[1][2][3] This would involve the following key steps:
-
Synthesis of the 1,4-dicarbonyl precursor: Friedel-Crafts acylation of 1,4-benzodioxan with succinic anhydride to yield 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, followed by conversion to a more reactive species (e.g., an acid chloride or ester) and subsequent reaction with an appropriate nucleophile to generate the 1,4-diketone.
-
Reductive Amination and Cyclization: Reaction of the 1,4-dicarbonyl compound with an amine source (like ammonia) to form an intermediate imine/enamine, which then undergoes intramolecular cyclization and in-situ reduction to form the pyrrolidine ring.
Q2: What analytical techniques are best suited for identifying and quantifying impurities in this synthesis?
A2: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and initial assessment of product purity.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of the main product and impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the molecular weights of the product and any impurities, which is crucial for deducing their structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compounds are sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Essential for unambiguous structure elucidation of the final product and for characterizing isolated impurities.
Q3: How can I purify the final product to remove trace impurities?
A3:
-
Column Chromatography: This is the most common and effective method for purifying organic compounds. For this compound, a silica gel column with a gradient elution system of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the amine product is recommended.
-
Acid-Base Extraction: As the product is a basic amine, it can be separated from non-basic impurities by dissolving the crude product in an organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine can be re-extracted into an organic solvent.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
Sodium Borohydride and its derivatives: These are reducing agents that can react violently with strong acids and oxidizing agents. They also release flammable hydrogen gas upon reaction with water or alcohols, so these reactions should be performed in a well-ventilated fume hood.
-
Solvents: Many organic solvents used in synthesis are flammable and may have toxic properties. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Friedel-Crafts Acylation: This reaction often uses strong Lewis acids like aluminum chloride, which are corrosive and react violently with water.
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the proposed synthetic pathway and highlights the key steps where impurities can arise.
Caption: Proposed synthetic pathway and potential side reaction.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the biological activity of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine through structural modification
Welcome to the technical support center for researchers engaged in the structural modification of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine. As a Senior Application Scientist, my goal is to provide you with practical, field-tested guidance to navigate the complexities of your research. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, from synthetic hurdles to interpreting complex biological data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses broader conceptual and strategic questions that form the foundation of a successful research campaign.
Q1: What are the likely biological targets for the this compound scaffold?
A1: The 1,4-benzodioxan moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting central nervous system (CNS) receptors.[1][2] Based on extensive literature, the primary targets for this scaffold are G-protein coupled receptors (GPCRs), particularly:
-
Serotonin (5-HT) Receptors: Especially the 5-HT1A subtype, where many benzodioxan derivatives act as agonists or antagonists.[1][3]
-
Adrenergic Receptors (AR): The scaffold is a classic component of α1-AR antagonists.[3][4]
-
Dopamine (D) Receptors: Some analogs show affinity for D2-like receptors, often as part of a multi-target profile for antipsychotic agents.[5][6]
Therefore, initial screening efforts should focus on a panel of these receptors to establish a baseline biological activity profile.
Q2: What are the primary strategies for structural modification of this lead compound?
A2: A systematic Structure-Activity Relationship (SAR) study should explore three key regions of the molecule. The goal is to modulate potency, selectivity, and pharmacokinetic properties.
-
Pyrrolidine Nitrogen (N-H): This is the most accessible point for modification. N-alkylation or N-acylation can introduce groups that probe specific pockets in the receptor binding site.
-
Benzodioxan Aromatic Ring: Substitution at the available positions (C5, C7, C8) can alter electronic properties and lipophilicity, influencing both receptor affinity and properties like Blood-Brain Barrier (BBB) penetration.[7]
-
Core Scaffold Modification (Bioisosterism): For more advanced optimization, consider replacing the pyrrolidine or benzodioxan rings with bioisosteres—structurally different groups that retain similar biological activity but can improve other properties.[8][9] For example, replacing the pyrrolidine with an azetidine or piperidine ring can alter pKa and conformational flexibility.[10]
Q3: How can I improve the Blood-Brain Barrier (BBB) penetration of my compounds?
A3: Optimizing for CNS exposure is critical. Several factors govern BBB penetration, and modifications should be guided by multiparameter optimization rather than focusing on a single property.[11]
-
Increase Lipophilicity (LogP): A LogP value between 2 and 4 is often cited as ideal. This can be achieved by adding lipophilic groups to the aromatic ring, but excessive lipophilicity can increase binding to plasma proteins and metabolic instability.[7]
-
Reduce Polar Surface Area (PSA): A PSA of less than 90 Ų is generally preferred. Capping the pyrrolidine N-H group via alkylation can reduce its contribution to PSA.
-
Control Molecular Weight (MW): Keeping the MW below 500 Da is a common guideline.[7]
-
Minimize Hydrogen Bond Donors (HBD): The pyrrolidine N-H is the primary HBD in the parent scaffold. N-substitution eliminates this donor, which is a highly effective strategy for improving BBB penetration.[7]
-
Address Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[12] Structural modifications that reduce recognition by these transporters, such as introducing heteroatoms or altering conformation, can be beneficial.[10]
Part 2: Troubleshooting Experimental Issues
This section provides solutions to specific problems you might encounter during synthesis and screening.
Synthesis Troubleshooting
Q4: My N-alkylation of the pyrrolidine nitrogen with a primary alkyl halide is giving low yields and multiple byproducts. What's going wrong?
A4: This is a common issue often caused by over-alkylation or side reactions.
-
Causality: The secondary amine of the pyrrolidine is nucleophilic. After the initial mono-alkylation, the resulting tertiary amine can be further alkylated by the electrophile to form a quaternary ammonium salt, consuming your starting material and product. Additionally, using a strong base can deprotonate other sites or promote elimination reactions of the alkyl halide.
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH. This minimizes side reactions.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyl halide. Avoid a large excess, which promotes di-alkylation.
-
Reaction Conditions: Run the reaction at room temperature or slightly elevated temperatures (40-60 °C). High temperatures can accelerate side reactions.
-
Alternative Method (Reductive Amination): If alkyl halides fail, consider reductive amination. React the parent pyrrolidine with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a milder and often more efficient method for N-alkylation.
-
Q5: I am attempting a Friedel-Crafts acylation on the benzodioxan ring, but the reaction is failing or giving a complex mixture. Why?
A5: The benzodioxan ring system can be problematic for electrophilic aromatic substitution.
-
Causality: The oxygen atoms in the dioxane ring are Lewis basic and can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and can even promote ring-opening of the dioxane moiety, leading to a complex mixture of products.
-
Troubleshooting Steps:
-
Use a Milder Lewis Acid: Switch from AlCl₃ to milder catalysts like FeCl₃, ZnCl₂, or triflic acid.
-
Protect the Pyrrolidine: The pyrrolidine nitrogen is also Lewis basic. Protect it with a suitable group (e.g., Boc, Cbz) before attempting the Friedel-Crafts reaction.
-
Alternative Synthetic Routes: It is often more reliable to build the molecule from an already substituted catechol. For example, start with 4-acetylcatechol and build the dioxane ring onto it, followed by the introduction of the pyrrolidine moiety. This avoids harsh electrophilic substitution on the assembled benzodioxan system.
-
Biological Assay Troubleshooting
Q6: My radioligand binding assay shows high non-specific binding (NSB), obscuring the signal. How can I reduce it?
A6: High NSB is often due to the physicochemical properties of the test compound, particularly high lipophilicity.
-
Causality: "Sticky" compounds with high LogP values tend to bind non-specifically to the filter plates, cell membranes, and even the assay tubes.
-
Troubleshooting Steps:
-
Add a Detergent: Include a small amount of a non-ionic detergent like 0.1% Bovine Serum Albumin (BSA) or 0.01% Triton X-100 in the assay buffer. This can block non-specific sites and keep sticky compounds in solution.
-
Optimize Washing Steps: Increase the number of washes (from 3 to 4 or 5) with ice-cold buffer after filtration to more effectively remove unbound compound. Ensure the washes are performed quickly to prevent dissociation of specifically bound radioligand.
-
Lower Compound Concentration: If NSB is problematic at the highest concentrations, you may need to lower the top concentration of your dilution series. While this might prevent full curve generation for low-potency compounds, it will provide more reliable data for potent ones.
-
Re-evaluate the Scaffold: If high NSB is a persistent issue across multiple analogs, it may indicate a fundamental problem with the series' lipophilicity. Consider modifications that reduce LogP, such as adding polar groups or replacing lipophilic moieties with more polar bioisosteres.[10]
-
Q7: My compound shows high affinity in the binding assay but has low or no activity in the functional [³⁵S]GTPγS assay. What does this mean?
A7: This is a classic signature of a receptor antagonist.
-
Causality: The compound binds to the receptor (displacing the radioligand) but does not induce the conformational change necessary to activate the associated G-protein. Therefore, it does not stimulate the binding of [³⁵S]GTPγS. An antagonist will show potency in a binding assay but have an efficacy of 0% in a functional agonist assay.
-
Next Steps:
-
Confirm Antagonism: Run a functional antagonist assay. Pre-incubate the membranes with your compound and then stimulate with a known agonist. An antagonist will cause a rightward shift in the agonist's concentration-response curve, allowing you to calculate its functional antagonist potency (pA₂ or Kₑ).
-
Consider Partial Agonism: It's also possible the compound is a very low-efficacy partial agonist, and the signal is too weak to detect under standard conditions. Assays can be modified to enhance the signal for low-efficacy agonists, for instance by altering the ionic composition of the buffer.[13]
-
Evaluate SAR: This is a valuable piece of SAR data. If your goal was an agonist, you now know that the structural features of this compound favor an antagonist profile. Subsequent modifications should aim to introduce features known to promote agonism for that receptor family.
-
Part 3: Protocols and Data Interpretation
Workflow for Lead Optimization
The following diagram illustrates a typical workflow for the structural modification and evaluation of the this compound scaffold.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Benzodioxanes | Semantic Scholar [semanticscholar.org]
- 6. PROFILES OF THE AFFINITY OF ANTIPSYCHOTIC DRUGS FOR NEUROTRANSMITTER RECEPTORS AND THEIR CLINICAL IMPLICATION [jstage.jst.go.jp]
- 7. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 8. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine for Preclinical Studies
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine, a key intermediate for various pharmacologically active compounds. As preclinical studies demand larger quantities of this molecule, scaling up the synthesis from laboratory bench to kilogram production presents unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring a robust, safe, and efficient scale-up process.
The 1,4-benzodioxane moiety is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities.[1][2] The pyrrolidine ring is also a common feature in many natural products and synthetic drugs.[3][4] The combination of these two pharmacophores in this compound makes it a valuable building block in drug discovery.[5][6]
I. Troubleshooting Guide: From Bench to Bulk
Scaling up a chemical synthesis is rarely a linear process of simply multiplying reagent quantities.[7][8] Unforeseen issues often arise due to changes in surface-to-volume ratios, heat transfer, and mass transport. This section addresses common problems encountered during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Incomplete Reaction or Stalled Conversion
Question: My large-scale reaction is showing incomplete conversion of the starting materials, even after extending the reaction time. What are the likely causes and how can I fix this?
Answer: This is a frequent challenge in scaling up. The root cause often lies in inadequate mixing or localized temperature gradients within the larger reactor.
-
Causality: In a large reactor, achieving uniform mixing and temperature is more difficult than in a small flask. "Hot spots" or "cold spots" can develop, leading to side reactions or slowing down the desired transformation. Inefficient stirring can also result in poor mass transfer, where reactants do not come into contact effectively.
-
Troubleshooting Steps:
-
Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor volume and viscosity of the reaction mixture. Consider using an overhead stirrer with a properly shaped impeller (e.g., anchor or turbine) for better homogenization.
-
Improve Heat Transfer: Use a reactor with a jacketed heating/cooling system to maintain a consistent internal temperature. Monitor the temperature at multiple points within the reactor if possible.
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a slow, controlled addition of one of the key reactants. This can help manage exotherms and maintain a steady reaction rate.[9]
-
Solvent Considerations: Ensure the solvent volume is sufficient to maintain a mobile slurry or solution throughout the reaction. A higher dilution might be necessary on a larger scale to improve mixing.
-
Issue 2: Increased Impurity Profile and Byproduct Formation
Question: The purity of my scaled-up batch is significantly lower than my lab-scale synthesis. I'm observing several new impurities by HPLC. What's causing this and how can I minimize them?
Answer: Changes in reaction kinetics and thermal control during scale-up are the primary culprits for increased byproduct formation.
-
Causality: Longer reaction times and potential temperature fluctuations on a larger scale can promote side reactions that are negligible at the bench. For instance, in pyrrolidine synthesis, over-alkylation or the formation of furan byproducts can become more prominent.[9]
-
Troubleshooting Steps:
-
Strict pH Control: For reactions sensitive to pH, such as those involving amines, ensure consistent pH throughout the batch. This can be achieved by using a robust buffering system or by careful, monitored addition of acids or bases.[9]
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the large-scale reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Re-evaluate Stoichiometry: A slight excess of one reagent that was manageable on a small scale might lead to significant byproduct formation at a larger scale. Re-optimize the stoichiometry of your reactants for the scaled-up process.
-
Identify Byproducts: If possible, isolate and characterize the major impurities. Understanding their structure can provide valuable insights into the undesired reaction pathways and help devise strategies to mitigate them.
-
Issue 3: Challenges in Product Isolation and Purification
Question: I'm having difficulty with the workup and purification of my multi-kilogram batch. The extraction is inefficient, and the column chromatography is not practical at this scale. What are my options?
Answer: Isolation and purification are often the biggest hurdles in scaling up. Methods that are convenient in the lab, like separatory funnel extractions and flash chromatography, become impractical and inefficient at a larger scale.
-
Causality: The efficiency of liquid-liquid extractions can decrease with scale due to the formation of stable emulsions. Column chromatography is often not economically or practically feasible for large quantities of material.
-
Troubleshooting Steps:
-
Crystallization/Recrystallization: This is the most desirable method for large-scale purification. Investigate different solvent systems to induce crystallization of the desired product, leaving impurities in the mother liquor. Seeding the solution with a small amount of pure product can often initiate crystallization.
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective purification method.[10]
-
Salt Formation and Precipitation: As the target compound is an amine, it can be converted to a salt (e.g., hydrochloride or tartrate) which may have different solubility properties, allowing for selective precipitation from a suitable solvent. The free base can then be regenerated.
-
Liquid-Liquid Extraction Optimization: For extractions, use a reactor with a bottom outlet valve to facilitate the separation of layers. If emulsions are a problem, try adding a small amount of brine or a different organic solvent to break the emulsion.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: Be aware of any exothermic steps in the reaction. A reaction that is easily controlled in an ice bath on a small scale can become dangerously exothermic in a large reactor.[7] Perform a reaction calorimetry study if possible to understand the heat flow.
-
Reagent Handling: Handling large quantities of hazardous reagents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).
-
Pressure Build-up: Be mindful of reactions that may generate gas. Ensure the reactor is equipped with a proper pressure relief system.
-
Waste Disposal: Plan for the disposal of large volumes of chemical waste in accordance with institutional and environmental regulations.
Q2: How do I choose the right starting materials for a large-scale synthesis?
A2: When moving to a larger scale, the cost and availability of starting materials become critical factors.
-
Cost-Effectiveness: Opt for commercially available and less expensive starting materials and reagents where possible.
-
Purity: The purity of the starting materials can have a significant impact on the outcome of the reaction and the purity of the final product. Use starting materials with a consistent and well-defined purity profile.
-
Supplier Reliability: Establish a relationship with a reliable supplier who can provide large quantities of starting materials with consistent quality.
Q3: What analytical techniques are essential for monitoring the progress and quality of a scaled-up reaction?
A3: Robust analytical monitoring is crucial for a successful scale-up.
-
In-Process Controls (IPCs): Regularly take samples from the reaction mixture and analyze them using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product.
-
Product Characterization: Once the product is isolated, confirm its identity and purity using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.
-
Purity Assessment: HPLC is the workhorse for determining the purity of the final compound and quantifying any impurities.
Q4: Are there any specific challenges related to the stereochemistry of this compound during scale-up?
A4: If a specific stereoisomer is required, maintaining stereochemical integrity during scale-up is critical.
-
Chiral Starting Materials: If using a chiral starting material, ensure that the reaction conditions do not cause racemization.[3]
-
Asymmetric Synthesis: If employing an asymmetric catalyst, its efficiency and selectivity can sometimes be sensitive to reaction conditions that may change upon scale-up (e.g., concentration, temperature).[11][12] It may be necessary to re-optimize the catalyst loading and reaction parameters.
-
Chiral Analysis: Use a validated chiral HPLC method to monitor the enantiomeric excess (ee) or diastereomeric excess (de) of the product throughout the process.
III. Experimental Workflow and Data Visualization
General Synthetic Workflow
A common synthetic route to this compound involves the reaction of a suitable benzodioxane precursor with a pyrrolidine-forming reagent. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for this compound.
Troubleshooting Logic Diagram
When encountering issues during scale-up, a systematic approach is essential. The following diagram outlines a logical troubleshooting process.
Caption: A logical flow for troubleshooting common scale-up synthesis issues.
Quantitative Data Summary
The following table provides a hypothetical comparison of reaction parameters and outcomes between a lab-scale and a scaled-up synthesis, highlighting common changes.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Rationale for Change |
| Solvent Volume | 100 mL | 120 L | Increased dilution to improve mixing and heat transfer. |
| Reaction Time | 4 hours | 8-10 hours | Slower heat and mass transfer at larger scale. |
| Agitation | Magnetic Stirrer (500 rpm) | Overhead Stirrer (200 rpm) | Mechanical stirring is necessary for larger volumes. |
| Temperature Control | Oil Bath | Jacketed Reactor | More precise and uniform temperature control. |
| Yield (Isolated) | 85% | 70-75% | Yields often decrease slightly on scale-up due to handling losses and less efficient isolation. |
| Purity (HPLC) | >98% | >95% | Increased potential for side reactions can lower purity. |
| Purification Method | Flash Chromatography | Recrystallization | Chromatography is not scalable; crystallization is preferred for bulk quantities. |
IV. References
-
BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from --INVALID-LINK--
-
China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Retrieved from --INVALID-LINK--
-
Google Patents. (1983). Process for the purification of 2-pyrrolidone. Retrieved from --INVALID-LINK--
-
PubMed. (2023). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Retrieved from --INVALID-LINK--
-
AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. Retrieved from --INVALID-LINK--
-
Justia Patents. (n.d.). Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). Retrieved from --INVALID-LINK--
-
AIR Unimi. (n.d.). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from --INVALID-LINK--
-
PubMed. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Retrieved from --INVALID-LINK--
-
PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2018). Synthesis of 2,3-dihydrobenzo[b][9][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][9][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2012). An Update on the Synthesis of Pyrrolo[9][13]benzodiazepines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2007). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Retrieved from --INVALID-LINK--
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Retrieved from --INVALID-LINK--
-
Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from --INVALID-LINK--
-
Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from --INVALID-LINK--
-
TPI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2020). Cycloamination strategies for renewable N-heterocycles. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from --INVALID-LINK--
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,3-thiazol-2-one. Retrieved from --INVALID-LINK--
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. air.unimi.it [air.unimi.it]
- 7. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. benchchem.com [benchchem.com]
- 10. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for the stereoselective synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine. This critical chiral building block is a key component in various pharmacologically active molecules. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common and nuanced challenges encountered during its synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for the stereoselective synthesis of 2-(substituted-aryl)pyrrolidines?
A1: The main strategies for synthesizing chiral 2-aryl-pyrrolidines can be broadly categorized into two approaches:
-
Functionalization of a Pre-existing Chiral Pyrrolidine Ring: This method often utilizes readily available chiral precursors, such as L-proline or its derivatives. The pre-defined stereocenter of the starting material guides the stereochemistry of the final product. This is a robust method for achieving high optical purity.
-
Asymmetric Cyclization of Acyclic Precursors: This strategy involves constructing the pyrrolidine ring from a linear starting material in a stereocontrolled manner. Key methods include:
-
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful technique for forming the pyrrolidine ring, with the potential to create up to four new stereocenters with high control. The choice of a chiral catalyst is essential for achieving high enantioselectivity.
-
Intramolecular Asymmetric Reductive Amination: This one-pot reaction involves the deprotection and subsequent reductive cyclization of a suitable acyclic precursor, such as a tert-butyl (4-oxo-4-arylbutyl)carbamate, catalyzed by a chiral iridium complex.
-
Organocatalytic Michael Addition: New pyrrolidine-based organocatalysts can be employed for the asymmetric Michael addition of aldehydes to nitroolefins, leading to functionalized pyrrolidines.
-
**Q
Validation & Comparative
A Comparative Guide to PARP1 Inhibitors: Benchmarking Against Established Clinical Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of oncology has been significantly advanced by the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which exploit the concept of synthetic lethality in cancers with deficient DNA damage repair pathways. This guide provides a comprehensive comparison of several leading FDA-approved and clinical-stage PARP1 inhibitors: Olaparib, Rucaparib, Talazoparib, Niraparib, and Veliparib.
It is important to note that a thorough search of the scientific literature and public databases did not yield any data on the PARP1 inhibitory activity of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine . Therefore, a direct comparison with this specific molecule is not possible at this time. This guide is designed to serve as a robust framework for evaluating novel PARP1 inhibitors, such as this compound, should data become available. We will delve into the mechanisms of action, comparative potency, and selectivity of established agents, and provide detailed experimental protocols for the characterization of new chemical entities targeting PARP1.
The Central Role of PARP1 in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It recognizes and binds to single-strand breaks (SSBs) in DNA, catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.
In cancers with mutations in genes involved in homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is compromised. When PARP1 is inhibited in these cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. The inability of these HR-deficient cells to repair these DSBs leads to genomic instability and ultimately, cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.
Figure 1: Simplified PARP1 signaling pathway and the mechanism of synthetic lethality with PARP inhibitors in homologous recombination (HR)-deficient cancer cells.
Comparative Analysis of Leading PARP1 Inhibitors
The clinical landscape of PARP1 inhibitors is dominated by several key players, each with distinct biochemical profiles. A critical aspect of their characterization is their potency (measured as the half-maximal inhibitory concentration, IC50) against PARP1 and their selectivity over other PARP family members, particularly PARP2, due to the high homology of their catalytic domains.[1]
Potency and Selectivity
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Key Characteristics |
| Olaparib | ~1-5 | ~1-5 | ~1 | The first-in-class PARP inhibitor, approved for various cancers including ovarian, breast, pancreatic, and prostate cancers.[2] |
| Rucaparib | ~1.4 (Ki)[3] | ~0.17 (Ki)[4] | ~0.12 | Approved for ovarian and prostate cancer.[5] |
| Talazoparib | ~0.57[6][7] | - | - | The most potent PARP trapper, approved for breast cancer.[7][8] |
| Niraparib | ~3.8[9] | ~2.1[9] | ~0.55 | Approved for ovarian cancer, with once-daily dosing.[10] |
| Veliparib | ~5.2 (Ki)[11][12] | ~2.9 (Ki)[11][12] | ~0.56 | Investigated in combination with chemotherapy; considered a weaker PARP trapper.[13] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are representative values from published studies.
Mechanism of Action: Beyond Catalytic Inhibition - PARP Trapping
While all PARP inhibitors block the catalytic activity of PARP1, a key differentiator is their ability to "trap" PARP1 on DNA.[14] This trapping mechanism is thought to contribute significantly to their cytotoxicity. When a PARP inhibitor is bound to the enzyme at a DNA break, it can prevent the dissociation of PARP1, creating a physical obstruction that is more cytotoxic than an unrepaired single-strand break alone.[15] The potency of PARP trapping varies among inhibitors, with Talazoparib being a particularly potent PARP trapper.[16]
Experimental Protocols for Characterizing Novel PARP1 Inhibitors
The following section provides detailed, step-by-step methodologies for key in vitro assays to characterize the activity of a novel compound, such as this compound, as a PARP1 inhibitor.
Figure 2: Experimental workflow for the in vitro characterization of a novel PARP1 inhibitor.
PARP1 Enzymatic Activity Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.[17]
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The biotinylated histones are then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Compound Preparation: Prepare serial dilutions of the test compound and a known PARP1 inhibitor (e.g., Olaparib) as a positive control.
-
Reaction Setup: Add the PARP1 enzyme, activated DNA, and biotinylated NAD+ to the wells containing the test compounds or controls.
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Add streptavidin-HRP, followed by a chemiluminescent substrate.
-
Data Acquisition: Measure the chemiluminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the PARP1 inhibitor on cancer cell lines, particularly those with and without BRCA mutations.[18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient lines) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
γ-H2AX Immunofluorescence Assay for DNA Damage
This assay visualizes and quantifies DNA double-strand breaks, a hallmark of PARP inhibitor-induced cytotoxicity in HR-deficient cells.[19][20]
Principle: Histone H2AX is phosphorylated at serine 139 (to form γ-H2AX) at the sites of DSBs. This can be detected using a specific primary antibody and a fluorescently labeled secondary antibody.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding and incubate with a primary antibody against γ-H2AX, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DSBs.
Conclusion
The development of PARP1 inhibitors has marked a significant milestone in targeted cancer therapy. While Olaparib, Rucaparib, Talazoparib, Niraparib, and Veliparib have paved the way, the search for novel inhibitors with improved potency, selectivity, and pharmacokinetic properties continues. Although no public data currently exists for the PARP1 inhibitory activity of this compound, the experimental framework provided in this guide offers a clear path for its evaluation. By systematically assessing its enzymatic inhibition, cellular cytotoxicity, and its ability to induce DNA damage, researchers can effectively position this and other novel compounds within the landscape of existing PARP1 inhibitors.
References
- 1. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. selleckchem.com [selleckchem.com]
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- 7. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
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- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Comparing the efficacy of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine analogs in anti-inflammatory assays
An In-Depth Comparative Analysis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine Analogs for Anti-Inflammatory Efficacy
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of novel this compound analogs for their potential as anti-inflammatory agents. We delve into the mechanistic rationale for their design, present detailed protocols for key validation assays, and analyze structure-activity relationships (SAR) based on experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory therapeutics.
Introduction: Targeting Inflammation with a Novel Scaffold
The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, found in compounds targeting a range of biological systems.[1][2][3][4][5][6] When coupled with a pyrrolidine ring, it creates a unique chemical architecture with potential for finely-tuned interactions with key inflammatory targets. Chronic inflammation is a hallmark of numerous diseases, from arthritis to neurodegenerative disorders, making the development of novel anti-inflammatory agents with improved efficacy and safety profiles a critical pursuit.[7]
This guide focuses on evaluating a series of synthetic analogs based on the this compound core. Our objective is to assess their efficacy by targeting two central pillars of the inflammatory cascade: the Cyclooxygenase-2 (COX-2) enzyme and the Nuclear Factor-kappa B (NF-κB) signaling pathway. By systematically evaluating the inhibitory potential of each analog in robust in vitro assays, we can elucidate critical structure-activity relationships to guide future drug design and optimization.
Mechanistic Rationale: Key Inflammatory Pathways
An effective anti-inflammatory strategy often involves the modulation of critical signaling pathways that orchestrate the production of inflammatory mediators. We have selected the NF-κB and COX pathways as primary targets for screening our pyrrolidine analogs due to their central roles in the inflammatory response.
The NF-κB Signaling Pathway: A Master Regulator
Nuclear Factor-kappa B (NF-κB) is a transcription factor that controls the expression of a vast array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[8][9][10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[9] Upon stimulation by inflammatory triggers such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation.[9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes, amplifying the inflammatory response.[9][11] Inhibition of NF-κB activation, particularly the nuclear translocation of its p65 subunit, is a highly sought-after therapeutic strategy.[12]
References
- 1. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, total syntheses and potent anti-inflammatory activity of pyrrolinone-fused benzoazepine alkaloids Asperazepanones A and B from Aspergillus candidus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 11. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 12. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine Derivatives
Introduction
The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When coupled with a pyrrolidine ring, it gives rise to the 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine framework, a versatile template that has been extensively explored for the development of ligands targeting a variety of receptors and enzymes. The inherent structural features of this scaffold, including its defined stereochemistry and potential for diverse functionalization, make it a rich area for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of these derivatives, delving into the critical structural modifications that govern their biological activity and selectivity, supported by experimental data and detailed protocols.
The Core Scaffold: A Privileged Framework for CNS and Beyond
The this compound scaffold is comprised of a lipophilic benzodioxin system linked to a basic pyrrolidine ring. This combination has proven to be particularly effective for interacting with aminergic G protein-coupled receptors (GPCRs), such as adrenergic and serotonergic receptors, which are key targets for treating central nervous system (CNS) disorders.[2][3] The pyrrolidine ring, a non-planar, five-membered nitrogen heterocycle, allows for a three-dimensional exploration of the pharmacophore space, which is crucial for specific interactions within receptor binding pockets.[4]
The versatility of this scaffold is further highlighted by its demonstrated activity in other therapeutic areas, including as anti-inflammatory agents, α-glucosidase inhibitors, and acetylcholinesterase inhibitors.[5][6][7] This broad biological profile underscores the importance of understanding the nuanced SAR of this chemical class to design potent and selective drug candidates.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Activity
The biological activity of this compound derivatives is exquisitely sensitive to structural modifications at various positions. The following sections dissect the key SAR trends.
The Critical Role of Stereochemistry
One of the most profound factors influencing the activity of these derivatives is stereochemistry. The chiral center at the 2-position of the pyrrolidine ring dictates the spatial orientation of the benzodioxin moiety, leading to significant differences in receptor affinity and functional activity between enantiomers.
A compelling example is seen in the differential binding of 1,4-dioxane derivatives to α1-adrenergic and 5-HT1A serotonergic receptors. Studies have shown a reversed enantioselectivity for these two receptor types. For instance, the (S)-enantiomer of certain derivatives can be a potent 5-HT1A receptor agonist with high selectivity over α1-adrenoreceptors, while the (R)-enantiomer may show higher affinity for the α1d-adrenoreceptor subtype.[2] This highlights the necessity of chiral synthesis and separation to obtain pharmacologically pure and potent compounds.
Diagram 1: General Scaffold and Key Modification Points
Caption: Key sites for structural modification on the core scaffold.
Modifications of the Pyrrolidine Ring
Substitutions on the pyrrolidine nitrogen (R1 in Diagram 1) significantly impact the basicity and steric bulk of the molecule, which are crucial for receptor interactions. For many aminergic GPCRs, a protonated nitrogen forms a key ionic bond with an acidic residue (e.g., aspartate) in the binding pocket.
-
N-Substitution: Small alkyl groups, such as a methyl group, are often well-tolerated and can enhance affinity. Larger or more complex substituents can be used to probe the steric limits of the binding pocket and can introduce additional interactions, potentially leading to altered functional activity (e.g., shifting from agonist to antagonist).
Modifications of the Benzodioxin Moiety
Alterations to the benzodioxin ring (R2 in Diagram 1) primarily modulate the lipophilicity and electronic properties of the molecule, which can affect both pharmacokinetic and pharmacodynamic properties.
-
Aromatic Substitution: The introduction of substituents such as hydroxyl or amino groups on the benzene ring of the benzodioxin has been shown to be a key determinant of high affinity for α4β2 nicotinic acetylcholine receptors (nAChRs).[8] These groups can act as hydrogen bond donors or acceptors, forming specific interactions with the receptor.
Comparative Analysis: Targeting the 5-HT1A Receptor
Derivatives of the this compound scaffold have been extensively investigated as ligands for the 5-HT1A receptor, a key target for anxiolytics and antidepressants. When compared to other classes of 5-HT1A ligands, such as the arylpiperazines, these benzodioxin derivatives can offer a distinct pharmacological profile.
| Compound Class | Representative Compound | 5-HT1A Affinity (Ki, nM) | Functional Activity | Key Structural Feature |
| Benzodioxin Pyrrolidines | (S)-enantiomer analog | High (sub-nanomolar) | Full or Partial Agonist | Chiral pyrrolidine-benzodioxin |
| Arylpiperazines | Buspirone | 1-20 | Partial Agonist | Flexible arylpiperazine |
| Coumarin Derivatives | 8-acetyl-7-hydroxy-4-methylcoumarin analog | 0.5 - 1.5 | Antagonist | Rigid coumarin scaffold |
Data synthesized from multiple sources for illustrative comparison.[2][9][10]
The rigid nature of the benzodioxin-pyrrolidine scaffold, combined with its stereochemical constraints, can lead to higher affinity and selectivity compared to more flexible ligands like buspirone. Furthermore, subtle structural changes can switch the functional activity from agonism to antagonism, as seen with some coumarin derivatives.[9]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure scientific rigor, the synthesis and biological evaluation of these derivatives must follow well-defined protocols.
General Synthetic Approach
A common synthetic route to prepare these compounds involves the reaction of a catechol derivative with an appropriately substituted epoxide, followed by the introduction of the pyrrolidine moiety.
Diagram 2: Generalized Synthetic Scheme
Caption: A generalized synthetic pathway for the target compounds.
Step-by-Step Synthesis:
-
Ring Formation: A substituted catechol is reacted with a chiral epoxide precursor (e.g., a glycidyl tosylate) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction forms the 2,3-dihydro-1,4-benzodioxin ring with a hydroxymethyl substituent.
-
Activation: The hydroxyl group of the intermediate is activated, for example, by conversion to a mesylate using methanesulfonyl chloride (MsCl) and a base like triethylamine (TEA).
-
Nucleophilic Substitution: The activated intermediate is then reacted with pyrrolidine in a suitable solvent like tetrahydrofuran (THF) to yield the final this compound derivative via nucleophilic substitution.
Radioligand Binding Assay for Receptor Affinity
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT1A).
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., high concentration of a known ligand like serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Protocol:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (concentration that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Diagram 3: Radioligand Binding Assay Workflow
Caption: Workflow for a typical radioligand binding assay.
Conclusion and Future Perspectives
The this compound scaffold remains a highly productive platform for the discovery of novel therapeutic agents. The SAR studies have consistently demonstrated the profound impact of stereochemistry and subtle structural modifications on biological activity and selectivity. Future research in this area will likely focus on fine-tuning the selectivity of these compounds for specific receptor subtypes and optimizing their pharmacokinetic properties to enhance their drug-like characteristics. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the development of the next generation of drug candidates based on this versatile and potent chemical framework.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unipa.it [iris.unipa.it]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Efficacy of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine Derivatives and Established α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes mellitus management, the inhibition of α-glucosidase enzymes presents a key therapeutic strategy. These enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2] By delaying carbohydrate digestion, α-glucosidase inhibitors effectively reduce the postprandial spike in blood glucose levels, a critical factor in glycemic control.[3][4][5] This guide provides a comparative analysis of the biological efficacy of novel compounds derived from 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine against well-established α-glucosidase inhibitors such as acarbose, miglitol, and voglibose.
While direct and extensive research on the specific molecule this compound as an α-glucosidase inhibitor is limited in publicly available literature, this guide will draw upon published data for a series of its closely related derivatives: 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides.[6] This allows for an informed and scientifically grounded comparison of the potential of this chemical scaffold in the context of existing therapies.
Mechanism of α-Glucosidase Inhibition: A Competitive Delay
α-Glucosidase inhibitors act as competitive and reversible inhibitors of several α-glucosidase enzymes, including maltase, isomaltase, sucrase, and glucoamylase, which are essential for the digestion of complex carbohydrates.[1][2][3] By binding to the active site of these enzymes, the inhibitors prevent the breakdown of oligosaccharides and disaccharides into glucose and other monosaccharides.[4][5] This delayed glucose absorption leads to a more gradual increase in postprandial blood glucose levels.[3] It is important to note that these inhibitors do not affect insulin production or sensitivity directly.[1]
Caption: Mechanism of α-glucosidase inhibition.
Comparative Efficacy Analysis: In Vitro Inhibition
The primary metric for comparing the in vitro efficacy of α-glucosidase inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
The table below summarizes the reported IC50 values for the reference compounds and the most potent derivatives of the this compound scaffold.
| Compound | Target Enzyme | IC50 (µM) | Source(s) |
| Acarbose (Reference) | α-Glucosidase | 37.38 - 750.0 | [6][7] |
| Miglitol (Reference) | α-Glucosidases (human lysosomal, rat sucrase, maltase, isomaltase) | 0.11 - 1.3 | [8] |
| Voglibose (Reference) | α-Glucosidase | Not specified in provided abstracts, but established as potent. | [9][10][11][12][13] |
| 7k (Derivative of novel compound) | α-Glucosidase | 81.12 ± 0.13 | [6] |
| 7i (Derivative of novel compound) | α-Glucosidase | 86.31 ± 0.11 | [6] |
Analysis of Efficacy Data:
-
Established Inhibitors : Acarbose serves as a widely used benchmark in α-glucosidase inhibition studies.[6][7] Miglitol demonstrates high potency with IC50 values in the sub-micromolar to low micromolar range against various α-glucosidases.[8] Voglibose is also recognized for its potent inhibition of postprandial hyperglycemia, though specific IC50 values were not detailed in the provided search results.[9][11][13]
-
Novel Compound Derivatives : The synthesized derivatives of this compound, specifically compounds 7i and 7k , exhibited moderate inhibitory activity against α-glucosidase.[6] While their IC50 values are higher than that of miglitol, they fall within the broad range reported for acarbose, indicating that this chemical scaffold holds promise as a source of new α-glucosidase inhibitors.
Structure-Activity Relationship (SAR) Insights: The Role of the Pyrrolidine and Benzodioxane Moieties
The exploration of pyrrolidine derivatives has shown their potential as α-glucosidase inhibitors.[14][15][16][17][18][19] The pyrrolidine ring can mimic the carbohydrate substrate, allowing it to fit into the active site of the enzyme. The nature and position of substituents on the pyrrolidine ring and associated aromatic systems can significantly influence the inhibitory activity.
In the case of the 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides, the variations in substituents on the N-phenylacetamide moiety led to differing levels of α-glucosidase inhibition.[6] The moderate activity of compounds 7i and 7k suggests that the combination of the benzodioxane and pyrrolidine-like core contributes to the binding with the enzyme. Further optimization of the substituents on this scaffold could lead to the development of more potent inhibitors.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This section provides a detailed methodology for assessing the α-glucosidase inhibitory activity of test compounds, based on established protocols.[20][21][22][23][24]
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm. The inhibitory activity of a compound is determined by the reduction in p-nitrophenol production compared to a control without the inhibitor.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
Test compounds and reference inhibitor (e.g., acarbose)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of α-glucosidase in sodium phosphate buffer.
-
Prepare a solution of pNPG in sodium phosphate buffer.
-
Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions, and then prepare serial dilutions.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Controls:
-
Blank: Contains all reagents except the enzyme.
-
Control (100% enzyme activity): Contains all reagents and the solvent used for the test compounds.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
-
Determination of IC50:
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
Caption: In vitro α-glucosidase inhibition assay workflow.
Conclusion and Future Directions
The comparative analysis reveals that derivatives of this compound exhibit moderate α-glucosidase inhibitory activity, positioning this scaffold as a viable starting point for the development of novel antidiabetic agents. While not as potent as miglitol in the reported studies, the efficacy of these derivatives is comparable to the widely used acarbose.
Future research should focus on synthesizing and evaluating a broader range of derivatives of this core structure to establish a more comprehensive structure-activity relationship. In vivo studies in animal models of diabetes are also essential to validate the in vitro findings and assess the therapeutic potential of these novel compounds. The continued exploration of new chemical entities for α-glucosidase inhibition is crucial for expanding the therapeutic arsenal against type 2 diabetes.
References
- 1. youtube.com [youtube.com]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. ajol.info [ajol.info]
- 7. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Efficacy of voglibose in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial [e-dmj.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of voglibose in type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 13. Efficacy and safety of voglibose in comparison with acarbose in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro α-glucosidase inhibitory assay [protocols.io]
- 21. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 23. jyoungpharm.org [jyoungpharm.org]
- 24. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine's Nootropic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine, a pyrrolidine derivative with potential nootropic, or cognitive-enhancing, effects. By synthesizing established methodologies and comparative data, this document serves as a technical resource for designing robust preclinical studies. We will explore the scientific rationale behind experimental choices, detail validated protocols, and compare the compound's potential efficacy against established nootropics.
Introduction: The Scientific Rationale for Investigating this compound
The pyrrolidine ring is a core structure in numerous pharmacologically active compounds, including the well-known class of "racetam" nootropics like Piracetam.[1][2] These compounds are thought to modulate neurotransmitter systems, such as the cholinergic and glutamatergic pathways, which are crucial for learning and memory.[3] The structural similarity of this compound to these established cognitive enhancers provides a strong impetus for investigating its potential in this therapeutic area.
The inclusion of the dihydro-benzodioxin moiety is of particular interest. This functional group is present in compounds known to exhibit a range of biological activities, including antioxidant and neuroprotective properties.[4] Therefore, it is hypothesized that this compound may not only enhance cognitive function but also offer neuroprotective benefits, a highly desirable trait in the context of age-related cognitive decline and neurodegenerative diseases.
Comparative Framework: Selecting Appropriate Animal Models and Alternative Compounds
The selection of appropriate animal models is critical for the valid assessment of potential nootropic agents.[5] Given that a variety of etiologies can underlie cognitive deficits, screening a candidate compound in multiple models is advisable to build a comprehensive efficacy profile.[6]
Animal Models for Cognitive Assessment
-
Scopolamine-Induced Amnesia Model (Rats/Mice): This is a widely used and well-validated model that mimics the cholinergic deficit observed in conditions like Alzheimer's disease.[7] Scopolamine, a muscarinic receptor antagonist, induces transient learning and memory impairments. This model is particularly useful for evaluating compounds that may act on the cholinergic system.
-
Morris Water Maze (Rats/Mice): This test assesses spatial learning and memory. Animals must learn the location of a hidden platform in a pool of water, using external cues. It is a robust and sensitive measure of hippocampal-dependent learning.
-
Novel Object Recognition Test (Rats/Mice): This assay evaluates recognition memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones. This test is less stressful for the animals compared to maze-based tasks.
-
Zebrafish Models: The zebrafish is emerging as a valuable tool for high-throughput screening of nootropic compounds.[8] Their rapid development and genetic tractability allow for efficient preliminary assessments of a compound's cognitive-enhancing potential.
Comparator Compounds for Benchmarking
To contextualize the activity of this compound, it is essential to include well-characterized nootropic agents as positive controls.
-
Piracetam: As the archetypal racetam, Piracetam serves as a fundamental benchmark.[9] It is known to improve cognitive function, particularly in cases of cognitive impairment, though its precise mechanism remains under investigation.[3]
-
Donepezil: An acetylcholinesterase inhibitor, Donepezil is a clinically approved treatment for Alzheimer's disease.[7] It enhances cholinergic neurotransmission and provides a strong positive control in models of cholinergic deficit.
-
Aniracetam: Another racetam derivative, Aniracetam, is noted for its anxiolytic and nootropic effects.[10] Its inclusion can help to characterize the broader neuropsychopharmacological profile of the test compound.
Experimental Design and Protocols
A rigorous and well-controlled experimental design is paramount for obtaining reliable and reproducible data. The following workflow outlines a logical progression for the in vivo validation of this compound.
Caption: Experimental Workflow for In Vivo Validation.
Detailed Protocol: Scopolamine-Induced Amnesia in Mice
This protocol describes a step-by-step procedure for evaluating the ability of this compound to reverse scopolamine-induced memory deficits in a passive avoidance task.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Scopolamine hydrobromide
-
Piracetam (positive control)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Passive avoidance apparatus
Procedure:
-
Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment, with ad libitum access to food and water.
-
Habituation: On day 1, allow each mouse to explore the passive avoidance apparatus for 5 minutes.
-
Training (Acquisition Trial): On day 2, place each mouse in the light compartment of the apparatus. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Drug Administration: Immediately after the training trial, administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Amnesia Induction: 30 minutes after drug administration, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group.
-
Retention Test: 24 hours after the training trial, place each mouse back into the light compartment and measure the step-through latency (the time it takes for the mouse to enter the dark compartment). An increased latency indicates improved memory retention.
Data Presentation and Comparative Analysis
The following tables provide a template for summarizing and comparing the experimental data.
Table 1: Effect of this compound on Scopolamine-Induced Amnesia
| Treatment Group | Dose (mg/kg) | Step-Through Latency (seconds, Mean ± SEM) | % Reversal of Amnesia |
| Vehicle Control | - | 300 ± 25.1 | - |
| Scopolamine (1 mg/kg) | - | 45 ± 8.7 | 0% |
| Test Compound | 10 | 120 ± 15.3* | 29.4% |
| Test Compound | 30 | 210 ± 20.5 | 64.7% |
| Test Compound | 100 | 250 ± 22.8 | 80.4% |
| Piracetam | 200 | 180 ± 18.2** | 52.9% |
*p < 0.05, **p < 0.01 compared to the scopolamine group.
Table 2: Comparative Efficacy in the Morris Water Maze
| Treatment Group | Dose (mg/kg) | Escape Latency (seconds, Day 5, Mean ± SEM) | Time in Target Quadrant (seconds, Probe Trial, Mean ± SEM) |
| Vehicle Control | - | 15 ± 2.1 | 25 ± 3.5 |
| Scopolamine (1 mg/kg) | - | 40 ± 4.5 | 10 ± 2.2 |
| Test Compound | 30 | 22 ± 3.3 | 20 ± 2.8 |
| Donepezil | 1 | 20 ± 2.9 | 22 ± 3.1 |
*p < 0.05, **p < 0.01 compared to the scopolamine group.
Mechanistic Insights and Signaling Pathways
Based on its structural similarity to racetams, this compound is hypothesized to modulate key neurotransmitter systems involved in cognition.
Caption: Hypothesized Signaling Pathway.
Further ex vivo studies, such as measuring acetylcholine levels in the hippocampus and cortex, would be necessary to confirm these mechanistic hypotheses. Additionally, investigating the compound's effects on long-term potentiation (LTP) in hippocampal slices could provide direct evidence of its impact on synaptic plasticity.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of this compound as a potential nootropic agent. By employing a battery of validated animal models and comparing its performance against established cognitive enhancers, researchers can build a robust preclinical data package. The proposed experimental workflow, from initial screening to mechanistic studies, provides a clear roadmap for advancing our understanding of this promising compound.
Future research should focus on elucidating the precise molecular targets of this compound and exploring its potential in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The potential dual action of cognitive enhancement and neuroprotection makes this a particularly exciting avenue for further investigation.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. jetir.org [jetir.org]
- 8. Zebrafish models for studying cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Introduction: Unveiling a Novel Ligand
In the landscape of neuropharmacology, the exploration of novel chemical entities with precise molecular targets is paramount for the development of next-generation therapeutics. The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine emerges as a compelling candidate for investigation, integrating two well-established pharmacophores: the pyrrolidine ring and the 1,4-benzodioxan moiety. The pyrrolidine scaffold is a cornerstone of many potent monoamine transporter inhibitors, including synthetic cathinones like α-PVP and MDPV, which are known for their high affinity for the dopamine transporter (DAT)[1][2]. Concurrently, the 1,4-benzodioxan structure is present in ligands targeting various receptors, notably α-adrenoceptors[3].
This guide presents a comprehensive framework for characterizing the in vitro cross-reactivity and selectivity profile of this compound. We will detail the requisite experimental protocols, present a comparative analysis against established reference compounds, and discuss the structure-activity relationships (SAR) that likely govern its pharmacological signature. The objective is to provide a robust, scientifically-grounded methodology for researchers to assess the potential of this and similar novel compounds.
The Imperative of Selectivity Profiling in Drug Discovery
A ligand's therapeutic efficacy is intrinsically linked to its selectivity. High affinity for an intended target (on-target activity) must be weighed against its interactions with other receptors and transporters (off-target activity). Off-target binding can lead to undesirable side effects, complex drug-drug interactions, or even toxicity. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical decision-making tool in the drug development pipeline. This guide focuses on the primary monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—as the most probable targets for a pyrrolidine-based compound, providing a foundational assessment of its therapeutic potential and liability.
Experimental Design: A Two-Pillar Approach to Characterization
To build a comprehensive profile, we employ a two-pillar strategy that evaluates both the binding affinity and the functional potency of the test compound. This dual assessment is crucial; a compound can bind to a transporter without inhibiting its function, or vice-versa. Our workflow integrates radioligand binding assays to determine the equilibrium dissociation constant (Kᵢ) and neurotransmitter uptake inhibition assays to determine functional potency (IC₅₀).
Detailed Experimental Protocols
The following protocols are grounded in established methodologies to ensure reproducibility and accuracy.[4][5]
Protocol 1: Radioligand Displacement Binding Assays
This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a specific high-affinity radioligand for binding to human monoamine transporters expressed in HEK293 cells.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing either human DAT, SERT, or NET.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in an assay binding buffer and determine the protein concentration via a BCA assay.[5] Store aliquots at -80°C.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein), a fixed concentration of a specific radioligand, and varying concentrations of the test compound (this compound).
-
For hDAT: Use [³H]WIN 35,428 as the radioligand.
-
For hSERT: Use [³H]Citalopram as the radioligand.
-
For hNET: Use [³H]Nisoxetine as the radioligand.
-
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
Incubate the plates for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[5]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Convert counts per minute (CPM) to specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in Prism GraphPad) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: Synaptosomal Neurotransmitter Uptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of the test compound to inhibit the reuptake of radiolabeled neurotransmitters into presynaptic nerve terminals (synaptosomes) isolated from rat brain tissue.[4][6]
1. Synaptosome Preparation:
-
Isolate specific brain regions from rats (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).
-
Homogenize the tissue in a sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction. Resuspend in an appropriate assay buffer.
2. Uptake Inhibition Assay:
-
Pre-incubate synaptosomes with varying concentrations of the test compound for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter:
-
Dopamine Uptake: [³H]Dopamine
-
Serotonin Uptake: [³H]5-HT
-
Norepinephrine Uptake: [³H]Norepinephrine
-
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of transport.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to trap the synaptosomes containing the internalized radiolabel.
3. Data Analysis:
-
Quantify radioactivity on the filters using a scintillation counter.
-
Define 100% uptake as the amount measured in the absence of any inhibitor and 0% uptake (non-specific) using a known potent inhibitor (e.g., cocaine or nomifensine).
-
Plot the percentage of inhibition versus the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.
Comparative Selectivity Profile
The following data provides a hypothetical but pharmacologically plausible profile for this compound, herein designated Compound X , compared against well-characterized reference agents. This comparison is essential to contextualize its potency and selectivity.
Table 1: In Vitro Profile of Compound X and Reference Monoamine Transporter Inhibitors
| Compound | hDAT Kᵢ (nM) | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| Compound X (Hypothetical) | 15 | 450 | 210 | 25 | 850 | 400 |
| Cocaine | 250 | 310 | 520 | 295 | 380 | 320 |
| GBR-12909 | 5 | 2500 | 480 | 10 | >5000 | 950 |
| Modafinil | 1600 | >10000 | >10000 | 3000 | >10000 | >10000 |
| MDPV | 4 | 3360 | 43 | 5 | >5000 | 60 |
Note: Data for reference compounds are representative values compiled from literature and are intended for comparative purposes.
Analysis of Selectivity:
Based on this hypothetical data, Compound X demonstrates characteristics of a potent and selective dopamine transporter inhibitor.
-
DAT Potency: With a Kᵢ of 15 nM and an IC₅₀ of 25 nM, it shows high affinity and functional potency at the dopamine transporter, comparable to highly potent agents like MDPV.
-
Selectivity over SERT: It is approximately 30-fold more selective for DAT over SERT in binding (450/15) and 34-fold in function (850/25).
-
Selectivity over NET: It is 14-fold more selective for DAT over NET in binding (210/15) and 16-fold in function (400/25).
This profile distinguishes it from a non-selective inhibitor like cocaine and suggests a pharmacological mechanism more focused on the dopaminergic system, similar to research compounds like GBR-12909 but with a slightly broader profile.
Structure-Activity Relationship (SAR) Insights
The hypothetical profile of Compound X can be rationalized by its structural components:
-
The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a key feature in many potent DAT inhibitors.[7] Its conformation and the basicity of the nitrogen atom are critical for interaction with the transporter's binding pocket. Structure-activity studies of synthetic cathinones have consistently shown that the pyrrolidine moiety confers high DAT potency.[1]
-
The 1,4-Benzodioxan Moiety: This group is more rigid than a simple phenyl ring and positions the oxygen atoms in a defined spatial arrangement. While often associated with adrenergic ligands[3], in this context, it likely serves to orient the pyrrolidine ring optimally within the DAT binding site. The electron-donating nature of the ether oxygens may also influence electrostatic interactions within the binding pocket, potentially distinguishing its binding mode from compounds with different phenyl substitutions. The overall structure avoids the β-keto group found in cathinones, which may explain its more selective profile compared to broader-acting stimulants.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to characterizing the selectivity and cross-reactivity of a novel psychoactive compound, this compound. Based on a hypothetical but plausible dataset, the compound presents as a potent and selective dopamine transporter inhibitor.
The essential next steps in its evaluation would include:
-
Broader Receptor Screening: Profiling against a comprehensive panel of GPCRs, ion channels, and kinases to identify any unforeseen off-target interactions.
-
In Vivo Pharmacology: Assessing its effects on locomotor activity, its potential for reinforcement in self-administration models, and its pharmacokinetic/pharmacodynamic (PK/PD) profile in animal models.[8][9]
-
Functional Assays: Investigating whether the compound acts as a pure uptake inhibitor or if it has any capacity to act as a dopamine releasing agent, using efflux assays.[4]
By following the detailed methodologies and comparative frameworks presented here, researchers can systematically deconstruct the pharmacological profile of novel ligands, paving the way for the rational design of safer and more effective therapeutics.
References
- 1. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. In vivo Pharmacology | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. grad.rutgers.edu [grad.rutgers.edu]
A Senior Application Scientist's Guide to Benchmarking Novel Pyrrolidine-Based Compounds Against Standard of Care in Type 2 Diabetes Mellitus Research
Introduction: The Quest for Novel Therapeutics in Type 2 Diabetes
The global prevalence of type 2 diabetes mellitus (T2DM) continues to present a significant challenge to healthcare systems, necessitating the discovery and development of novel therapeutic agents with improved efficacy and safety profiles.[1][2][3] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse biological activities.[4][5] Its stereochemical complexity and ability to engage in various molecular interactions make it an attractive starting point for the design of new drugs.[4]
This guide addresses the critical process of benchmarking a novel investigational compound, a hypothetical pyrrolidine derivative we will refer to as "Compound P," against the current standards of care in T2DM. While the specific compound 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine is not currently established in diabetes literature, this document will serve as a comprehensive roadmap for researchers and drug development professionals on how to rigorously evaluate such a candidate from preclinical assessment to clinical trial design. The principles and methodologies outlined herein are grounded in established best practices for diabetes drug discovery.
Current Landscape: The Standard of Care in Type 2 Diabetes Management
A thorough understanding of the existing therapeutic landscape is paramount before embarking on the evaluation of a new chemical entity. The current standard of care for T2DM is multifaceted, often involving lifestyle modifications and a combination of pharmacological agents.[6]
Initial and Combination Therapies:
-
Metformin: Typically the first-line oral medication, known for its efficacy in lowering blood glucose, low cost, and a good safety profile.
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: A class of injectables (and one oral formulation) that have demonstrated significant glucose-lowering effects, weight loss benefits, and cardiovascular risk reduction.[1][2][3] Examples include semaglutide and liraglutide.[6]
-
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: Oral medications that promote urinary glucose excretion and have shown cardiovascular and renal benefits.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Oral agents that enhance incretin levels, leading to improved glycemic control.
-
Sulfonylureas: A class of oral medications that stimulate insulin secretion.
-
Insulin: Used in more advanced stages of T2DM when other medications are insufficient to control blood glucose levels.[6]
A recent large-scale clinical trial highlighted that the combination of metformin with liraglutide or insulin glargine provided more durable blood glucose control compared to combinations with sitagliptin or glimepiride.[7] Such findings underscore the importance of selecting appropriate comparators in clinical trials.
Preclinical Benchmarking of "Compound P": A Step-by-Step Approach
The preclinical phase is designed to establish proof-of-concept, elucidate the mechanism of action, and assess the safety profile of a novel compound.
In Vitro Characterization
The initial evaluation of "Compound P" would involve a series of in vitro assays to determine its biological activity and potential mechanism of action.
Experimental Protocol: In Vitro Insulin Secretion from Pancreatic Beta-Cell Lines
-
Cell Culture: Culture a suitable pancreatic beta-cell line (e.g., INS-1 or MIN6) under standard conditions.
-
Cell Seeding: Seed the cells into 24-well plates and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with a glucose-free buffer and then pre-incubate in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
Treatment: Replace the pre-incubation buffer with buffers containing low glucose, high glucose (e.g., 16.7 mM), and high glucose plus varying concentrations of "Compound P" or a positive control (e.g., a sulfonylurea).
-
Incubation: Incubate for a defined period (e.g., 1-2 hours).
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well.
In Vivo Efficacy and Safety Assessment
Animal models are indispensable for evaluating the in vivo efficacy and safety of a potential anti-diabetic drug.[8][9][10][11][12]
Chemically-Induced and Genetic Models of Type 2 Diabetes:
-
Streptozotocin (STZ)-Induced Diabetes: A common method to induce diabetes in rodents.[9][10][11] A combination of a high-fat diet and a low dose of STZ is often used to model T2DM, characterized by insulin resistance and subsequent beta-cell dysfunction.[9]
-
Genetic Models: Spontaneously diabetic models such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat are also widely used.
Workflow for In Vivo Efficacy Testing:
Caption: In vivo efficacy testing workflow for "Compound P".
Hypothetical Comparative Efficacy Data:
| Parameter | Vehicle Control | Metformin (150 mg/kg) | "Compound P" (10 mg/kg) |
| Change in Fasting Blood Glucose (mg/dL) | +25 ± 5 | -40 ± 7 | -55 ± 6 |
| Change in HbA1c (%) | +0.8 ± 0.2 | -1.2 ± 0.3 | -1.5 ± 0.2 |
| AUC Glucose during OGTT (mg·h/dL) | 3000 ± 150 | 2200 ± 120 | 1800 ± 130 |
| Change in Body Weight (g) | +10 ± 2 | -5 ± 1.5 | -8 ± 1.8 |
Clinical Trial Design: Benchmarking Against the Gold Standard
Upon successful completion of preclinical studies, the focus shifts to clinical trials to evaluate the efficacy and safety of "Compound P" in humans.
Key Clinical Endpoints
The U.S. Food and Drug Administration (FDA) provides guidance on efficacy endpoints for clinical trials of anti-diabetic drugs.[13][14] Key endpoints include:
-
Primary Efficacy Endpoint: Change in HbA1c from baseline. HbA1c is a well-established surrogate marker for long-term glycemic control.[15][16]
-
Secondary Endpoints:
-
Proportion of patients achieving a target HbA1c (e.g., <7.0%).[15]
-
Change in fasting plasma glucose.
-
Change in body weight.
-
Incidence of hypoglycemia, particularly clinically significant (Level 2) hypoglycemia (glucose <54 mg/dL).[17]
-
Composite endpoints, such as achieving an HbA1c target without weight gain and without significant hypoglycemia, are increasingly important.[15]
-
The use of continuous glucose monitoring (CGM) in clinical trials is also becoming more common, providing valuable data on glycemic variability and time in range.[16][18]
Hypothetical Phase 3 Clinical Trial Design
A randomized, double-blind, active-controlled non-inferiority trial is a standard design for a Phase 3 study.
Trial Design Workflow:
Caption: Hypothetical Phase 3 clinical trial design.
Conclusion
Benchmarking a novel compound like "Compound P" against the established standards of care in diabetes is a rigorous, multi-step process that requires a deep understanding of both the disease and the drug development pathway. From initial in vitro characterization to comprehensive in vivo studies and well-designed clinical trials, each phase provides critical data to build a comprehensive profile of the investigational drug. By following a structured and evidence-based approach, researchers can effectively evaluate the potential of new chemical entities to improve the lives of individuals with type 2 diabetes.
References
- 1. Frontiers | Benchmarking the medication efficiency and technological progress of diabetes drugs [frontiersin.org]
- 2. Benchmarking the medication efficiency and technological progress of diabetes drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. Treatment for type 2 diabetes - NHS [nhs.uk]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Preclinical models for Type 1 Diabetes Mellitus - A practical approach for research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Emerging paradigms in pre-clinical screening models for drugs acting against diabetes: Delving into complex approaches and advancements - Int J Pharm Chem Anal [ijpca.org]
- 12. A Comprehensive Review on Preclinical Diabetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. hhs.gov [hhs.gov]
- 15. Importance of achieving the composite endpoints in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ctti-clinicaltrials.org [ctti-clinicaltrials.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of the Binding Modes of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine Analogs at Adrenergic and Serotonergic Receptors
A Technical Guide for Researchers in Drug Discovery and Development
The 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting aminergic G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors. Understanding the nuanced differences in how analogs of this scaffold bind to their respective targets is crucial for the rational design of selective and potent therapeutics for a range of neuropsychiatric and cardiovascular disorders. This guide provides a comparative analysis of the binding modes of these analogs, synthesizing data from receptor binding assays, structural biology, and computational modeling to offer insights for drug development professionals.
Introduction to the this compound Scaffold
The this compound core combines the rigid, electron-rich 1,4-benzodioxan moiety with the versatile pyrrolidine ring, which can be readily substituted. This combination allows for the precise positioning of key pharmacophoric features within the binding pockets of target receptors. The protonatable nitrogen of the pyrrolidine ring typically forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TM3) of aminergic GPCRs, anchoring the ligand in the orthosteric binding site. Variations in the substitution pattern on both the pyrrolidine and benzodioxan rings can profoundly influence binding affinity and selectivity across different receptor subtypes.
Comparative Binding Affinities: A Quantitative Overview
The binding affinity of a ligand for its receptor, often expressed as the inhibition constant (Kᵢ), is a critical determinant of its potency. A comparative analysis of Kᵢ values for a series of this compound analogs at various adrenergic and serotonergic receptor subtypes reveals key structure-activity relationships (SAR).
While a comprehensive dataset for a single series of these specific analogs across both receptor families is not available in a single publication, we can synthesize representative data from various studies on closely related 1,4-benzodioxan derivatives to illustrate key trends. For instance, studies on related benzodioxane derivatives have highlighted the importance of stereochemistry and substitution on the benzodioxan ring for affinity and selectivity.
Table 1: Representative Binding Affinities (Kᵢ, nM) of Benzodioxane-based Ligands at Adrenergic and Serotonergic Receptors
| Compound/Analog | α₁ₐ-AR | α₁@-AR | α₁@-AR | 5-HT₁ₐ | 5-HT₂ₐ |
| Reference Analog 1 (e.g., WB4101-related) | High Affinity | Moderate Affinity | Low Affinity | Moderate Affinity | Low Affinity |
| Analog 2 (with specific substitution) | High Affinity (subtype selective) | - | - | Low Affinity | - |
| Analog 3 (different substitution) | Moderate Affinity | Moderate Affinity | High Affinity (subtype selective) | High Affinity | Moderate Affinity |
| (S)-enantiomer | Higher Affinity | - | - | Higher Affinity | - |
| (R)-enantiomer | Lower Affinity | - | - | Lower Affinity | - |
Note: This table is illustrative and compiles trends from multiple sources on 1,4-benzodioxan derivatives. Absolute Kᵢ values can vary based on experimental conditions.
From such data, several key insights emerge:
-
Stereochemistry is Crucial: The chirality of the 2-position of the pyrrolidine ring significantly impacts binding affinity, with the (S)-enantiomer often exhibiting higher affinity for both α₁-adrenergic and 5-HT₁ₐ receptors[1].
-
Substitution on the Benzodioxan Ring Dictates Selectivity: Modifications to the benzodioxan moiety, such as the addition of hydroxyl or amino groups, can dramatically alter subtype selectivity within the adrenergic and serotonergic receptor families[2][3].
-
Pyrrolidine N-Substitution: The nature of the substituent on the pyrrolidine nitrogen influences the interaction with the receptor pocket and can modulate agonist versus antagonist activity.
Unraveling the Binding Modes: A Structural Perspective
While direct crystal structures of this compound analogs bound to their target receptors are not yet available, a combination of high-resolution cryo-electron microscopy (cryo-EM) structures of related ligands in complex with adrenergic and serotonergic receptors, alongside molecular modeling and pharmacophore studies, provides a robust framework for understanding their binding modes.
Binding at α₁-Adrenergic Receptors
Recent cryo-EM structures of the α₁ₐ-adrenergic receptor have elucidated the architecture of the orthosteric binding pocket[4][5]. For 1,4-benzodioxan-containing ligands, the binding mode is hypothesized to involve:
-
Ionic Interaction: The protonated nitrogen of the pyrrolidine ring forms a salt bridge with the highly conserved Asp106 in transmembrane helix 3 (TM3)[4]. This is a canonical interaction for most aminergic receptor ligands.
-
Hydrogen Bonding: The oxygen atoms of the benzodioxan ring can act as hydrogen bond acceptors, interacting with polar residues in the binding pocket, such as serine residues in TM5.
-
Hydrophobic and Aromatic Interactions: The aromatic part of the benzodioxan ring engages in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine in TM6 and tryptophan in TM7, contributing significantly to binding affinity[6].
Pharmacophore models for α₁-adrenoceptor antagonists consistently highlight the importance of an aromatic feature, a hydrogen bond acceptor, and a positively ionizable group, all of which are present in the this compound scaffold[7][8]. The relative positioning of these features, governed by the stereochemistry and conformation of the analog, dictates the selectivity for α₁-AR subtypes.
Figure 1: A conceptual diagram illustrating the key interactions of a this compound analog within the α₁-adrenergic receptor binding pocket.
Binding at 5-HT₁ₐ Serotonin Receptors
The 5-HT₁ₐ receptor shares significant homology with the α₁-adrenergic receptors in its transmembrane binding domain. Cryo-EM structures of the 5-HT₁ₐ receptor in complex with various agonists and antagonists have provided detailed blueprints of the ligand-binding site[1][9]. The binding of this compound analogs is predicted to involve similar key interactions as seen with α₁-adrenergic receptors, but with subtle and important differences that confer selectivity.
-
Ionic Interaction: The protonated pyrrolidine nitrogen forms a salt bridge with the conserved Asp116 in TM3.
-
Aromatic Stacking: The benzodioxan ring is likely to engage in π-π stacking with Phe362 in TM6.
-
Polar Interactions: The benzodioxan oxygens can form hydrogen bonds with Ser199 in TM5 and Thr200 in TM5, helping to orient the ligand within the pocket.
Pharmacophore models for 5-HT₁ₐ ligands also emphasize an aromatic center, a hydrogen bond acceptor, and a basic nitrogen atom[10][11]. The precise geometry and electronic properties of the benzodioxan ring and its substituents can fine-tune interactions with non-conserved residues between the 5-HT₁ₐ and α₁-adrenergic receptors, leading to receptor selectivity. For example, the substitution pattern on the aromatic ring can influence the molecule's ability to interact with a secondary "outward" pocket, which can differ between receptor subtypes[12][13].
Figure 2: A conceptual diagram showing the key interactions of a this compound analog within the 5-HT₁ₐ receptor binding pocket.
Experimental Methodologies for Characterizing Binding Modes
A multi-faceted experimental approach is essential to accurately characterize the binding modes of novel ligands. The following are key techniques employed in the study of this compound analogs.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor. Competition binding assays, in particular, are used to determine the Kᵢ value of an unlabeled test ligand by measuring its ability to displace a radiolabeled ligand with known affinity.
Step-by-Step Protocol for a Competition Radioligand Binding Assay for the 5-HT₁ₐ Receptor:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Radioligand: Use a selective 5-HT₁ₐ radioligand, such as [³H]8-OH-DPAT.
-
Assay Setup: In a 96-well plate, add the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kₔ value), and increasing concentrations of the unlabeled test compound (the this compound analog).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation cocktail to the dried filters and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Kᵢ Calculation: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Figure 3: A workflow diagram for a typical competition radioligand binding assay.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
While radioligand binding assays provide affinity data, they do not offer a complete thermodynamic or kinetic profile of the binding interaction.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics in real-time, providing both the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₔ) can be calculated from the ratio of these rates (kₔ/kₐ).
These techniques are invaluable for a deeper understanding of the driving forces behind the binding of different analogs and can help to differentiate between compounds with similar affinities but different kinetic profiles, which can have significant implications for their in vivo pharmacology.
Conclusion and Future Directions
The this compound scaffold remains a highly promising starting point for the design of selective ligands for adrenergic and serotonergic receptors. A comparative analysis of the binding modes of its analogs reveals that while a common set of interactions, such as the salt bridge with the conserved aspartate in TM3, anchors these ligands in the orthosteric pocket, subtle variations in stereochemistry and substitution patterns are key to achieving high affinity and selectivity.
Future research in this area should focus on obtaining high-resolution crystal or cryo-EM structures of these specific analogs in complex with their target receptors. This would provide definitive evidence of their binding modes and allow for more precise structure-based drug design. Additionally, a systematic and comprehensive pharmacological profiling of a series of these analogs against a broad panel of aminergic receptors would be invaluable for building more predictive QSAR and pharmacophore models. By integrating quantitative binding data with detailed structural insights, researchers can continue to refine this versatile scaffold to develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ki Summary [bindingdb.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unichiral 2-(2'-pyrrolidinyl)-1,4-benzodioxanes: the 2R,2'S diastereomer of the N-methyl-7-hydroxy analogue is a potent α4β2- and α6β2-nicotinic acetylcholine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a detailed, head-to-head comparison of synthetic routes for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine, a valuable building block in medicinal chemistry.
The target molecule, this compound, incorporates two key pharmacophores: the 2,3-dihydro-1,4-benzodioxin moiety, present in a number of biologically active compounds, and the pyrrolidine ring, a common feature in many pharmaceuticals. The strategic combination of these two fragments makes this compound a compelling scaffold for the development of new therapeutic agents. This guide will dissect two distinct synthetic strategies, offering a comparative analysis of their respective strengths and weaknesses to inform your selection of the most appropriate route for your research and development needs.
Route 1: Grignard Addition to a Lactam followed by Cyclization and Reduction
This convergent approach constructs the pyrrolidine ring onto the pre-formed benzodioxane framework. The key steps involve a Grignard reaction to form a crucial carbon-carbon bond, followed by cyclization and subsequent reduction to yield the target pyrrolidine.
Experimental Protocol
Step 1: Synthesis of 6-bromo-2,3-dihydro-1,4-benzodioxane
Commercially available 3,4-dihydroxybenzaldehyde is first converted to 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde through a Williamson ether synthesis with 1,2-dibromoethane. Subsequent bromination, for instance using N-bromosuccinimide (NBS), affords 6-bromo-2,3-dihydro-1,4-benzodioxane.
Step 2: Grignard Reagent Formation and Addition to N-Boc-2-pyrrolidinone
The Grignard reagent is prepared by reacting 6-bromo-2,3-dihydro-1,4-benzodioxane with magnesium turnings in anhydrous tetrahydrofuran (THF). This organometallic species is then added to a solution of N-Boc-2-pyrrolidinone at low temperature (typically -78 °C) to form a hemiketal intermediate.
Step 3: Reductive Cyclization and Deprotection
The intermediate from the Grignard addition is subjected to reductive cyclization. This can be achieved using a reducing agent such as triethylsilane in the presence of a Lewis acid like trifluoroacetic acid (TFA). This step simultaneously reduces the hemiketal and promotes cyclization to the N-Boc protected pyrrolidine. Finally, the Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane or TFA) to yield the final product.
Causality and Experimental Choices
The choice of the N-Boc protecting group for the pyrrolidinone is strategic. The Boc group is stable under the Grignard reaction conditions but can be readily removed in the final step. The low temperature for the Grignard addition is crucial to prevent side reactions and ensure a clean formation of the desired intermediate. Triethylsilane is an effective reducing agent for this type of transformation, and its use in conjunction with an acid facilitates both the reduction and the cyclization in a single pot.
Route 2: Nucleophilic Substitution followed by Reductive Amination
This linear approach builds the pyrrolidine ring through a series of nucleophilic substitution and reductive amination steps, starting from a functionalized benzodioxane derivative.
Experimental Protocol
Step 1: Synthesis of 6-(2-oxoethyl)-2,3-dihydro-1,4-benzodioxine
Starting from 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a one-carbon homologation is required. This can be achieved through various methods, such as the Wittig reaction with methoxymethylenetriphenylphosphine followed by hydrolysis of the resulting enol ether to the desired aldehyde.
Step 2: Reductive Amination with a Pyrrolidine Precursor
The aldehyde, 6-(2-oxoethyl)-2,3-dihydro-1,4-benzodioxine, is then subjected to a reductive amination reaction. A suitable pyrrolidine precursor, such as 2-aminobutanol, can be used. The reaction is typically carried out in the presence of a reducing agent like sodium triacetoxyborohydride.
Step 3: Intramolecular Cyclization
The resulting amino alcohol undergoes an intramolecular cyclization to form the pyrrolidine ring. This can be promoted by treating the intermediate with a reagent like thionyl chloride to convert the hydroxyl group into a good leaving group, followed by base-mediated cyclization.
Causality and Experimental Choices
The Wittig reaction is a classic and reliable method for olefination and, in this case, for the one-carbon homologation of the aldehyde. Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive amination, minimizing the risk of over-reduction. The choice of 2-aminobutanol as the pyrrolidine precursor provides the necessary functionality for the subsequent intramolecular cyclization to form the five-membered ring.
Head-to-Head Comparison
| Feature | Route 1: Grignard Approach | Route 2: Reductive Amination Approach |
| Overall Strategy | Convergent | Linear |
| Key Reactions | Grignard Reaction, Reductive Cyclization | Wittig Reaction, Reductive Amination, Intramolecular Cyclization |
| Starting Materials | Readily available | Requires multi-step synthesis of the aldehyde intermediate |
| Number of Steps | Fewer steps from common starting materials | More linear steps |
| Scalability | Grignard reactions can be challenging to scale up. | More amenable to large-scale synthesis. |
| Stereocontrol | Can be adapted for stereocontrol with chiral auxiliaries on the pyrrolidinone. | Stereocontrol can be introduced from a chiral pool starting material (e.g., chiral amino alcohol). |
| Potential Issues | Grignard reagent formation can be sensitive to moisture and air. | The Wittig reaction can sometimes produce difficult-to-separate byproducts. |
| Overall Yield | Moderate to good | Potentially higher overall yield due to more controlled steps. |
Visualization of Synthetic Strategies
Figure 1: Comparison of two synthetic strategies for this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between them will depend on the specific needs and capabilities of the research team.
-
Route 1 (Grignard Approach) is more convergent and may be preferable for medicinal chemistry applications where rapid access to analogs is desired, provided the challenges of scaling up Grignard reactions can be managed.
-
Route 2 (Reductive Amination Approach) , being more linear and utilizing more conventional reactions, may be better suited for process development and larger-scale synthesis where robustness and reproducibility are paramount.
Ultimately, a thorough evaluation of the available starting materials, in-house expertise, and the desired scale of production will guide the optimal synthetic strategy. This guide provides the foundational knowledge to make an informed decision and accelerate the synthesis of this promising molecular scaffold.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the imperative to maintain a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, actionable framework for the disposal of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine, a compound utilized in specialized research and development.
While comprehensive toxicological data for this specific molecule is not widely published, its chemical structure—comprising a pyrrolidine ring and a dihydro-benzodioxin moiety—necessitates a conservative and rigorous approach to its disposal. The procedures outlined below are based on an analysis of these structural components, data from closely related analogs, and established federal and institutional safety standards.
Hazard Assessment and Characterization
The foundational step in any disposal protocol is a thorough understanding of the material's hazards. For this compound, this assessment is derived from its constituent parts and available Safety Data Sheet (SDS) information for analogous compounds.
-
Inferred Hazards from Analogs : An SDS for the closely related isomer, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine, classifies it as a skin irritant (H315), a serious eye irritant (H319), and a potential cause of respiratory irritation (H335)[1].
-
Structural Precedent - Pyrrolidine : The parent pyrrolidine structure is a highly flammable, corrosive, and toxic liquid that can cause severe skin burns and eye damage[2][3].
-
Structural Precedent - Benzodioxin : Compounds containing the dioxin framework are regulated under specific EPA waste codes (F020-F028), and as cyclic ethers, they may have the potential for peroxide formation over time[4].
Based on this analysis, this compound must be handled and disposed of as a hazardous chemical waste. Sink or standard trash disposal is strictly prohibited[5][6].
Summary of Key Hazard Information
| Parameter | Value / Information | Rationale / Source |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) | Based on data for 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidine[1]. |
| Primary Hazards | Irritant, potential for corrosivity and toxicity. | Inferred from structural components (pyrrolidine, benzodioxin)[2][4]. |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA), OSHA Hazard Communication Standard. | Governs all hazardous chemical waste in the United States[5][7][8][9]. |
| Disposal Mandate | P501: Dispose of contents/container to an approved waste disposal plant. | Standard precautionary statement for this class of chemicals[1][10]. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
-
Engineering Controls : All handling of this compound and its waste must occur within a certified chemical fume hood to prevent inhalation of any dusts or vapors[4]. The laboratory should be equipped with an accessible eyewash station and safety shower[2][11].
-
Personal Protective Equipment (PPE) : A standard suite of PPE is mandatory. This is a non-negotiable baseline for preventing chemical contact.
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and practice proper removal technique to avoid skin contact[3].
-
Eye Protection : Use safety goggles or glasses that meet OSHA regulations under 29 CFR 1910.133[2][12]. A face shield should be used if there is a splash risk.
-
Lab Coat : A flame-retardant lab coat should be worn to protect against skin exposure.
-
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation and disposal of this compound waste, ensuring compliance with EPA and OSHA standards.
Step 1: Waste Classification and Containerization
This initial step is critical for preventing accidental and dangerous mixing of incompatible waste streams.
-
Designate as Hazardous Waste : Any residual this compound, contaminated consumables (e.g., weigh boats, pipette tips), or spill cleanup material must be treated as hazardous chemical waste.
-
Select a Compatible Container : Use a chemically compatible container with a secure, leak-proof lid[5]. The original container is often suitable if it is in good condition[13]. Do not use metal containers for any waste stream that may be acidic or corrosive[9].
-
Label the Container : Immediately affix a hazardous waste label to the container. The label must include:
Step 2: Segregation and Accumulation
Proper segregation is essential to prevent violent reactions, fires, or the release of toxic gases.
-
Isolate from Incompatibles : Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents, which are known to react with the pyrrolidine moiety[2][12].
-
Use Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks[13].
-
Store in a Satellite Accumulation Area (SAA) : The labeled and contained waste must be stored in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel[13][14]. The SAA itself should be clearly marked with signage[9].
Step 3: Final Disposal and Documentation
The final step ensures the waste is transferred safely and legally off-site.
-
Consult Institutional Guidelines : Adhere to your institution's specific procedures for hazardous waste pickup, which are typically managed by an Environmental Health & Safety (EHS) office.
-
Arrange for Pickup : Contact your EHS office or a licensed hazardous waste disposal contractor to schedule a pickup. Do not allow waste to accumulate beyond established time or volume limits (e.g., containers may remain in an SAA for up to one year if partially filled)[13].
-
Maintain Records : Keep accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and RCRA regulations[5].
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, typically by keeping the fume hood sash open.
-
Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain and Absorb : For small spills, cover the material with a non-reactive, inert absorbent such as vermiculite, sand, or dry lime[1][11].
-
Collect Waste : Carefully sweep or scoop the absorbed material into your designated hazardous waste container[15]. Use non-sparking tools if the material is in a solvent[2].
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. acs.org [acs.org]
- 7. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. spectrumchemical.com [spectrumchemical.com]
Navigating the Safe Handling of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds of unknown toxicological profiles. This guide provides essential, immediate safety and logistical information for handling 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine, a compound whose structural motifs—a pyrrolidine ring and a dihydro-benzodioxin moiety—suggest a specific hazard profile that demands rigorous adherence to safety protocols. This document will detail the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures.
Hazard Assessment: A Synthesis of Structural Alerts
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These classifications are consistent with the hazards associated with its parent structures:
-
Pyrrolidine: This saturated heterocycle is known to be a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. It can also cause headaches, nausea, and vomiting, and high concentrations may affect the nervous system[2].
-
Benzodioxin Derivatives: Compounds containing the benzodioxin ring system have been associated with skin, eye, and respiratory irritation[3].
Given this information, it is critical to treat this compound as a substance that is corrosive, toxic, and potentially flammable. All handling procedures must be designed to prevent contact and inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes and Face | Safety Goggles and Face Shield | Due to the risk of serious eye damage, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles to protect against splashes. |
| Hands | Double Gloving with Compatible Materials | The selection of appropriate glove material is critical. Nitrile gloves are a common choice in laboratory settings; however, their resistance to specific chemicals can vary. It is recommended to use a double-gloving system. An inner nitrile glove can be worn for dexterity, with a thicker, more resistant glove, such as neoprene or butyl rubber, worn over it, especially for tasks with a higher risk of splashing. Always consult a chemical resistance chart from the glove manufacturer.[4][5][6][7][8] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is necessary due to the potential flammability of the compound, a characteristic inherited from the pyrrolidine moiety. The lab coat should have long sleeves and be fully buttoned. |
| Respiratory | Respirator (as needed) | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for the permissible exposure limit (PEL) to be exceeded, such as during a large-scale synthesis or a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][9][10][11] |
Donning and Doffing PPE Workflow
Operational Plan: Engineering and Administrative Controls
Beyond PPE, a robust operational plan incorporating engineering and administrative controls is crucial for ensuring safety.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a properly functioning and certified chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
-
Eyewash Station and Safety Shower: An easily accessible and regularly tested eyewash station and safety shower are mandatory in the immediate work area.
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and all personnel must be trained on it before beginning work.
-
Chemical Hygiene Plan: All work must be conducted in accordance with the institution's Chemical Hygiene Plan, as mandated by OSHA.[12][13]
-
Labeling: All containers of this compound must be clearly labeled with the chemical name, structure, and appropriate hazard warnings in accordance with OSHA's Hazard Communication Standard.[14]
Spill Management: A Step-by-Step Protocol
In the event of a spill, a calm and methodical response is essential. The appropriate response will depend on the size and location of the spill.
For a Small Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including a respirator if necessary.
-
Containment: For liquid spills, use a spill absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb flammable liquids.[15]
-
Neutralization (if applicable): For spills of acidic or basic solutions, neutralize with an appropriate agent (e.g., sodium bicarbonate for acids, citric acid for bases) before absorption.[16][17]
-
Cleanup: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
For a Large Spill (requires emergency response):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Activate Alarm: Activate the nearest fire alarm to alert emergency services.
-
Notify Authorities: Contact your institution's emergency response team and provide them with the chemical name, location of the spill, and an estimate of the quantity.
Spill Response Decision Tree
Disposal Plan: Compliant Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Non-Halogenated Organic Waste: Based on its chemical structure, this compound is a non-halogenated organic compound. All waste containing this compound should be collected in a designated, properly labeled, and sealed container for non-halogenated organic waste.[18][19][20][21][22]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, absorbent pads, and pipette tips, must be disposed of as solid hazardous waste.
Container Management:
-
Waste containers must be made of a compatible material and kept closed except when adding waste.
-
Containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Do not overfill waste containers; leave adequate headspace for expansion.
Conclusion
The safe handling of this compound necessitates a proactive and informed approach to safety. By understanding the potential hazards derived from its chemical structure and implementing a comprehensive safety plan that includes appropriate PPE, engineering and administrative controls, and compliant disposal procedures, researchers can mitigate the risks and ensure a safe laboratory environment. Adherence to these guidelines is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.
References
- 1. This compound | C12H15NO2 | CID 4368147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. For TB or Silica or VOCs, Choose the Right Respirator - EHSLeaders [ehsleaders.org]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. spokane.wsu.edu [spokane.wsu.edu]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. oaji.net [oaji.net]
- 11. 3m.com [3m.com]
- 12. osha.gov [osha.gov]
- 13. compliancy-group.com [compliancy-group.com]
- 14. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
- 16. westlab.com [westlab.com]
- 17. jk-sci.com [jk-sci.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 22. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
